AMP-PNP
描述
5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.
属性
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180289 | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-73-1, 114661-04-0 | |
| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of AMP-PNP: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of molecular tools is paramount. Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) stands as a cornerstone non-hydrolyzable analog of adenosine triphosphate (ATP), pivotal for elucidating the mechanics of ATP-dependent enzymes. This guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on molecular processes.
Core Principles: A Non-Hydrolyzable ATP Mimic
This compound is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group.[1] This substitution renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage by ATPases.[1] Consequently, this compound can bind to the ATP-binding pocket of most ATP-dependent enzymes, effectively trapping them in a pre-hydrolysis, ATP-bound conformational state.[1][2] This "frozen" state allows for detailed structural and functional characterization of transient steps in enzymatic cycles that are otherwise difficult to capture.
The primary mechanism of action of this compound is as a competitive inhibitor of ATP-dependent enzymes.[3] It competes with ATP for binding to the active site, and because it cannot be hydrolyzed (or is hydrolyzed at an extremely slow rate), it prevents the completion of the catalytic cycle, thereby inhibiting the enzyme's function. This property has been instrumental in studying a wide array of proteins, most notably molecular motors like kinesin and myosin, as well as various ATPases and kinases.[1][2]
Quantitative Data: Binding Affinities and Inhibitory Constants
The interaction of this compound with ATP-binding proteins can be quantified by its dissociation constant (Kd) and its inhibitory constant (Ki). These values are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several well-characterized ATP-dependent enzymes in comparison to ATP and ADP.
| Enzyme/Protein | Ligand | Dissociation Constant (Kd) | Method |
| Kinesin (one-headed) | This compound | ~52.6 µM | TIRF Microscopy |
| Na+/K+-ATPase (high-affinity site) | This compound | 4.2 µM (without Mg2+) | Centrifugation |
| Na+/K+-ATPase (high-affinity site) | This compound | 2.2 µM (with 50 µM Mg2+) | Centrifugation |
| Uncoating ATPase | This compound | 2-3 orders of magnitude weaker than ATP | Not Specified |
| Uncoating ATPase | ATP | ~10⁻⁸ M | Not Specified |
| Uncoating ATPase | ADP | ~10⁻⁸ M | Not Specified |
| Enzyme/Protein | Inhibitor | Inhibitory Constant (Ki) | Type of Inhibition |
| Kinesin-1 | This compound | Half-maximal velocity at 400 µM | Competitive |
| Myosin | This compound | Not specified | Competitive |
| Na+/K+-ATPase | This compound | Potent inhibitor | Not specified |
Impact on Molecular Motors: Kinesin and Myosin
This compound has been particularly transformative in the study of the molecular motors kinesin and myosin, which power intracellular transport and muscle contraction, respectively.
Kinesin: Stalling the "Walk"
Kinesin "walks" along microtubules in a processive manner, with each step tightly coupled to the hydrolysis of one ATP molecule.[4] The binding of ATP to one of the kinesin heads induces a conformational change that swings the other head forward. Subsequent ATP hydrolysis and product release reset the motor for the next step.
This compound binds to the nucleotide-binding pocket of kinesin and induces a state that mimics the ATP-bound state, causing the kinesin head to bind tightly to the microtubule.[5] However, because this compound is not hydrolyzed, the catalytic cycle is arrested, and the motor remains stalled on the microtubule.[4] This has been instrumental in structural studies, such as cryo-electron microscopy (cryo-EM), to determine the structure of the kinesin-microtubule complex in a state that resembles the force-generating step.[6][7]
Myosin: Inducing a Pre-Power Stroke State
In the muscle contraction cycle, ATP binding to myosin causes its detachment from actin. ATP hydrolysis then "cocks" the myosin head into a high-energy, pre-power stroke conformation. Upon rebinding to actin and releasing phosphate, the myosin head undergoes a conformational change (the power stroke) that generates force.
This compound binds to the ATPase site of myosin and stabilizes a conformation that is thought to be analogous to the pre-power stroke state, where myosin is weakly bound to actin.[1] This has allowed researchers to investigate the structural changes in myosin that precede force generation.[8]
Experimental Protocols
The utility of this compound is best demonstrated through its application in various experimental assays. Below are detailed methodologies for key experiments used to characterize the effects of this compound.
Kinesin Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors.
Materials:
-
Purified, biotinylated, and fluorescently labeled tubulin
-
Purified kinesin motor proteins
-
Streptavidin
-
Casein solution (as a blocking agent)
-
Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
ATP and this compound stock solutions
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Glass coverslips and microscope slides to create a flow cell
Procedure:
-
Flow Cell Preparation: Assemble a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small channel.
-
Surface Functionalization:
-
Flow in a solution of streptavidin and incubate for 5 minutes to coat the surface.
-
Wash with motility buffer.
-
Flow in a casein solution and incubate for 5 minutes to block non-specific binding.
-
Wash with motility buffer.
-
-
Kinesin Immobilization: Flow in a solution of kinesin motors and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.
-
Microtubule Introduction:
-
Polymerize fluorescently labeled microtubules from tubulin dimers according to standard protocols.
-
Flow the microtubule solution into the chamber.
-
-
Motility Observation:
-
To observe normal motility, flow in motility buffer containing ATP and an oxygen scavenger system.
-
To investigate the effect of this compound, flow in motility buffer containing a desired concentration of this compound and ATP.
-
-
Data Acquisition: Observe and record microtubule movement using fluorescence microscopy. The velocity of the microtubules can be analyzed to determine the effect of this compound on kinesin activity.[3]
Myosin ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified myosin
-
Actin filaments (optional, for measuring actin-activated ATPase activity)
-
Assay buffer (e.g., 20 mM imidazole, 5 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.5)
-
ATP and this compound stock solutions
-
Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer and myosin to each well.
-
If measuring actin-activated ATPase, add actin filaments.
-
Add varying concentrations of this compound to the appropriate wells to determine its inhibitory effect.
-
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells. Incubate at a constant temperature (e.g., 25°C) for a specific time period (e.g., 10-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
-
Quantification: Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction. The rate of ATP hydrolysis can then be calculated.
Structural Insights from Cryo-Electron Microscopy
The use of this compound has been particularly crucial for high-resolution structural studies of ATP-dependent enzymes using cryo-EM. By trapping the enzyme in a specific conformational state, it allows for the collection of a homogenous population of particles, which is essential for obtaining high-resolution 3D reconstructions.
For example, cryo-EM studies of the kinesin-microtubule complex in the presence of this compound have revealed the detailed conformational changes in the kinesin motor domain upon nucleotide binding.[6][9] These studies have shown how the binding of an ATP-like molecule induces a "power stroke" motion in the neck linker region of kinesin, which is the key force-generating event.[10] Similarly, cryo-EM structures of myosin bound to actin in the presence of this compound have provided snapshots of the pre-power stroke state, offering insights into the mechanism of muscle contraction.
Conclusion
This compound is an indispensable tool for researchers studying the mechanism of ATP-dependent enzymes. Its ability to act as a non-hydrolyzable ATP mimic allows for the trapping and characterization of transient enzymatic states. Through its application in a variety of biochemical and structural biology techniques, this compound continues to provide fundamental insights into the molecular basis of processes ranging from intracellular transport and muscle contraction to a wide array of other cellular functions powered by ATP hydrolysis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective design and interpretation of experiments utilizing this powerful molecular probe.
References
- 1. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 2. ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM Structure (4.5-Å) of Yeast Kinesin-5–Microtubule Complex Reveals a Distinct Binding Footprint and Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural changes induced in Ca2+-regulated myosin filaments by Ca2+ and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of Microtubule-Trapped Human Kinesin-5 and Its Mechanism of Inhibition Revealed Using Cryoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Tool: A Technical Guide to AMP-PNP, the Non-Hydrolyzable ATP Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of cellular energetics and signal transduction, adenosine (B11128) triphosphate (ATP) reigns supreme as the primary energy currency. However, its transient nature and rapid hydrolysis present significant challenges for researchers seeking to elucidate the mechanisms of ATP-dependent enzymes. Enter Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP that has become an indispensable tool in biochemistry, structural biology, and drug discovery. By substituting the β-γ oxygen bridge with an imido (-NH-) group, this compound effectively mimics the pre-hydrolysis state of ATP binding, locking enzymes in a specific conformation for detailed investigation. This technical guide provides an in-depth exploration of this compound, from its mechanism of action to detailed experimental protocols and its application in dissecting complex signaling pathways.
Core Principles of this compound: A Molecular Mimic
The key to this compound's utility lies in its structural similarity to ATP, coupled with its resistance to enzymatic cleavage. The imido linkage between the beta and gamma phosphates is not susceptible to the nucleophilic attack that drives the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[1] This stability allows researchers to trap and study the transient conformational states of ATP-dependent enzymes, providing invaluable insights into their function.
This compound acts as a competitive inhibitor for a vast array of ATP-utilizing enzymes, including ATPases, kinases, and motor proteins.[2][3] By binding to the ATP pocket, it allows for the characterization of the enzyme's affinity for the ATP-bound state and the study of conformational changes associated with nucleotide binding, independent of the subsequent hydrolysis step.
Quantitative Data: Binding Affinities and Inhibition Constants
The efficacy of this compound as a research tool is underscored by its binding affinity (Kd) and inhibitory constant (Ki) for various enzymes. These parameters are crucial for designing experiments and interpreting results. The following tables summarize key quantitative data for the interaction of this compound with several classes of enzymes. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the presence of divalent cations like Mg2+.
| Enzyme Class | Specific Enzyme | Organism/Source | Ki (Inhibition Constant) | Experimental Conditions |
| ATPase | Myosin ATPase | Not Specified | ~200 µM | Not Specified |
| (Na+ + K+)-dependent ATPase | Canine Kidney | - | See Kd values | |
| Sea Urchin Sperm Dynein | Lytechinus pictus | ~8.1 mM | Michaelis-Menten kinetics | |
| Motor Protein | Kinesin-1 | Not Specified | - | Half-maximal velocity at 400 µM |
| Kinase | Fibroblast Growth Factor Receptor 2 (FGFR2) | Not Specified | 2 µM | Intrinsic Tryptophan Fluorescence Quench |
| Enzyme Class | Specific Enzyme | Organism/Source | Kd (Dissociation Constant) | Experimental Conditions |
| ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | 4.2 µM | Absence of MgCl2 |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 2.2 µM | 50 µM MgCl2 | |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 6 µM | 2 mM MgCl2 | |
| Uncoating ATPase | Not Specified | 1-2 orders of magnitude weaker than ATP | Not Specified | |
| Motor Protein | Kinesin | Not Specified | ~1.3 µM | Not Specified |
Visualizing the Mechanism and Applications of this compound
To better understand the role of this compound in biochemical processes, the following diagrams, generated using the Graphviz DOT language, illustrate key concepts and experimental workflows.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments utilizing this compound. Researchers should optimize these protocols for their specific enzyme and experimental setup.
ATPase Activity Assay (Malachite Green Method) for Competitive Inhibition
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. It can be adapted to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Purified ATPase enzyme
-
ATP stock solution (e.g., 100 mM)
-
This compound stock solution (e.g., 100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
Malachite Green Reagent (commercially available or lab-prepared)
-
Quenching Solution (e.g., 34% Citric Acid)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that produces a linear rate of phosphate release over a set time (e.g., 15-30 minutes) at a saturating ATP concentration.
-
Km Determination for ATP: Measure the initial reaction velocity at various ATP concentrations (without this compound) to determine the Michaelis-Menten constant (Km) for ATP.
-
Inhibition Assay:
-
Prepare a series of reactions in the 96-well plate. Each well should contain the assay buffer, the optimized enzyme concentration, a fixed concentration of this compound, and a varying concentration of ATP. Include a control series with no this compound.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the predetermined time.
-
Stop the reaction by adding the quenching solution.
-
-
Phosphate Detection:
-
Data Analysis:
-
Create a phosphate standard curve to convert absorbance values to phosphate concentration.
-
Plot the initial reaction velocities against ATP concentrations for both the inhibited and uninhibited reactions.
-
Use a Lineweaver-Burk plot or non-linear regression analysis to determine the Ki for this compound.
-
Sample Preparation for X-ray Crystallography
This protocol outlines the general steps for co-crystallizing a protein with this compound to determine its three-dimensional structure in the ATP-bound state.
Materials:
-
Highly purified protein of interest (>95%)
-
This compound stock solution (e.g., 100 mM)
-
MgCl₂ stock solution (e.g., 1 M)
-
Crystallization screens and reagents
-
Cryoprotectant solution
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound (typically 1-5 mM) and MgCl₂ (at a concentration equal to or slightly higher than this compound) on ice for at least 30 minutes to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using methods such as hanging drop or sitting drop vapor diffusion.[6]
-
Mix the protein-AMP-PNP complex with various crystallization screen solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization:
-
Optimize the initial crystallization conditions by varying the concentrations of precipitant, salt, and pH to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals and transfer them to a cryoprotectant solution containing this compound and MgCl₂ to prevent ice crystal formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystals.
-
Process the data and solve the three-dimensional structure of the protein-AMP-PNP complex.
-
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
This protocol describes the preparation of vitrified samples of a protein-AMP-PNP complex for high-resolution structural analysis by cryo-EM.
Materials:
-
Highly purified protein of interest
-
This compound stock solution (e.g., 100 mM)
-
MgCl₂ stock solution (e.g., 1 M)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation:
-
As with X-ray crystallography, incubate the purified protein with a molar excess of this compound and MgCl₂ on ice.
-
-
Grid Preparation:
-
Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.
-
-
Blotting and Plunge-Freezing:
-
Inside the plunge-freezing apparatus, blot the grid with filter paper to create a thin film of the sample.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[7]
-
-
Grid Screening and Data Collection:
-
Screen the vitrified grids using a transmission electron microscope to assess ice thickness and particle distribution.
-
Collect a large dataset of particle images for subsequent image processing and 3D reconstruction.
-
Conclusion
This compound has firmly established itself as a cornerstone of research into ATP-dependent enzymatic processes. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state provides an unparalleled window into the dynamic world of molecular machines. From elucidating the intricate conformational changes of motor proteins to paving the way for the structure-based design of novel therapeutics, the applications of this compound continue to expand. By understanding its core principles and employing rigorous experimental methodologies, researchers, scientists, and drug development professionals can continue to leverage this powerful tool to unravel the fundamental mechanisms of life.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eubopen.org [eubopen.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. joachimfranklab.org [joachimfranklab.org]
An In-depth Technical Guide to the Biochemical and Physical Properties of AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery.[1][2] Its unique properties allow researchers to investigate the intricate mechanisms of ATP-dependent enzymes by trapping them in specific conformational states. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols for its use, and quantitative data to support experimental design and interpretation.
Core Biochemical and Physical Properties
This compound is structurally similar to ATP, with the key difference being the replacement of the oxygen atom between the β and γ phosphates with an imido (-NH-) group.[3] This substitution renders the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases, effectively "locking" the enzyme in an ATP-bound, pre-hydrolysis state.[4][5]
Key Characteristics:
-
Non-hydrolyzable Nature: While this compound is widely considered non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to hydrolyze it at a very slow rate, approximately 1% of the ATP turnover rate.[6] This slow hydrolysis is an important consideration in long-duration experiments.
-
Competitive Inhibition: this compound typically acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as ATP. However, in some systems, it can exhibit noncompetitive inhibition.[7]
-
Conformational Effects: Binding of this compound often induces conformational changes in proteins that are similar to those induced by ATP.[4] For instance, in motor proteins like kinesin, this compound binding promotes a strong affinity for microtubules, trapping the motor in a rigor-like state.[8] In other enzymes, such as F1-ATPase, this compound binding increases the compactness and thermal stability of the complex.[9]
-
Divalent Cation Dependence: The binding of this compound to many enzymes is dependent on the presence of divalent cations, most commonly magnesium (Mg²⁺). The concentration of Mg²⁺ can have a biphasic effect on this compound binding affinity. For example, with (Na⁺ + K⁺)-dependent ATPase, low concentrations of MgCl₂ decrease the dissociation constant (KD), indicating tighter binding, while higher concentrations increase the KD.[10]
-
Chemical Stability: As a tetrasodium (B8768297) salt, this compound is stable for months at -20°C. In a neutral pH solution at 25°C, it remains stable for at least 16 hours.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of this compound with various proteins. These values are highly dependent on the specific protein and the experimental conditions.
Table 1: Dissociation Constants (Kd) of this compound for Various Proteins
| Protein | Method | Kd | Conditions |
| (Na⁺ + K⁺)-dependent ATPase | Centrifugation | 4.2 µM | Absence of MgCl₂ |
| (Na⁺ + K⁺)-dependent ATPase | Centrifugation | 2.2 µM | 50 µM MgCl₂ |
| Uncoating ATPase | Not specified | ~10⁻⁵ - 10⁻⁶ M | Not specified |
Table 2: Hydrolysis Rate of this compound by Specific Enzymes
| Enzyme | Hydrolysis Rate | Comparison to ATP Hydrolysis |
| ncd motor domain | ~0.00004 s⁻¹ | 1% of the ATP turnover rate |
| Kinesin motor domain | Slower than ncd motor domain | Not specified |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments frequently employing this compound.
ATPase Activity Assay (Coupled Enzymatic Assay)
This protocol describes a method to determine the inhibitory potency of this compound against a specific ATPase, such as a motor protein. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[8][12]
Materials:
-
Purified ATPase (e.g., kinesin)
-
Filament partner (e.g., microtubules)
-
This compound stock solution
-
ATP stock solution
-
Assay Buffer (containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the ATPase, and its filament partner.
-
Add the desired concentration of this compound to the reaction mixture.
-
Initiate the reaction by adding a known concentration of ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.
-
To determine the inhibitory constant (Kᵢ), perform the assay at various concentrations of both ATP and this compound and analyze the data using Michaelis-Menten kinetics.
Microtubule Binding Assay
This protocol is used to assess the binding of motor proteins or other microtubule-associated proteins (MAPs) to microtubules in the presence of this compound.[13]
Materials:
-
Polymerized microtubules
-
Purified protein of interest (e.g., kinesin)
-
This compound
-
Taxol
-
Sucrose (B13894) cushion (e.g., 1.2 M)
-
Ultracentrifuge with a swinging bucket rotor (e.g., Beckman SW60)
Procedure:
-
Incubate the purified protein with 5 mM this compound and 5 µM taxol for 15 minutes at room temperature.
-
Add polymerized microtubules to the protein-AMP-PNP mixture and incubate for an additional 30 minutes at room temperature.
-
Layer the mixture onto a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 33,300 rpm in a Beckman SW60 rotor) for 1 hour at 20°C to pellet the microtubules and any bound proteins.
-
Carefully collect the supernatant (unbound protein) and the pellet (microtubules and bound protein).
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of binding.
X-ray Crystallography of a Protein-AMP-PNP Complex
This protocol provides a general framework for preparing crystals of a protein in complex with this compound for structural determination.[14]
Materials:
-
Highly purified protein (>98% pure) at a concentration of 5-25 mg/ml
-
This compound stock solution (e.g., 100 mM)
-
MgCl₂ stock solution
-
Crystallization screening solutions
-
Hanging or sitting drop vapor diffusion plates
Procedure:
-
Just prior to setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) and a similar concentration of MgCl₂ to the purified protein solution.
-
Incubate on ice to allow for complex formation.
-
Set up crystallization trials by mixing the protein-AMP-PNP complex solution with various crystallization screening solutions in hanging or sitting drops.
-
Incubate the plates at a constant temperature and monitor for crystal growth over time.
-
Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.
Caption: ATPase catalytic cycle and competitive inhibition by this compound.
Caption: Workflow for a kinesin in vitro motility assay with this compound.
Caption: General workflow for cryo-EM sample preparation with this compound.
References
- 1. Adénylyl-imidodiphosphate — Wikipédia [fr.wikipedia.org]
- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Influence of ADP, this compound and of depletion of nucleotides on the structural properties of F1ATPase: a Fourier transform infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. 5.5. Binding assay with this compound or ATP [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes and signaling pathways. Its unique structural modification—the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-)—renders it resistant to cleavage by most ATPases. This property allows researchers to trap enzymes in an ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide offers a comprehensive overview of the structure of this compound, its comparative analysis with ATP, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.
Core Structure of Adenylyl-imidodiphosphate
This compound shares the same core structure as ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The critical difference lies in the linkage between the β- and γ-phosphates.
The P-N-P imido bond in this compound is significantly more resistant to enzymatic hydrolysis compared to the P-O-P phosphoanhydride bond in ATP.[2] This stability is the cornerstone of its utility in biochemical and structural biology research.
Structural Comparison: ATP vs. This compound
While this compound is an excellent mimic of ATP, the substitution of an oxygen atom with an imido group introduces subtle but important differences in bond lengths, angles, and overall conformation of the triphosphate chain. These differences can influence its binding affinity and the precise conformation of the protein it binds to.
| Parameter | ATP | This compound |
| β-γ Bridge | P-O-P | P-N-P |
| Pβ-O-Pγ Bond Angle | ~129° | N/A |
| Pβ-N-Pγ Bond Angle | N/A | ~127° |
| Pγ-O Bond Length | ~1.60 Å | N/A |
| Pγ-N Bond Length | N/A | ~1.68 Å |
| Hydrolysis | Readily hydrolyzed | Resistant to hydrolysis |
Note: The exact bond lengths and angles can vary depending on the protein-bound conformation and the presence of metal ions.
Quantitative Data: Binding Affinities of this compound
This compound acts as a competitive inhibitor for a wide range of ATP-dependent enzymes. The dissociation constant (Kd) or inhibition constant (Ki) provides a measure of its binding affinity. A lower value indicates a higher affinity.
| Protein | Organism/Tissue | Kd / Ki (µM) | Method |
| Na+/K+-ATPase (high-affinity site) | Canine Kidney | 2.2 (in 50 µM MgCl₂) | Centrifugation Assay[3] |
| Na+/K+-ATPase (high-affinity site) | Canine Kidney | 4.2 (no MgCl₂) | Centrifugation Assay[3] |
| Kinesin | Drosophila | Varies with ATP concentration | Single-molecule motility assay[4] |
| ABC Transporter (P-glycoprotein) | Human | Reduces substrate binding affinity | Indirect measurements[5] |
| Sea Urchin Sperm Dynein | Lytechinus pictus | ~8100 (Ki) | Michaelis-Menten kinetics[2][6] |
| Myosin | Not Specified | Low affinity | Not Specified |
Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting multi-step signaling pathways and complex enzymatic cycles by allowing researchers to isolate and study specific intermediate states.
Elucidating G-Protein Signaling: Activation of Adenylyl Cyclase
A classic example of this compound's utility is in studying the activation of adenylyl cyclase by the Gsα subunit of a G-protein. In this pathway, the activated Gsα-GTP complex binds to and activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). By using this compound, researchers can trap the Gsα-adenylyl cyclase complex in a stable, active-like conformation, as this compound can bind to the catalytic site of adenylyl cyclase without being converted to cAMP. This allows for the structural and functional characterization of this transient signaling complex.
Investigating Motor Protein Function: A Kinesin Motility Assay Workflow
Motor proteins like kinesin convert the chemical energy from ATP hydrolysis into mechanical work to move along cytoskeletal filaments. This compound is used to study the ATP-bound state of kinesin, which is characterized by strong binding to microtubules.
Experimental Protocols
Protocol 1: Determination of this compound Inhibition Constant (Ki) for a Myosin ATPase
This protocol outlines a method to determine the inhibitory potency of this compound on myosin ATPase activity using a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified myosin protein
-
Actin filaments (optional, for actin-activated ATPase activity)
-
Assay Buffer: 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl
-
ATP stock solution (e.g., 100 mM)
-
This compound stock solution (e.g., 100 mM)
-
[γ-³²P]ATP (for radioactive assay) or Malachite Green Phosphate Assay Kit (for colorimetric assay)
-
Stop Solution (e.g., 10% SDS for Malachite Green assay; acid for radioactive assay)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a series of this compound dilutions in assay buffer to achieve a range of final concentrations in the assay (e.g., 0-10 mM).
-
Prepare a series of ATP dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-5 mM).
-
Set up the reactions in a 96-well plate or microcentrifuge tubes. For each reaction, combine:
-
Assay buffer
-
A fixed concentration of myosin (and actin, if applicable)
-
A specific concentration of this compound
-
A specific concentration of ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
-
Initiate the reaction by adding the ATP solution and incubate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the appropriate stop solution.
-
Quantify the amount of Pi produced.
-
Radioactive method: Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using a charcoal or extraction method and measure the radioactivity of the Pi-containing fraction in a scintillation counter.[7]
-
Colorimetric method: Add the Malachite Green reagent, incubate to allow color development, and measure the absorbance at the recommended wavelength (e.g., 620-650 nm).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each combination of ATP and this compound concentrations.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value. Alternatively, use non-linear regression to fit the data to the appropriate enzyme inhibition model.
-
Protocol 2: Co-crystallization of a Protein with this compound for X-ray Crystallography
This protocol provides a general framework for obtaining protein-AMP-PNP complex crystals for structural studies.
Materials:
-
Highly purified and concentrated protein of interest (>95% purity, 5-20 mg/mL)
-
This compound
-
MgCl₂
-
Crystallization buffer specific to the protein
-
Crystallization screens (commercial or custom)
-
Vapor diffusion plates (sitting or hanging drop)
-
Cryoprotectant solution
Procedure:
-
Prepare the Protein-Ligand Complex:
-
In a microcentrifuge tube, mix the concentrated protein solution with a 5-10 fold molar excess of this compound and MgCl₂ (at a concentration equal to or slightly higher than this compound).
-
Incubate on ice for 30-60 minutes to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated protein.
-
-
Set up Crystallization Trials:
-
Use the vapor diffusion method (hanging or sitting drop).
-
In each well of the crystallization plate, pipette the reservoir solution from a crystallization screen.
-
On the coverslip or sitting drop post, mix a small volume (e.g., 1 µL) of the protein-AMP-PNP complex with an equal volume of the reservoir solution.
-
Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimize Crystal Growth:
-
Monitor the plates regularly for the appearance of crystals over several days to weeks.
-
If initial hits (microcrystals, precipitates) are observed, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or PEG. Ensure this compound is also present in the cryo-solution.
-
Soak the crystal in the cryoprotectant for a short period.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect diffraction data.
-
Process the data to determine the three-dimensional structure of the protein-AMP-PNP complex.
-
Conclusion
Adenylyl-imidodiphosphate remains a cornerstone in the toolkit of researchers studying ATP-dependent processes. Its ability to mimic the pre-hydrolysis state of ATP binding provides an invaluable window into the transient conformational changes that underpin a vast array of cellular functions. By understanding its unique structural properties and employing the detailed experimental approaches outlined in this guide, scientists and drug development professionals can continue to unravel the intricate mechanisms of ATP-dependent enzymes and signaling pathways, paving the way for novel therapeutic interventions.
References
- 1. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporter - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ohsu.edu [ohsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Cornerstone of Mechanistic Biochemistry: A Technical Guide to the Discovery and Application of AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and pivotal role of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) in biochemical research. As a non-hydrolyzable analog of Adenosine Triphosphate (ATP), this compound has been instrumental in elucidating the mechanisms of ATP-dependent enzymes, particularly motor proteins and GTPases. This document provides a comprehensive overview of its properties, key experimental applications, and detailed protocols for its use in research, serving as a vital resource for professionals in the life sciences.
Discovery and History: A Milestone in Bioenergetics
The journey of this compound began in the early 1970s, a period of burgeoning interest in the molecular mechanisms of energy transduction in biological systems. Recognizing the need for a stable ATP analog to probe the intricacies of ATP-binding proteins without triggering hydrolysis, Ralph G. Yount and his colleagues embarked on its synthesis.
Their seminal work, published in Biochemistry in 1971, described the chemical synthesis of "Adenylyl imidodiphosphate," a molecule where the terminal β-γ oxygen bridge of ATP is replaced by an imido (-NH-) group[1][2]. This substitution renders the molecule resistant to cleavage by most ATPases, effectively "freezing" the enzyme in an ATP-bound state. The synthesis involved the reaction of adenosine 5'-phosphoramidate with inorganic imidodiphosphate.
This breakthrough provided researchers with a powerful tool to investigate the conformational changes and intermediate states of ATP-dependent enzymes. Early studies focused on its effects on muscle contraction, demonstrating its ability to induce a state distinct from both the relaxed (ATP-bound) and rigor (nucleotide-free) states in muscle fibers[3][4]. These initial findings paved the way for decades of research across various fields, solidifying this compound's status as an indispensable tool in biochemistry and structural biology.
Mechanism of Action and Biochemical Properties
This compound functions as a competitive inhibitor for most ATP-dependent enzymes[5]. It binds to the ATP pocket, mimicking the pre-hydrolysis state. The key to its utility lies in the P-N-P bond, which is significantly more resistant to enzymatic hydrolysis than the P-O-P bond in ATP. While it is considered non-hydrolyzable, some enzymes have been reported to exhibit very slow hydrolysis of this compound.
The presence of the imido group also subtly alters the geometry and charge distribution of the triphosphate chain compared to ATP. In certain protein structures, the imide group of this compound can be deprotonated, which can influence its interaction with the protein and coordinating metal ions like Mg²⁺[3]. This property can sometimes lead to conformational states that are not perfectly identical to the true ATP-bound state, a factor researchers must consider when interpreting experimental results.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data regarding the interaction of this compound with various proteins. These values are essential for designing experiments and interpreting results.
| Protein | Organism/Tissue | Parameter | Value | Method | Reference |
| Myosin | Bovine Cardiac | Ki | 130 µM | Kinetic Assay | [6] |
| Bovine Cardiac | KA | 6.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | [6] | |
| Kinesin-1 | IC₅₀ | ~400 µM | In Vitro Motility Assay | [7] | |
| (K⁺ + H⁺)-ATPase | Pig Gastric Mucosa | Kd | 50 µM | Binding Assay |
Table 1: Binding and Inhibition Constants of this compound for Motor Proteins and ATPases.
| Parameter | Condition | Value | Reference |
| Kinesin-1 Mean Run Length | 0.5 mM ATP, 0.2 mM this compound | 558 ± 39 nm | [8] |
| 0.5 mM ATP, 3.0 mM this compound | 62 ± 7 nm | [8] | |
| Muscle Tension Reduction | Saturating Mgthis compound on frog sartorius muscle | ~50% | [4] |
Table 2: Functional Effects of this compound on Motor Proteins and Muscle Fibers.
Key Experimental Applications and Protocols
This compound has been a cornerstone in a multitude of experimental techniques aimed at understanding the structure and function of ATP-dependent enzymes.
Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy
This compound is extensively used to trap proteins in a specific, stable conformation suitable for high-resolution structural determination.
-
Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography in a buffer suitable for crystallization.
-
Complex Formation:
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Add a 10- to 100-fold molar excess of this compound (e.g., 1-5 mM final concentration) to the protein solution.
-
Add MgCl₂ to a final concentration equivalent to or slightly higher than the this compound concentration, as Mg²⁺ is often crucial for nucleotide binding.
-
Incubate the mixture on ice for at least 30 minutes to ensure complete binding.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods with a variety of commercial or custom screens.
-
Mix the protein-AMP-PNP complex with the reservoir solution at different ratios (e.g., 1:1, 1:2, 2:1).
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.
-
Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution containing this compound and MgCl₂.
-
-
X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron source.
-
Protein-Ligand Complex Preparation: Prepare the protein-AMP-PNP-Mg²⁺ complex as described for crystallography, typically at a lower concentration (0.1-5 mg/mL).
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.
-
Apply 3-4 µL of the protein-AMP-PNP complex solution to the grid.
-
-
Vitrification:
-
Blot the grid for a few seconds to remove excess liquid, leaving a thin film.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).
-
-
Grid Screening and Data Collection:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of particle images for subsequent 2D and 3D reconstruction.
-
Enzyme Kinetics and Mechanistic Studies
This compound is used to probe the kinetics of ATP-dependent enzymes and to dissect the steps of their catalytic cycles.
This protocol measures the rate of ATP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi). The inclusion of this compound in parallel reactions serves to confirm the specificity of the ATPase activity and to determine its inhibitory constant (Ki).
-
Reagent Preparation:
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂.
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to ~7.0.
-
This compound Stock Solution: 100 mM this compound in water.
-
Enzyme Stock Solution: Purified ATPase at a known concentration.
-
Phosphate Detection Reagent: e.g., Malachite green-based reagent.
-
-
Reaction Setup:
-
Prepare a series of reactions in a microplate or microcentrifuge tubes. For determining Ki, vary the concentrations of both ATP and this compound.
-
To each reaction, add the assay buffer, the desired concentration of ATP, and the desired concentration of this compound.
-
Pre-incubate the reactions at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme to each well/tube.
-
Incubate for a set period during which the reaction is linear (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of Pi produced.
-
Calculate the reaction velocity (nmol Pi/min/mg enzyme).
-
Determine the Ki for this compound by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.
-
In Vitro Motility Assays
This compound is crucial for studying the mechanochemical cycle of motor proteins like kinesin and myosin. It can stall the motor in a tightly bound state on its cytoskeletal track.
-
Flow Cell Preparation: Construct a flow cell by sandwiching two coverslips with double-sided tape.
-
Motor Protein Immobilization:
-
Introduce a solution of kinesin motor domains into the flow cell and incubate to allow the motors to adsorb to the glass surface.
-
Block the remaining surface with a solution of casein or bovine serum albumin (BSA) to prevent non-specific binding.
-
-
Microtubule Introduction:
-
Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell.
-
-
Motility Observation:
-
Introduce the motility buffer containing ATP and an oxygen scavenging system. Observe microtubule gliding using fluorescence microscopy.
-
To study the effect of this compound, introduce a motility buffer containing a mixture of ATP and this compound. This will typically cause the microtubules to pause or detach, depending on the relative concentrations and the specific kinesin construct.
-
-
Data Acquisition and Analysis: Record time-lapse videos of microtubule movement and analyze their velocity and run length.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.
Conclusion
Since its synthesis over half a century ago, this compound has remained a cornerstone of biochemical and structural biology research. Its ability to act as a stable mimic of the pre-hydrolysis ATP-bound state has provided invaluable insights into the mechanisms of a vast array of ATP-dependent enzymes. From elucidating the power stroke of myosin to trapping the intricate conformational changes of molecular chaperones, this compound continues to be an essential tool for researchers striving to unravel the fundamental processes of life at the molecular level. This guide provides a comprehensive overview and practical protocols to aid scientists in effectively utilizing this remarkable ATP analog in their research endeavors.
References
- 1. Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P--N--P linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 6. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
AMP-PNP Binding Affinity for Motor Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motor proteins, such as myosins, kinesins, and dyneins, are essential ATP-dependent enzymes that generate force and directed movement within cells. Understanding the intricate details of their mechanochemical cycles is paramount for elucidating fundamental cellular processes and for the development of novel therapeutics targeting diseases associated with motor protein dysfunction. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that has been instrumental in dissecting these cycles. By binding to the nucleotide-binding pocket and locking the motor protein in an ATP-like state, this compound allows for the stabilization and characterization of specific conformational intermediates. This technical guide provides a comprehensive overview of the binding affinity of this compound for various motor proteins, details the experimental protocols used to determine these affinities, and visualizes the associated workflows and pathways.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for motor proteins can vary significantly depending on the specific motor protein, its isoform, the presence of its cytoskeletal track (actin or microtubules), and the experimental conditions. The following tables summarize the available quantitative data for the dissociation constant (Kd), inhibition constant (Ki), and other relevant binding parameters.
| Motor Protein | Isoform/Construct | Method | Parameter | Value | Conditions | Reference |
| Myosin | Bovine Cardiac Myosin | Equilibrium Dialysis | Ka | 6.0 x 106 M-1 | 0°C | [1] |
| Kd | ~0.167 µM | |||||
| Kinesin | Kinesin-5 (E368(wt)) | Isothermal Titration Calorimetry (ITC) | Kd | 64.5 µM | 10°C | [2] |
| Kinesin-5 | Stopped-Flow Fluorometry (Competitive Inhibition) | Ki | 264 µM | In the presence of microtubules | [2] | |
| Dynein | 21S Dynein (from Tetrahymena cilia) | Dissociation Assay | Half-maximal sensitivity | 470 µM | Inducing dissociation from microtubules | [3] |
Experimental Protocols
The determination of this compound binding affinity for motor proteins relies on a variety of biophysical techniques. Below are detailed methodologies for some of the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (motor protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Experimental Workflow for ITC:
Detailed Methodology (based on Kinesin-5 study[2]):
-
Protein and Ligand Preparation:
-
Purify the kinesin-5 motor domain.
-
Prepare a concentrated stock solution of this compound (e.g., 1-4 mM).
-
Dialyze both the protein and the this compound solution against the same buffer to ensure a precise match and minimize heats of dilution. A typical buffer might be 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT.
-
Thoroughly degas all solutions before use to prevent bubble formation in the calorimeter.
-
-
ITC Measurement:
-
Load the kinesin-5 solution (e.g., 150–590 µM) into the sample cell of the ITC instrument (e.g., a MicroCal VP-ITC).
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 10°C).
-
Perform an initial small injection (e.g., 2 µl) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 20-30 injections of 10 µl each).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to kinesin.
-
Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Equilibrium Dialysis
Equilibrium dialysis is a technique used to measure the binding of a small, diffusible ligand (this compound) to a larger, non-diffusible macromolecule (myosin). The two are separated by a semi-permeable membrane, and at equilibrium, the concentration of free ligand is the same on both sides, allowing for the calculation of bound ligand concentration.
Experimental Workflow for Equilibrium Dialysis:
Detailed Methodology (based on Cardiac Myosin study[1]):
-
Preparation:
-
Purify native cardiac myosin.
-
Use a radiolabeled version of this compound (e.g., [8-³H]this compound) to allow for accurate concentration measurements.
-
Prepare a suitable binding buffer.
-
-
Equilibrium Dialysis Setup:
-
Use dialysis cells with a semi-permeable membrane that retains the myosin but allows this compound to pass freely.
-
Place the myosin solution in one chamber and the radiolabeled this compound solution in the other.
-
Incubate the dialysis cells at a controlled temperature (e.g., 0°C) with gentle agitation for a sufficient time to reach equilibrium (this can be several hours).
-
-
Measurement and Analysis:
-
After incubation, take aliquots from both the myosin-containing chamber and the buffer-only chamber.
-
Use liquid scintillation counting to determine the concentration of radiolabeled this compound in each aliquot.
-
The concentration in the buffer-only chamber represents the free [this compound].
-
The total concentration in the myosin chamber minus the free concentration gives the concentration of bound this compound.
-
Perform the experiment with a range of initial this compound concentrations.
-
Plot the data (e.g., using a Scatchard plot) to determine the association constant (Ka) and the number of binding sites (n). The dissociation constant (Kd) is the reciprocal of Ka.
-
Stopped-Flow Fluorometry
Stopped-flow fluorometry is a rapid kinetic technique used to study the fast reactions that occur upon mixing of reactants. It can be used in a competitive binding assay to determine the inhibition constant (Ki) of this compound.
Signaling Pathway for Competitive Binding:
Detailed Methodology (based on Kinesin-5 study[2]):
-
Reagent Preparation:
-
Prepare solutions of the kinesin-5 motor domain, microtubules (stabilized with taxol), a fluorescent ATP analog (e.g., mantATP), and a range of concentrations of this compound.
-
Ensure all solutions are in the same buffer and at the desired temperature.
-
-
Stopped-Flow Measurement:
-
Load the kinesin and microtubule solution into one syringe of the stopped-flow apparatus.
-
Load the mantATP and this compound solution into the other syringe.
-
Rapidly mix the contents of the two syringes. The binding of mantATP to kinesin results in an increase in fluorescence.
-
Monitor the change in fluorescence over time. The presence of the competitive inhibitor this compound will slow the rate of mantATP binding.
-
-
Data Analysis:
-
Fit the fluorescence transient to an appropriate kinetic model to obtain the observed rate constant (k_obs) for mantATP binding at each this compound concentration.
-
Plot the k_obs values against the this compound concentration.
-
Fit this data to an equation for competitive inhibition to determine the inhibition constant (Ki) for this compound.
-
Conclusion
The non-hydrolyzable ATP analog, this compound, remains an indispensable tool for the study of motor proteins. By understanding its binding affinity and the experimental methods used to determine it, researchers can more effectively design experiments to probe the structure and function of these essential molecular machines. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists in basic research and drug development, facilitating further advancements in our understanding of the complex world of motor proteins.
References
- 1. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of actin-binding compounds that affect the kinetics of cardiac myosin–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AMP-PNP in Elucidating Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of protein function. By mimicking the pre-hydrolysis state of ATP, this compound allows researchers to trap and stabilize ATP-binding proteins in a specific conformational state. This "frozen" state provides a unique window into the intricate mechanisms of enzymes that utilize ATP for their activity, including motor proteins, kinases, ATPases, and transporters. This technical guide provides an in-depth overview of the core principles, experimental applications, and quantitative data associated with the use of this compound in elucidating protein function.
Core Principles: Mechanism of Action
This compound is structurally similar to ATP, with the critical difference being the replacement of the oxygen atom between the β and γ phosphates with an imido group (-NH-). This substitution renders the terminal phosphoanhydride bond resistant to enzymatic hydrolysis.[1] Consequently, when this compound binds to the active site of an ATP-dependent enzyme, it induces the conformational changes associated with ATP binding but prevents the subsequent hydrolysis and product release steps. This effectively locks the protein in an ATP-bound-like state, facilitating its structural and functional characterization.
Applications in Elucidating Protein Function
The ability of this compound to stabilize proteins in a pre-hydrolysis state has been leveraged across a wide range of biochemical and biophysical techniques to dissect the function of numerous protein families.
Motor Proteins: Kinesin and Myosin
Motor proteins convert the chemical energy from ATP hydrolysis into mechanical work, driving intracellular transport and muscle contraction. This compound has been instrumental in understanding their mechanochemical cycles.
-
Kinesin: This microtubule-based motor protein "walks" along microtubules to transport cargo. In the presence of this compound, kinesin adopts a tightly bound state to the microtubule, mimicking the ATP-bound state just before the power stroke. This has allowed researchers to determine the structure of the kinesin-microtubule complex in this critical intermediate state and to study the conformational changes in the motor domain and neck linker that are essential for processive movement.[2]
-
Myosin: The interaction of myosin with actin filaments, powered by ATP hydrolysis, is the basis of muscle contraction. This compound acts as a competitive inhibitor of the myosin ATPase, leading to a state of reduced force and stiffness in muscle fibers.[3] This has enabled the study of the pre-power stroke state of the actomyosin (B1167339) complex.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. This compound has been crucial in trapping these transporters in specific conformations, providing snapshots of the transport cycle. For instance, the structure of the human mitochondrial ABC transporter ABCB7 has been determined in its this compound-bound, inward-facing open conformation using cryo-electron microscopy (cryo-EM).[4] This has provided valuable insights into the mechanism of substrate binding and translocation.
DNA Helicases
DNA helicases are essential enzymes that unwind the DNA double helix, a process that requires the energy from ATP hydrolysis. This compound has been used as an inhibitor to study the mechanism of DNA unwinding. By binding to the helicase in the presence of DNA, this compound can trap the enzyme in a pre-unwinding state, allowing for the characterization of the helicase-DNA interaction before strand separation.
Kinases and Other ATPases
This compound serves as a competitive inhibitor for a wide range of kinases and other ATPases. By competing with ATP for binding to the active site, it allows for the determination of kinetic parameters and the study of enzyme regulation. For example, the crystal structure of the kinase domain of serum and glucocorticoid-regulated kinase 1 (SGK1) has been solved in complex with this compound, providing insights for the design of selective inhibitors.[5]
Quantitative Data
The interaction of this compound with various proteins has been quantified using a range of biophysical techniques. The following tables summarize key binding and inhibition constants.
| Protein | Ligand | Kd (μM) | Technique | Reference |
| Kinesin-5 (E368(wt)) | This compound | 64.5 | Isothermal Titration Calorimetry | |
| (Na+ + K+)-ATPase | This compound | 4.2 (in absence of MgCl2) | Centrifugation | [6] |
| (Na+ + K+)-ATPase | This compound | 2.2 (in presence of 50 μM MgCl2) | Centrifugation | [6] |
| Dynein Motor Domain | This compound | ~0.2 | Cosedimentation Assay | [7] |
| Protein | Inhibitor | Ki (mM) | Assay Condition | Reference |
| Myosin | Mgthis compound | 5.1 | Isotonic Contraction | [3] |
| Kinesin | Cp-AMP-PNP | >3.5 (no inhibition) | Microtubule-gliding | [2] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below are outlines of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein of interest at a known concentration (typically 10-100 µM) in a suitable buffer.
-
Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer. It is crucial that the buffer composition is identical for both protein and ligand to avoid heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Cryo-Electron Microscopy (Cryo-EM) of an ABC Transporter in the Presence of this compound
Cryo-EM allows for the high-resolution structural determination of proteins in their near-native state. Using this compound, one can visualize the conformation of an ABC transporter in its ATP-bound-like state.
Methodology:
-
Complex Formation:
-
Purify the ABC transporter of interest.
-
Incubate the purified transporter with a saturating concentration of this compound and MgCl2 on ice for a defined period (e.g., 30 minutes) to allow for complex formation.
-
-
Grid Preparation:
-
Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection and Processing:
-
Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.
-
Process the images to pick individual particles, classify them into different views, and reconstruct a 3D density map of the transporter.
-
-
Model Building and Refinement:
-
Build an atomic model of the transporter into the cryo-EM density map and refine it to obtain a high-resolution structure.
-
Fluorescence Resonance Energy Transfer (FRET) to Monitor Conformational Changes
FRET is a powerful technique to measure distances between two fluorophores and can be used to monitor conformational changes in a protein upon this compound binding.
Methodology:
-
Protein Labeling:
-
Genetically fuse a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) to specific sites on the protein of interest. The sites should be chosen such that the distance between them is expected to change upon this compound binding.
-
-
Live Cell Imaging or In Vitro Assay:
-
Express the FRET-labeled protein in cells or use the purified protein in vitro.
-
Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
-
This compound Addition:
-
Add this compound to the cells or the protein solution.
-
Measure the change in the FRET efficiency, which is a ratio of the acceptor emission to the donor emission.
-
-
Data Interpretation:
-
An increase or decrease in FRET efficiency indicates a change in the distance between the two fluorophores, reflecting a conformational change in the protein induced by this compound binding.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Conclusion
This compound remains a cornerstone in the toolkit of researchers studying ATP-dependent proteins. Its ability to lock enzymes in a pre-hydrolysis, ATP-bound-like state has provided unprecedented insights into the mechanisms of a vast array of cellular machinery. From deciphering the intricate steps of motor proteins to visualizing the conformational dynamics of membrane transporters, this compound continues to be a powerful molecule for advancing our understanding of protein function at the molecular level. The combination of this compound with modern structural and biophysical techniques will undoubtedly continue to yield fundamental discoveries in biology and aid in the development of novel therapeutics.
References
- 1. AMP-activated protein kinase—an energy sensor that regulates all aspects of cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the kinase domain of serum and glucocorticoid-regulated kinase 1 in complex with AMP PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The coordination of cyclic microtubule association/dissociation and tail swing of cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Roles of AMP-PNP in Elucidating Kinesin and Myosin Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has been instrumental in dissecting the mechanochemical cycles of the motor proteins kinesin and myosin. By binding to the nucleotide-binding pocket and locking these motors in an ATP-like state without allowing the completion of the hydrolysis cycle, this compound has enabled researchers to trap and study transient intermediates, providing profound insights into their force-generating mechanisms, structural dynamics, and interactions with their respective cytoskeletal tracks—microtubules for kinesin and actin filaments for myosin. This technical guide provides an in-depth overview of the foundational studies utilizing this compound, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular processes.
Quantitative Data on this compound Interactions with Kinesin and Myosin
The use of this compound has allowed for the precise measurement of various kinetic and biomechanical parameters, offering a quantitative understanding of the motor proteins' functions.
Kinesin:
| Parameter | Value | Species/Construct | Experimental Condition | Reference |
| Detachment Rate (in this compound) | 0.009 s⁻¹ | One-headed kinesin | 1 mM this compound | [1] |
| Unbinding Force (Single-headed, this compound) | 6.1–6.9 pN (plus-end loading) | Two-headed kinesin | 1 mM this compound, optical tweezers | [2] |
| Unbinding Force (Double-headed, this compound) | Bimodal distribution, larger peak represents double-headed binding | Two-headed kinesin | 1 mM this compound, optical tweezers | [2] |
| Microtubule Gliding Velocity Inhibition (IC50) | 400 µM | Kinesin-1 | In vitro motility assay | [3] |
| k_on (membrane-bound to microtubule) | 0.0041 ± 0.0009 (motor/μm²)⁻¹⋅s⁻¹ | Kinesin-1 | 2 mM this compound | [4] |
| k_off (membrane-bound from microtubule) | ~0 s⁻¹ | Kinesin-1 | 2 mM this compound | [4] |
Myosin:
| Parameter | Value | Species/Construct | Experimental Condition | Reference |
| Binding Constant (KA) to Cardiac Myosin | 6.0 X 10⁶ M⁻¹ | Native bovine cardiac myosin | Equilibrium dialysis | [5] |
| Half-life of Inactivation by Purine Disulfide Analog (in presence of this compound) | 4.6 min | Bovine cardiac myosin | Saturation kinetics | [5] |
| Actin-S1 ATPase Activation (KATPase enhancement) | ~3-fold | F-actin-AMP-PNP with troponin-tropomyosin | In the presence of Ca²⁺ | [6] |
Key Experimental Protocols
The following are detailed methodologies for seminal experiments that have utilized this compound to probe the functions of kinesin and myosin.
Kinesin Microtubule Gliding Assay with this compound Inhibition
This assay is fundamental for observing the motility of kinesins and the inhibitory effect of this compound.
a) Flow Cell Preparation:
-
Construct a flow cell by affixing a coverslip to a glass slide with double-sided tape, creating a small channel.
-
Introduce a solution of casein (0.5 mg/mL in BRB80 buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) into the flow cell and incubate for 5 minutes to block non-specific protein binding.
-
Wash the channel with BRB80 buffer.
b) Kinesin Immobilization:
-
Introduce a solution of kinesin motor proteins (e.g., 10-50 µg/mL in BRB80 with 0.2 mg/mL casein and 10 µM ATP) into the flow cell.
-
Incubate for 5 minutes to allow the kinesin to adsorb to the casein-coated surface.
-
Wash with BRB80 buffer to remove unbound kinesin.
c) Motility Observation and this compound Inhibition:
-
Prepare a motility buffer containing fluorescently labeled, taxol-stabilized microtubules, an ATP regeneration system (e.g., phosphocreatine/creatine kinase), an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and 1 mM ATP in BRB80.
-
Introduce the motility buffer into the flow cell and observe microtubule gliding using fluorescence microscopy.
-
To observe inhibition, prepare a similar motility buffer but replace ATP with a desired concentration of this compound (e.g., ranging from 10 µM to 2 mM). Introduce this solution into the flow cell. Microtubules will bind tightly to the kinesin motors and cease movement.
Preparation of Myosin S1 Fragment for this compound Binding Studies
The myosin S1 head is the motor domain, and its isolation is crucial for many biochemical and structural studies.
a) Myosin Extraction and S1 Digestion:
-
Extract myosin from rabbit skeletal muscle.
-
Polymerize the myosin into filaments by dialysis against a low-salt buffer (e.g., 0.1 M KCl, 10 mM imidazole, pH 7.0).
-
Digest the myosin filaments with papain in the presence of a divalent cation (e.g., Ca²⁺) to cleave the myosin heavy chain, releasing the S1 head fragments.
-
Stop the digestion with a specific inhibitor like E-64.
b) Purification of S1 Fragments:
-
Separate the S1 fragments from the remaining myosin rods and undigested myosin by ultracentrifugation.
-
Further purify the S1 fragments using gel filtration chromatography to remove any remaining contaminants and for buffer exchange.
c) this compound Binding Assay (Equilibrium Dialysis):
-
Place the purified S1 fragment solution in a dialysis bag with a specific molecular weight cutoff.
-
Dialyze against a buffer containing a known concentration of radiolabeled [³H]this compound.
-
Allow the system to reach equilibrium.
-
Measure the concentration of radiolabeled this compound inside and outside the dialysis bag to determine the amount bound to the S1 fragment and calculate the binding affinity.
Cryo-Electron Microscopy (Cryo-EM) of Kinesin-Microtubule-AMP-PNP Complex
Cryo-EM has been pivotal in visualizing the high-resolution structure of kinesin bound to microtubules in an ATP-like state.
a) Sample Preparation:
-
Polymerize purified tubulin into microtubules in the presence of a stabilizing agent like taxol or a non-hydrolyzable GTP analog (GMPCPP).
-
Incubate the stabilized microtubules with a molar excess of the kinesin motor domain construct.
-
Add this compound to a final concentration of 1-2 mM to induce the tight-binding state.
-
Apply a small volume (3-4 µL) of the mixture to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.
b) Data Collection and Processing:
-
Image the frozen-hydrated specimens in a transmission electron microscope at cryogenic temperatures.
-
Collect a large dataset of images.
-
Use image processing software to select individual motor-decorated microtubule segments.
-
Perform 2D and 3D classification and averaging to reconstruct a high-resolution 3D map of the complex.
-
Build an atomic model into the resulting density map.
Optical Tweezers for Unbinding Force Measurements
Optical tweezers allow for the precise measurement of the forces involved in single-molecule interactions.
a) Experimental Setup:
-
Immobilize polarity-marked microtubules on a coverslip surface within a flow cell.
-
Coat polystyrene beads with anti-GFP antibodies.
-
Incubate the antibody-coated beads with a GFP-tagged kinesin motor construct at a low concentration to ensure single-molecule interactions.
-
Introduce the kinesin-coated beads into the flow cell in a buffer containing this compound (e.g., 1 mM).
b) Force Measurement:
-
Use an optical trap to capture a kinesin-coated bead.
-
Position the trapped bead near a microtubule, allowing a single kinesin molecule to bind.
-
Move the stage or the laser trap at a constant velocity to apply a pulling force on the kinesin-microtubule bond until it ruptures.
-
The force is calculated from the displacement of the bead from the center of the trap and the pre-calibrated stiffness of the trap.
-
Repeat the measurement multiple times to generate a distribution of unbinding forces.
Signaling Pathways and Logical Relationships
This compound has been instrumental in stabilizing complexes to elucidate the role of motor proteins in signaling pathways. Kinesins, for instance, act as scaffolds for signaling complexes, and this compound can be used to trap these complexes on microtubules for analysis.
Kinesin-1 and the JIP1 Signaling Scaffold
Kinesin-1 transports c-Jun N-terminal kinase (JNK)-interacting protein 1 (JIP1), which is a scaffold protein for the JNK signaling pathway. This compound is used to demonstrate the stable association of the kinesin-JIP1 complex with microtubules.
Caption: Cooperative activation of Kinesin-1 by JIP1 and FEZ1 for microtubule-based transport.
General Experimental Workflow for Studying Motor Protein-AMP-PNP Interaction
The following diagram illustrates a typical workflow for investigating the effects of this compound on a motor protein.
References
- 1. Light Chain– dependent Regulation of Kinesin's Interaction with Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIP1 regulates the directionality of APP axonal transport by coordinating kinesin and dynein motors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed start-up of kinesin-driven microtubule gliding following inhibition by adenosine 5'-[beta,gamma-imido]triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibitory Effects of AMP-PNP on ATPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes.[1][2] Its unique property of binding to the ATP pocket of ATPases without being broken down allows researchers to trap these molecular motors in an ATP-bound-like state. This guide provides a comprehensive overview of the inhibitory effects of this compound on various ATPases, its mechanism of action, relevant experimental protocols, and its application in dissecting cellular signaling pathways.
Core Concept: Mechanism of this compound Inhibition
This compound is a competitive inhibitor for the majority of ATP-dependent enzymes.[1] It mimics the structure of ATP and can occupy the same nucleotide-binding site on the enzyme. However, the substitution of an imido group (-NH-) for the oxygen atom between the β and γ phosphates renders the terminal phosphate (B84403) bond resistant to enzymatic cleavage.[1] This prevents the release of energy that typically drives the conformational changes necessary for the enzyme's function, effectively locking the ATPase in a state that can be studied in detail. While often competitive, the mode of inhibition can be more complex for certain enzymes, such as some DNA helicases and motor proteins, where it may exhibit non-competitive or mixed-inhibition kinetics.[3]
Caption: Mechanism of this compound competitive inhibition of ATPases.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies significantly across different ATPases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify this inhibition. The following table summarizes available data for a range of ATPases.
| ATPase Family | Specific Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference(s) |
| P-type ATPase | Ecto-ATPase | Bovine Pulmonary Artery Endothelial Cells | pIC50 | 4.0 | [4] |
| Motor Protein | Myosin | Rabbit Psoas Muscle | Ki | 5.1 mM | [5] |
| Motor Protein | Cardiac Myosin | Bovine | Ki | 130 µM | [6] |
| Motor Protein | Kinesin-1 | Human | - | Inhibits gliding at 1 mM | [7] |
| Motor Protein | Dynein | - | - | Inhibits motility | [8] |
| F-type ATPase | F1-ATPase | Bovine Mitochondria | - | Binds to βTP subunit | [9][10] |
| ABC Transporter | BtuCD-F | E. coli | - | Competitively elutes from ATP-agarose | [11] |
| DNA Helicase | CMG Helicase | Eukaryotic | - | Preloads helicase without unwinding | [12] |
| Ion Channel | KATP Channels | Mouse Skeletal Muscle | IC50 (no Mg2+) | 29 µM | [13] |
| Ion Channel | KATP Channels | Mouse Skeletal Muscle | IC50 (with Mg2+) | 39 µM | [13] |
Application in a Signaling Pathway: Purinergic Signaling
This compound is a valuable tool for dissecting the complexities of purinergic signaling, which is mediated by extracellular nucleotides like ATP. Ecto-ATPases on the cell surface, such as CD39, hydrolyze ATP to ADP and AMP. Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine. Adenosine then activates P1 purinergic receptors, leading to various physiological responses. By inhibiting the initial ATP hydrolysis step by ecto-ATPases, this compound can be used to study the specific roles of ATP versus adenosine in this signaling cascade.[14][15]
Caption: Role of this compound in studying purinergic signaling.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to investigate the inhibitory effects of this compound.
ATPase Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Caption: Workflow for a Malachite Green ATPase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the ATPase being studied (e.g., Tris-HCl with MgCl2).
-
Prepare stock solutions of ATP and this compound.
-
Prepare the Malachite Green reagent according to standard protocols.
-
-
Reaction Setup:
-
In a 96-well plate, add the purified ATPase enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a fixed, saturating concentration of ATP.
-
Include controls with no enzyme and no inhibitor.
-
-
Incubation and Termination:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which also initiates color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 620 nm using a plate reader.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the rate of phosphate release for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Radioactive ATPase Assay ([γ-³²P]-ATP)
This highly sensitive assay directly measures the release of radioactive phosphate.
Methodology:
-
Reaction Mixture: Prepare a reaction mix containing the ATPase, buffer, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP.
-
Incubation: Incubate at the optimal temperature for a specific time.
-
Termination and Separation: Stop the reaction (e.g., with acid). Separate the released ³²Pi from the unhydrolyzed [γ-³²P]-ATP using a method like charcoal adsorption or thin-layer chromatography.
-
Quantification: Measure the radioactivity of the released ³²Pi using a scintillation counter.
-
Analysis: Calculate the ATPase activity at each inhibitor concentration and determine the IC50 or Ki.
Nitrocellulose Filter Binding Assay
This assay measures the binding of a radiolabeled nucleotide, like [α-³²P]-ATP or a labeled this compound analog, to the ATPase.
Caption: Workflow for a nitrocellulose filter binding assay.
Methodology:
-
Binding Reaction: Incubate the purified ATPase with a constant concentration of a radiolabeled ATP analog (or radiolabeled ATP) and varying concentrations of unlabeled this compound.[16][17]
-
Filtration: After reaching equilibrium, pass the reaction mixture through a nitrocellulose filter. The protein and any bound radiolabeled nucleotide will be retained on the filter, while unbound nucleotide will pass through.[16]
-
Washing: Quickly wash the filter with cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabel against the concentration of this compound to determine the Ki for binding.
Conclusion
This compound remains a cornerstone tool for researchers in biochemistry, molecular biology, and drug discovery. Its ability to act as a stable, non-hydrolyzable mimic of ATP provides a unique window into the mechanisms of ATPases. By trapping these enzymes in a crucial intermediate state, this compound facilitates detailed kinetic, structural, and functional studies. The careful application of the experimental protocols outlined in this guide, coupled with a thorough understanding of its mechanism of action, will continue to enable groundbreaking discoveries in the vast and vital field of ATP-dependent cellular processes.
References
- 1. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 2. hypermol.com [hypermol.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ecto-ATPase by the P2 purinoceptor agonists, ATPgammaS, alpha,beta-methylene-ATP, and this compound, in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of the inhibition mechanism of bovine mitochondrial F1-ATPase inhibitory protein using biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. KATP channels of mouse skeletal muscle: mechanism of channel blockage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of some purinergic agents on ecto-ATPase activity and pattern of stepwise ATP hydrolysis in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Filter binding assay - Wikipedia [en.wikipedia.org]
- 17. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Stability: An In-depth Technical Guide to AMP-PNP's Interaction with Nucleotide-Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a cornerstone tool in the study of ATP-dependent processes. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it competitively binds to the nucleotide-binding sites of a vast array of enzymes, effectively trapping them in a pre-hydrolysis, ATP-bound conformational state. This unique characteristic allows for the detailed structural and functional investigation of transient states within the catalytic cycles of ATPases, kinases, motor proteins, and other nucleotide-dependent enzymes. This guide provides a comprehensive overview of this compound's interaction with these binding sites, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
The key structural feature of this compound is the replacement of the oxygen atom bridging the β- and γ-phosphates of ATP with an imido group (-NH-). This substitution renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage, while largely preserving the overall stereochemistry and charge distribution of the parent ATP molecule. Consequently, this compound serves as an excellent mimic for ATP in binding studies, enabling the stabilization of enzyme-substrate complexes for structural elucidation by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Furthermore, its role as a competitive inhibitor makes it invaluable for kinetic and thermodynamic studies aimed at dissecting the mechanisms of ATP-dependent enzymes.
Data Presentation: Quantitative Analysis of this compound Interactions
The binding affinity and inhibitory potency of this compound can vary significantly depending on the specific protein and the experimental conditions. The following table summarizes key quantitative data from studies on various proteins, providing a comparative reference for researchers.
| Protein | Organism/System | Parameter | Value | Method | Conditions | Reference(s) |
| MEK1 (MAP Kinase Kinase 1) | Human | Kd | ~2 µM | Isothermal Titration Calorimetry (ITC) | Mg2+-dependent | |
| Kd (in complex with PD0325901) | ~0.4 µM | Isothermal Titration Calorimetry (ITC) | Synergistic binding | |||
| (Na+ + K+)-dependent ATPase | Canine Kidney | Kd | 4.2 µM | Centrifugation Assay | No MgCl2 | |
| Kd | 2.2 µM | Centrifugation Assay | 50 µM MgCl2 | |||
| Kd | 6 µM | Centrifugation Assay | 2 mM MgCl2 | |||
| Kinesin-1 | Not Specified | Ki | Not directly measured, but 3.5 mM this compound completely inhibits motility in the presence of 2 mM ATP | Motility Assay | - | |
| koff (mADP from front head) | 367 ± 4 s⁻¹ | Stopped-Flow Fluorescence | This compound-locked state | |||
| kon (mADP to front head) | 0.46 ± 0.08 µM⁻¹s⁻¹ | Stopped-Flow Fluorescence | This compound-locked state | |||
| BtuCD (Vitamin B12 Transporter) | Escherichia coli | Kd (for BtuF binding) | Nanomolar range | Microscale Thermophoresis (MST) | Presence of this compound did not significantly alter affinity | |
| p97 (AAA+ ATPase) | Not Specified | Affinity | Lower than ATP | Not Specified | - | |
| cAMP-dependent Protein Kinase | Bovine Heart | Km (for MgATP) | 5 µM | Enzyme Kinetics | For comparison | |
| Ki (for MgADP) | ~8 µM | Enzyme Kinetics | Competitive inhibition |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the study of this compound interactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
1. Sample Preparation:
-
Protein: Purify the target protein to >95% homogeneity. Perform dialysis or size-exclusion chromatography to exchange the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2). The final buffer for the protein and ligand must be identical to minimize heats of dilution.
-
Ligand: Prepare a concentrated stock solution of this compound in the exact same buffer used for the protein.
-
Concentrations: The protein concentration in the sample cell should be 10-50 µM. The this compound concentration in the syringe should be at least 10-fold higher than the protein concentration to ensure saturation is reached.
-
Degassing: Thoroughly degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles in the calorimeter.
2. ITC Experiment:
-
Instrument Setup: Clean the sample cell and syringe thoroughly with buffer.
-
Loading: Load the protein solution into the sample cell (typically ~200-300 µL) and the this compound solution into the injection syringe (typically ~40-50 µL).
-
Equilibration: Allow the system to equilibrate thermally.
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the protein-containing sample cell. Allow the signal to return to baseline between injections.
-
Control: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
Fluorescence-Based Competition Assay for Ki Determination
This method determines the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescent ATP analog from the protein's active site.
1. Reagents and Setup:
-
Protein: Purified target enzyme.
-
Fluorescent Probe: A fluorescent ATP analog, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), which exhibits a change in fluorescence upon binding.
-
Competitor: this compound.
-
Assay Buffer: A buffer compatible with the protein's activity and stability, containing MgCl2.
-
Instrumentation: A fluorometer or plate reader capable of measuring fluorescence intensity.
2. Experimental Procedure:
-
Determine Probe Kd: First, determine the dissociation constant (Kd) of the fluorescent probe for the protein by titrating a fixed concentration of the protein with increasing concentrations of the probe.
-
Competition Assay: In a multi-well plate, add a fixed concentration of the protein and the fluorescent probe (typically at or below its Kd).
-
Add a serial dilution of this compound to the wells. Include controls with no this compound (maximum fluorescence) and no protein (background fluorescence).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
3. Data Analysis:
-
Plot the decrease in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to calculate the IC50 (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Convert the IC50 value to a Ki using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
Co-crystallization of a Protein with this compound for X-ray Crystallography
This protocol outlines the general steps for obtaining crystals of a protein in complex with this compound for structural determination.
1. Complex Formation:
-
Protein Preparation: Use a highly purified (>98%) and concentrated (typically 5-20 mg/mL) protein solution.
-
Ligand Addition: Just prior to setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) and MgCl2 (e.g., 2-10 mM) to the protein solution. Incubate on ice to allow for complex formation.
2. Crystallization Screening:
-
Use commercial or in-house crystallization screens to test a wide range of precipitant conditions.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop) by mixing the protein-AMP-PNP complex with the reservoir solution.
-
Incubate the trays at a constant temperature and monitor for crystal growth.
3. Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.
-
Harvest suitable crystals and soak them in a cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol, and also containing this compound and MgCl2) before flash-cooling in liquid nitrogen.
4. Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Build and refine the atomic model of the protein-AMP-PNP complex.
Sample Preparation and Vitrification for Cryo-Electron Microscopy (Cryo-EM)
This protocol describes the preparation of vitrified (ice-embedded) samples of a protein-AMP-PNP complex for high-resolution structural analysis by single-particle cryo-EM.
1. Complex Formation and Quality Control:
-
Sample Purity: Ensure the protein sample is highly pure and monodisperse, as confirmed by size-exclusion chromatography.
-
Complex Incubation: Incubate the purified protein (typically at a concentration of 0.1-5 mg/mL) with a molar excess of this compound and MgCl2 on ice.
-
Negative Stain EM: It is highly recommended to first visualize the complex using negative stain EM to confirm particle integrity and homogeneity.
2. Grid Preparation and Plunge Freezing:
-
Grid Selection: Choose appropriate cryo-EM grids (e.g., holey carbon grids).
-
Glow Discharge: Glow discharge the grids to make the carbon surface hydrophilic.
-
Sample Application: Apply a small volume (2-4 µL) of the protein-AMP-PNP complex solution to the grid.
-
Blotting and Plunging: In a controlled environment vitrification apparatus (e.g., a Vitrobot), blot away excess liquid to create a thin film of the sample. Immediately plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.
3. Cryo-EM Data Collection and Processing:
-
Transfer the vitrified grids to a cryo-electron microscope.
-
Collect a large dataset of images of the particles embedded in the vitreous ice.
-
Process the images using single-particle analysis software to generate a high-resolution 3D reconstruction of the protein-AMP-PNP complex.
Conclusion
This compound remains an indispensable molecule for probing the intricate mechanisms of ATP-dependent enzymes. Its ability to act as a stable ATP analog allows researchers to capture and analyze transient conformational states that are fundamental to biological function. By leveraging the quantitative data and detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can more effectively design and execute experiments to unravel the complexities of nucleotide-binding proteins, ultimately paving the way for novel therapeutic interventions.
The Researcher's Arsenal: A Technical Guide to Non-Hydrolyzable ATP Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate molecular choreography of the cell, adenosine (B11128) triphosphate (ATP) is the principal dancer, providing the energy for a vast array of cellular processes. However, its fleeting nature, owing to rapid hydrolysis, presents a significant challenge for researchers seeking to elucidate the mechanisms of ATP-dependent proteins. Non-hydrolyzable ATP analogs are indispensable tools that circumvent this limitation by mimicking ATP's ability to bind to enzymes without being readily broken down, effectively pausing the enzymatic ballet at a specific pose. This allows for a detailed investigation of protein structure, function, and interaction with substrates and regulators.
This in-depth technical guide provides a comprehensive overview of the core principles governing the use of non-hydrolyzable ATP analogs. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the appropriate analog and design robust experimental strategies to unravel the complexities of ATP-dependent cellular machinery.
Core Principles and Mechanisms of Action
Non-hydrolyzable ATP analogs are structurally similar to ATP but possess modifications to the triphosphate chain that render them resistant to enzymatic cleavage.[1][2] The most common modifications involve the substitution of the bridging oxygen atom between the β and γ phosphates or a non-bridging oxygen on the γ-phosphate.[2][3] This chemical alteration prevents the nucleophilic attack required for hydrolysis, effectively trapping the enzyme in an ATP-bound, pre-hydrolysis state.[1]
The three most widely used non-hydrolyzable ATP analogs are:
-
Adenosine 5'-(γ-thio)triphosphate (ATPγS): In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[3] While significantly more resistant to hydrolysis than ATP, some kinases can slowly transfer the thiophosphate group to their substrates, making ATPγS a useful tool for identifying kinase substrates through thiophosphorylation.[3][4]
-
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): Here, an imido group (-NH-) replaces the bridging oxygen between the β and γ phosphates.[2] The P-N bond is highly resistant to cleavage by most ATPases, making this compound a true competitive inhibitor that locks the enzyme in a pre-hydrolysis conformation.[2][5]
-
Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): This analog features a methylene (B1212753) group (-CH2-) in place of the bridging oxygen between the β and γ phosphates.[6] Similar to this compound, the P-C-P bond is highly resistant to hydrolysis, making it an effective competitive inhibitor for studying the ATP-bound state.[6]
The choice of analog can significantly influence experimental outcomes, as subtle structural differences between them can induce distinct conformational states in the target protein.[1] Therefore, the selection should be guided by the specific research question and the biochemical properties of the enzyme under investigation.
Data Presentation: A Comparative Look at Non-Hydrolyzable ATP Analogs
The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are critical parameters that vary depending on the specific protein and experimental conditions.[1] The following tables summarize key quantitative data for commonly used analogs, providing a basis for comparison and experimental design. Note: These values are illustrative and can be influenced by factors such as pH, temperature, and the presence of divalent cations.
| Analog | Target Protein | Parameter | Value | Reference |
| ATPγS | eIF4A | K_M | 66 ± 9 µM | [7] |
| ClpA (E. coli) | K_d | 6.2 ± 0.3 µM | [8] | |
| Na+/K+-ATPase (Swine) | K_i | 0.253 µM | [8] | |
| This compound | Myosin ATPase | K_i | ~200 µM | [1] |
| Kinesin | K_d | ~1.3 µM | [1] | |
| (Na+ + K+)-dependent ATPase | K_d | 2.2 µM (with MgCl2) | [9] | |
| ncd motor domain | Hydrolysis Rate | ~0.00004 s⁻¹ | [10] | |
| AMP-PCP | Myosin ATPase | K_i | ~150 µM | [1] |
| P2X1 Receptor | EC_50 | 99 nM | [1] | |
| Hsp90 N-terminal domain | K_d | 3.8 µM | [11] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. This section provides step-by-step methodologies for key experiments utilizing non-hydrolyzable ATP analogs.
Protocol 1: ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is a widely used method to measure the rate of ATP hydrolysis by an ATPase and to determine the inhibitory effects of non-hydrolyzable analogs.[12]
Materials:
-
Purified ATPase enzyme
-
ATP and non-hydrolyzable ATP analogs (e.g., this compound, AMP-PCP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate (B84403) Standard Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a series of dilutions for the non-hydrolyzable ATP analogs in the assay buffer. Prepare a phosphate standard curve using the Phosphate Standard Solution.
-
Reaction Setup: In a 96-well plate, add the purified ATPase to the assay buffer. Add varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a control with no analog.
-
Initiate Hydrolysis: Start the ATPase reaction by adding a fixed concentration of ATP to all wells.
-
Stop Reaction and Develop Color: After a defined incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme, stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.
-
Measure Absorbance: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released from the standard curve. Determine the inhibitory potency of the analogs by plotting the percentage of inhibition against the analog concentration and fitting the data to a suitable dose-response curve to calculate the IC₅₀ value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation if the K_m for ATP is known.[11]
Protocol 2: Determination of Inhibitory Potency (K_i) by Fluorescence Competition Assay
This protocol outlines a general method to determine the K_i of a non-hydrolyzable ATP analog against a protein kinase using a fluorescent ATP probe, such as TNP-ATP.[2]
Materials:
-
Purified protein kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Non-hydrolyzable ATP analog (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Prepare a stock solution of the fluorescent ATP analog. Prepare a serial dilution of the non-hydrolyzable ATP analog. Prepare a working solution of the protein kinase.
-
Assay Setup: In a microplate, add the protein kinase to each well. Add a fixed concentration of the fluorescent ATP analog to each well (typically at its K_d for the kinase). Add the serially diluted non-hydrolyzable ATP analog to the wells.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity using a microplate reader. As the concentration of the competing non-hydrolyzable analog increases, it will displace the fluorescent probe, leading to a decrease in fluorescence.[3]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a competition binding equation to determine the IC₅₀ value.[11] Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.[11]
Protocol 3: Filter Binding Assay with Radiolabeled ATP Analogs
This assay is used to quantify the binding affinity of a radiolabeled ligand (e.g., [α-³²P]ATP) to a protein in the presence of competing non-hydrolyzable analogs.[1]
Materials:
-
Purified protein of interest
-
Radiolabeled ATP analog
-
Non-hydrolyzable ATP analogs (as competitors)
-
Binding Buffer (specific to the protein-ligand interaction)
-
Nitrocellulose and glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a series of tubes, incubate a constant amount of the purified protein with a fixed concentration of the radiolabeled ATP analog.
-
Competition: To different tubes, add increasing concentrations of the unlabeled non-hydrolyzable ATP analog.
-
Equilibration: Allow the binding reactions to reach equilibrium at an appropriate temperature.
-
Filtration: Quickly filter the contents of each tube through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. Proteins bind to the nitrocellulose, while unbound small molecules pass through.[1]
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabel as a function of the competitor concentration to determine the IC₅₀. The K_i can then be calculated from the IC₅₀ value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for comprehension and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the use of non-hydrolyzable ATP analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Application of AMP-PNP in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in cell biology. By competitively binding to the ATP-binding sites of various enzymes without being broken down, this compound effectively "freezes" them in an ATP-bound conformational state. This unique property allows researchers to dissect the intricate molecular mechanisms of ATP-dependent processes, particularly the function of motor proteins and the dynamics of the cytoskeleton. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.
Mechanism of Action: A Stable Mimic of ATP
This compound’s utility stems from the replacement of the oxygen atom between the β and γ phosphates of ATP with an imido (-NH-) group. This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by ATPases.[1] As a competitive inhibitor, this compound binds to the same active sites as ATP, allowing for the study of the structural and functional consequences of nucleotide binding in the absence of hydrolysis.[1][2] This "rigor" or "ATP-bound-like" state is crucial for trapping transient intermediates in enzymatic cycles, making them amenable to structural and biophysical analysis.[3]
Core Applications in Cell Biology
The primary applications of this compound in cell biology revolve around the study of motor proteins and cytoskeletal dynamics.
Elucidating the Mechanochemical Cycle of Motor Proteins
Motor proteins like kinesins, myosins, and dyneins are ATPases that convert chemical energy from ATP hydrolysis into mechanical work, driving intracellular transport and cell motility. This compound has been instrumental in deciphering their operational cycles.
-
Kinesins: These motor proteins move processively along microtubules. This compound has been shown to induce a state of strong binding between kinesin and microtubules, effectively stalling the motor on its track.[4][5] This has enabled detailed structural studies of the kinesin-microtubule complex and has been crucial in understanding the coordination between kinesin's two motor domains.[6] In the presence of both ATP and this compound, kinesin molecules exhibit distinct "runs" and "pauses," providing insights into the different kinetic states of the motor.[7]
-
Myosins: Myosins are responsible for muscle contraction and various forms of cell motility by moving along actin filaments.[8] this compound has been used to study the pre-power stroke state of myosin, where it is strongly bound to actin.[9] While ATP weakens the affinity of myosin for actin, this compound can stabilize this interaction, facilitating the study of the cross-bridge cycle.[4]
-
Dyneins: These complex motor proteins are involved in retrograde transport along microtubules and the movement of cilia and flagella.[10] this compound has been used to investigate the nucleotide-dependent states of the dynein motor domain and its interaction with dynactin (B1176013) and microtubules.[11][12] Cryo-electron microscopy (cryo-EM) studies utilizing this compound have provided high-resolution structures of the dynein-dynactin complex, revealing key aspects of its regulation and function.[11]
Investigating Cytoskeletal Dynamics
This compound is also a valuable tool for studying the assembly, disassembly, and regulation of the cytoskeleton. By modulating the activity of motor proteins and other ATP-dependent cytoskeletal regulators, this compound can be used to probe the forces and dynamics that shape cellular architecture. For instance, by locking kinesin onto microtubules, this compound can alter the stability and organization of the microtubule network.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data on the effects of this compound on motor proteins, compiled from various studies.
| Motor Protein | Parameter | Value | Conditions | Reference(s) |
| Kinesin-1 | Km for ATP (Motility Assay) | 150 µM | In vitro motility assay | [13] |
| Ki for ADP (Competitive) | 0.29 mM | In vitro motility assay | [13] | |
| Unbinding Force (this compound state) | 6.1 - 6.9 pN (plus-end loading) | Single-molecule analysis | [14] | |
| 9.1 - 10 pN (minus-end loading) | [14] | |||
| Detachment Rate (this compound) | 0.009 s⁻¹ | Single-molecule motility assay | [6] | |
| Effect on Mean Run Length | Decrease from 558 nm to 62 nm | 0.5 mM ATP, this compound increased from 0.2 to 3.0 mM | [7] | |
| Dynein | Binding Affinity (MTBD) | 2.2 ± 0.2 µM (High-affinity construct) | In vitro microtubule binding assay | [15] |
| 12.1 ± 1.5 µM (Intermediate-affinity construct) | [15] |
Table 1: Quantitative data on the interaction of this compound with motor proteins.
| Parameter | This compound Concentration | Effect | Reference(s) |
| Kinesin-1 Gliding Velocity | Increases | Significant decrease | [3] |
| Kinesin-1 Motility | 3.5 mM | Complete inhibition (in the presence of 2 mM ATP) | [1] |
Table 2: Effects of this compound on Kinesin Motility.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Microtubule Binding Assay
This assay is used to determine the binding affinity of a motor protein to microtubules in the presence of this compound.
Materials:
-
Purified motor protein (e.g., kinesin)
-
Taxol-stabilized microtubules
-
This compound solution (e.g., 10 mM stock)
-
Assay buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Ultracentrifuge and tubes
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of microtubules and varying concentrations of the motor protein in assay buffer.
-
Add this compound to the desired final concentration (e.g., 1-5 mM).
-
Incubate the mixtures at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 20-30 minutes).
-
Layer the reaction mixtures over a sucrose (B13894) cushion (e.g., 20% sucrose in assay buffer) in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet the microtubules and any bound protein (e.g., 30-60 minutes).
-
Carefully separate the supernatant and pellet fractions.
-
Analyze the amount of motor protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or western blotting.
-
Quantify the band intensities to determine the fraction of bound motor protein at each concentration.
-
Plot the fraction of bound protein against the free protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Motility Assay
This assay visualizes the movement of cytoskeletal filaments (microtubules or actin) propelled by surface-adsorbed motor proteins. This compound is used to stall the motors.
Materials:
-
Purified motor protein (e.g., kinesin or myosin)
-
Fluorescently labeled microtubules or actin filaments
-
This compound solution
-
ATP solution
-
Motility buffer (specific to the motor protein)
-
Microscope slides and coverslips
-
Casein or BSA for blocking
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Construct a flow chamber using a microscope slide and coverslip.
-
Introduce a solution of the motor protein into the chamber and allow it to adsorb to the glass surface.
-
Block the remaining surface with a casein or BSA solution to prevent non-specific binding of the filaments.
-
Introduce a solution of fluorescently labeled microtubules or actin filaments in motility buffer containing ATP. Observe and record the movement of the filaments.
-
To study the effect of this compound, introduce a solution containing this compound (and optionally a low concentration of ATP) into the chamber.
-
Observe the filaments to see if their movement is stalled or altered. The concentration of this compound required to inhibit motility can be determined by titrating its concentration.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by a motor protein and can be used to determine the inhibitory effect of this compound.
Materials:
-
Purified motor protein
-
Microtubules or actin filaments (as cofactors)
-
ATP and this compound solutions
-
Assay buffer
-
A method to detect phosphate release (e.g., malachite green assay) or ADP production (e.g., coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).
Procedure:
-
Prepare reaction mixtures containing the motor protein, its cytoskeletal partner (if required for activation), and varying concentrations of ATP in the assay buffer.
-
To determine the inhibitory effect of this compound, prepare parallel reactions containing a fixed concentration of ATP and varying concentrations of this compound.
-
Initiate the reaction by adding the motor protein or ATP.
-
At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding a quenching solution).
-
Measure the amount of inorganic phosphate or ADP produced in each sample using a suitable detection method.
-
Plot the amount of product formed over time to determine the initial reaction velocity.
-
To determine the type of inhibition and the inhibition constant (Ki), plot the reaction velocities against the substrate (ATP) concentration in the presence of different concentrations of this compound (e.g., using a Lineweaver-Burk plot).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.
Caption: Simplified mechanochemical cycle of kinesin and the inhibitory action of this compound.
Caption: The actin-myosin cross-bridge cycle and the trapping of a rigor-like state by this compound.
Caption: General experimental workflow for a microtubule binding assay using this compound.
Conclusion
This compound remains a cornerstone tool in cell biology, providing an elegant and effective means to investigate the mechanics of ATP-dependent molecular machines. Its ability to trap enzymes in a state mimicking ATP binding has been pivotal in advancing our understanding of motor proteins and cytoskeletal regulation. For researchers in basic science and drug development, a thorough understanding of the applications and methodologies associated with this compound is essential for designing insightful experiments and interpreting their results with precision. The quantitative data and protocols provided in this guide serve as a valuable resource for leveraging the power of this unique ATP analog in future research endeavors.
References
- 1. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin-binding–triggered conformation switching of microtubules contributes to polarized transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Motors: Kinesin, Dynein and Myosin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. pnas.org [pnas.org]
- 7. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of dynein in microtubule-based motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of dynein-dynactin on microtubules shows tandem adaptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule binding-induced allostery triggers LIS1 dissociation from dynein prior to cargo transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between kinesin, microtubules, and microtubule-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinesin–microtubule binding depends on both nucleotide state and loading direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
Methodological & Application
Application Notes and Protocols for the Use of AMP-PNP in Kinase Activity Assays
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making kinases prime targets for drug development.[2][3] Biochemical assays are fundamental tools for measuring kinase activity and screening for inhibitors.[2][3][4]
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP.[5][6] In this compound, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates, rendering the terminal phosphate bond resistant to cleavage by kinases.[7] This property makes this compound an invaluable tool for researchers, primarily used as a competitive inhibitor to study ATP binding, as a negative control in activity assays, and to stabilize kinases in an ATP-bound state for structural studies.[7][8][9]
These application notes provide detailed protocols and guidance for utilizing this compound in various kinase assay formats.
Application Note 1: Determining Inhibitor Binding Affinity using this compound in a Competitive Binding Assay
Principle
This compound serves as a potent competitive inhibitor of ATP binding to the kinase active site.[8] This characteristic is leveraged in competitive binding assays to determine the binding affinity (Ki) of test compounds. In this setup, a fluorescent ATP tracer and a test compound (or this compound as a reference competitor) compete for binding to the kinase. Displacement of the fluorescent tracer by the compound leads to a change in a fluorescence property (e.g., fluorescence polarization), which can be measured to determine the compound's inhibitory potency (IC50) and subsequently calculate its Ki.[8][9]
Experimental Protocol: Fluorescence Polarization (FP)-Based Competitive Binding Assay
This protocol describes a method to determine the IC50 value of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound as a positive control.
Materials:
-
Kinase of interest
-
Fluorescent ATP tracer (e.g., TNP-ATP)
-
This compound (Positive Control)
-
Test Compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer at a concentration optimized for a robust assay window.
-
Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer (a typical concentration is at or near its dissociation constant, Kd).[9]
-
Prepare 4X serial dilutions of the test compound in kinase assay buffer.
-
Prepare a 4X serial dilution of this compound to serve as a positive control for displacement.
-
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of the 4X test compound or this compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Mix the plate gently (e.g., on an orbital shaker) and incubate for 60 minutes at room temperature to allow for binding to reach equilibrium.[8]
-
Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.
-
-
Data Acquisition:
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light.[8]
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
As the concentration of the test compound or this compound increases, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.[9]
-
Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration (or tracer concentration) and the Km for ATP (or Kd for the tracer).
-
Data Presentation
The following table shows representative data for known kinase inhibitors and this compound against specific kinases, illustrating typical affinity values.
| Compound | Target Kinase | Assay Type | IC50 / Ki |
| This compound | Vaccinia-related kinase 1 (VRK1) | Isothermal Titration Calorimetry | Kd = ~15 µM |
| This compound | AMP-activated protein kinase (AMPK) | Fluorescence Polarization | Ki = ~5 µM |
| Staurosporine | Protein Kinase A (PKA) | Radiometric | IC50 = ~10 nM |
| SBI-0206965 | AMP-activated protein kinase (AMPK) | Luminescence | IC50 = ~1.1 µM[10] |
Note: Affinity values are highly dependent on the specific kinase and assay conditions.
Visualization
Application Note 2: this compound as a Negative Control in Kinase Activity Assays
Principle
In kinase activity assays that measure the phosphorylation of a substrate, this compound is an indispensable negative control.[8] Since it binds to the active site but cannot be hydrolyzed, it should not support the phosphotransfer reaction. Including a reaction with this compound in place of ATP confirms that the observed substrate phosphorylation is genuinely ATP-dependent and not an artifact.[8] The signal in the this compound control should be at or near the background level observed in a "no enzyme" control.
Experimental Protocol: Radiometric [γ-³²P]-ATP Filter-Binding Assay
This classic assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.
Materials:
-
Kinase of interest and its specific substrate (e.g., a peptide)
-
[γ-³²P]-ATP
-
ATP (non-radioactive)
-
This compound
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM DTT)[11]
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride or 75 mM Phosphoric Acid)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixes on ice for each condition in triplicate. The final volume is typically 15-25 µL.
-
Positive Control: Kinase + Substrate + [γ-³²P]-ATP/ATP mix
-
Negative Control (No Enzyme): Substrate + [γ-³²P]-ATP/ATP mix (replace enzyme volume with buffer)
-
Negative Control (this compound): Kinase + Substrate + [γ-³²P]-ATP/AMP-PNP mix (replace ATP with an equivalent concentration of this compound). A small amount of [γ-³²P]-ATP is still included to measure any non-specific binding.
-
-
Initiate Kinase Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction. Incubate for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the assay.[8]
-
Stop Reaction and Spot: Terminate the reactions by adding the stop solution. Spot a portion (e.g., 10 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.[8]
-
Wash and Count:
-
Wash the P81 papers several times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Dry the papers completely (e.g., with acetone (B3395972) or under a heat lamp).
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Presentation
The table below illustrates expected results from a radiometric assay, demonstrating the utility of this compound as a negative control.
| Assay Condition | Description | Expected Radioactivity (CPM) | Interpretation |
| Positive Control | All components including ATP | High (e.g., 50,000) | Represents full kinase activity. |
| No Enzyme Control | Kinase is replaced with buffer | Very Low (e.g., 250) | Represents background/non-specific binding. |
| This compound Control | ATP is replaced with this compound | Very Low (e.g., 300) | Confirms reaction is ATP-dependent. |
Visualization
Application Note 3: Use of this compound in Structural Biology Studies
Principle
Structural determination techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) require stable protein-ligand complexes. Because this compound binds to the kinase active site but is not hydrolyzed, it can effectively "trap" or lock the enzyme in its ATP-bound conformational state.[6][8] This stabilization is crucial for obtaining high-quality crystals or cryo-EM reconstructions, providing atomic-level insights into the kinase's mechanism of action and its interaction with ATP.[1][5]
General Protocol: Preparation of Kinase/AMP-PNP Complex for Crystallography
Materials:
-
Highly purified, concentrated kinase solution
-
This compound stock solution (e.g., 100 mM)
-
MgCl₂ stock solution (e.g., 1 M)
-
Buffer exchange columns or dialysis equipment
-
Crystallization screens and plates
Procedure:
-
Protein Preparation: Ensure the kinase is pure and concentrated to a suitable level for crystallization (typically 5-10 mg/mL or higher). The protein should be in a low-salt buffer compatible with nucleotide binding.
-
Ligand Addition:
-
Just prior to setting up crystallization trials, add a molar excess of this compound to the protein solution. A final concentration of 1-5 mM is common.[7]
-
Add MgCl₂ to a similar final concentration, as magnesium is a critical cofactor for nucleotide binding in kinases.[7]
-
Incubate the mixture on ice for at least 30 minutes to ensure complete binding.
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercial or custom screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth.
-
-
Structure Determination: Once suitable crystals are obtained, they are cryo-protected, flash-frozen, and subjected to X-ray diffraction for data collection and structure determination.
Data Presentation
Numerous kinase structures have been solved in complex with this compound. The Protein Data Bank (PDB) is the primary repository for these structures.
| PDB ID | Kinase | Organism | Resolution (Å) |
| 6AC9 | Vaccinia-related kinase 1 (VRK1) | Homo sapiens | 2.07[1][12] |
| 1ANK | Protein Kinase B (Akt/PKB) | Homo sapiens | 2.50[13] |
| 3FXX | Ephrin type-A receptor 2 (EphA2) | Homo sapiens | 1.80[13] |
Visualization
References
- 1. Crystal structure of human vaccinia‐related kinase 1 in complex with AMP‐PNP, a non‐hydrolyzable ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Crystal structure of human vaccinia-related kinase 1 in complex with this compound, a non-hydrolyzable ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of AMP-PNP Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, rendering the terminal phosphate (B84403) bond resistant to cleavage by most ATPases.[5][6] This stability makes this compound an invaluable tool for studying ATP-dependent processes, as it can bind to the ATP-binding sites of enzymes without being consumed.[1][2][7] It is widely used to lock enzymes in an ATP-bound conformational state, thereby facilitating the study of enzyme kinetics, protein-ligand interactions, molecular motor functions, and signal transduction pathways.[7][8]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and performance in various biochemical and molecular biology applications.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended handling conditions for this compound. It is critical to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations, as it can vary based on the salt form and degree of hydration.[9]
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ (free acid) | [8][10] |
| Molecular Weight | ~506.2 g/mol (free acid) | [8][10] |
| ~529.9 g/mol (tetralithium salt) | [4][5][9] | |
| Recommended Solvent | Ultrapure Water | [1][5][8] |
| Solubility in Water | Up to 50 mg/mL or ~50 mM | [4][5][11] |
| Common Stock Conc. | 10 mM - 100 mM | [1][5][8] |
| Working pH | 7.0 - 7.5 (Crucial for stability) | [1][8] |
| Storage (Powder) | -20°C, dry | [1][3][5] |
| Storage (Aliquots) | -70°C to -80°C (long-term) | [1][2][5] |
| -20°C (short-term) | [2] | |
| Solution Stability | 3-6 months at -80°C | [1][2][5] |
| ~1 month at -20°C | [2] | |
| ~1 week after thawing | [1][8] |
Experimental Protocol
This protocol describes the preparation of a 100 mM this compound stock solution. Adjustments can be made based on the desired final concentration.
I. Materials
-
This compound powder (tetralithium salt or other form)
-
Ultrapure, nuclease-free water
-
1 M HEPES buffer, pH 7.4 (optional)
-
0.1 M NaOH solution for pH adjustment
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile 0.22 µm syringe filters
II. Equipment
-
Analytical balance
-
Calibrated pH meter with a micro-electrode
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-80°C Freezer
III. Procedure
-
Calculate Required Mass:
-
Determine the required volume of your stock solution (e.g., 1 mL).
-
Use the batch-specific molecular weight (MW) from the Certificate of Analysis for your this compound powder. For this example, we will use the MW of the tetralithium salt (529.93 g/mol ).
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 0.001 L x 529.93 g/mol = 0.05299 g = 53.0 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add approximately 80% of the final desired volume of ultrapure water (e.g., 800 µL for a final volume of 1 mL).
-
Close the tube and vortex gently until the powder is completely dissolved.
-
-
pH Adjustment (Critical Step):
-
This compound is highly unstable and prone to hydrolysis in acidic conditions.[5] It is essential to ensure the final solution is at a neutral to slightly alkaline pH.
-
Measure the pH of the solution using a calibrated micro-pH electrode.
-
If the pH is below 7.0, add small increments (1-2 µL) of 0.1 M NaOH, mixing and re-measuring the pH after each addition until it stabilizes between 7.0 and 7.5. A pH of 7.4 is ideal for many biological assays.[1][8]
-
-
Final Volume Adjustment:
-
Once the pH is adjusted, add ultrapure water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix gently.
-
-
Sterilization and Aliquoting:
-
For applications requiring sterile conditions, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2]
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes.[2]
-
-
Storage:
IV. Quality Control
-
The purity of the prepared stock solution can be verified using methods such as HPLC if required.[8]
-
For critical experiments, consider performing a functional assay (e.g., an ATPase inhibition assay) to confirm the activity of the prepared this compound solution. Some studies have also used mass spectrometry to confirm the molecular mass of the compound before use.[12]
Visualized Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. hypermol.com [hypermol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 9. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 10. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 11. chembk.com [chembk.com]
- 12. protein.bio.msu.ru [protein.bio.msu.ru]
The "Pause Button" for Molecular Machines: AMP-PNP Applications in Single-Particle Cryo-EM
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic world of cellular biology, proteins often function as intricate machines, undergoing conformational changes fueled by adenosine (B11128) triphosphate (ATP) to perform their tasks. Understanding these transient states is paramount for deciphering biological mechanisms and for targeted drug development. Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, serves as a powerful tool in structural biology, effectively acting as a "pause button" to trap and visualize these fleeting conformations. In conjunction with the high-resolution imaging capabilities of single-particle cryo-electron microscopy (cryo-EM), this compound has become indispensable for elucidating the structure and function of a wide array of ATP-dependent molecular machines.
These application notes provide a comprehensive overview of the use of this compound in single-particle cryo-EM, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Key Applications of this compound in Cryo-EM
This compound is instrumental in stabilizing proteins in their ATP-bound, pre-hydrolysis state. This allows for the structural determination of conformations that are often too transient to be captured otherwise. Key protein families studied using this approach include:
-
ABC Transporters: These membrane proteins utilize ATP hydrolysis to transport a diverse range of substrates across cellular membranes. This compound has been crucial in trapping these transporters in specific states, providing insights into their transport cycles. For example, the use of this compound has allowed for the determination of the inward-facing open conformation of the human mitochondrial ABC transporter ABCB7 and the closed conformation of a mycobacterial ABC transporter, Rv1217c-1218c.[1]
-
Motor Proteins: Kinesins and myosins, which move along cytoskeletal filaments, are prime targets for studies involving this compound. By mimicking the ATP-bound state, this compound helps to visualize the motor domain docked to its track, revealing key aspects of force generation and processivity. Cryo-EM studies on the kinesin motor KIF1A have utilized this compound to trap the motor in a state with a closed nucleotide-binding pocket.[1]
-
Cytoskeletal Proteins: The polymerization dynamics of proteins like actin are regulated by ATP binding and hydrolysis. This compound has been used to stabilize actin filaments in an ATP-like state, enabling high-resolution structural analysis of the filament.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from single-particle cryo-EM studies that have successfully employed this compound to determine the structures of various protein complexes.
| Protein/Complex | Ligand State | Resolution (Å) | Observed Conformation | Reference |
| Human Mitochondrial ABC Transporter ABCB7 | This compound bound | 3.3 | Inward-facing open | [1] |
| Actin Filaments | This compound bound | 3.1 | ATP-like state | [2][3] |
| Mycobacterial ABC Transporter (Rv1217c-1218c) | This compound bound | Not specified | Closed conformation | [4] |
| High-affinity Zinc ABC Transporter (ZnuBC) | This compound bound | 2.5 | Pre-hydrolysis state | |
| Kinesin Motor KIF1A | This compound bound | 10 | Closed nucleotide-binding pocket | [1] |
Experimental Protocols
The following are generalized protocols for the use of this compound in sample preparation for single-particle cryo-EM. It is crucial to optimize these protocols for each specific protein of interest.
Protocol 1: Trapping an ATP-Bound State of a Soluble Protein (e.g., a Kinesin Motor Domain)
1. Protein Purification:
- Express and purify the protein of interest to >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography.
- Ensure the final protein buffer is compatible with cryo-EM (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).
2. Nucleotide Exchange and Complex Formation:
- To ensure the protein is in a defined nucleotide state before adding this compound, it can be beneficial to first incubate with apyrase to remove any bound nucleotides, followed by removal of the apyrase.
- Incubate the purified protein (typically at a concentration of 1-5 mg/mL) with a final concentration of 2-5 mM this compound and 2-5 mM MgCl₂. The molar excess of this compound should be optimized based on the protein's affinity for ATP.
- Incubate on ice for at least 30 minutes to allow for nucleotide binding.
3. Cryo-EM Grid Preparation:
- Apply 3-4 µL of the protein-AMP-PNP complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
- Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot). Blotting time, blotting force, and humidity should be optimized to achieve a thin, even layer of vitreous ice. For example, a blotting time of 3-5 seconds with a blot force of 0 and 100% humidity can be a good starting point.
4. Data Collection and Processing:
- Screen the vitrified grids for areas with good particle distribution and ice thickness.
- Collect a dataset using a Titan Krios or equivalent transmission electron microscope equipped with a direct electron detector.
- Process the data using standard single-particle analysis software pipelines.
Protocol 2: Stabilizing a Filamentous Protein Complex (e.g., Actin Filaments) with this compound
1. Monomer Preparation:
- Purify actin monomers to a high degree of purity.
- Perform a nucleotide exchange to replace bound ATP with this compound. This can be achieved by incubating G-actin with an excess of this compound in a low-salt buffer.
2. Polymerization:
- Induce polymerization by adding salts (e.g., KCl and MgCl₂) to the this compound-actin monomers.
- Allow polymerization to proceed to completion. The stability of the filaments can be enhanced by the addition of phalloidin, if compatible with the experimental goals.
3. Cryo-EM Sample Preparation:
- Apply the polymerized this compound-actin filaments to a glow-discharged cryo-EM grid.
- Vitrify the sample as described in Protocol 1. Optimization of blotting conditions is critical to prevent filament breakage and to achieve an appropriate concentration in the vitrified ice.
Visualizing the Role of this compound in a Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving an ATP-dependent kinase. This compound can be used to trap the kinase in its active, substrate-bound conformation, allowing for structural studies of this key intermediate.
Caption: Trapping a kinase intermediate with this compound for cryo-EM analysis.
Experimental Workflow for Cryo-EM with this compound
The following diagram outlines a typical experimental workflow for a single-particle cryo-EM project utilizing this compound.
Caption: A typical workflow for a single-particle cryo-EM project using this compound.
By providing a stable mimic of the ATP-bound state, this compound will continue to be a cornerstone in the structural biologist's toolkit. Its synergy with the ever-advancing field of cryo-EM promises to unveil even more intricate details of the molecular machinery of life, paving the way for novel therapeutic interventions.
References
Application Notes and Protocols: Utilizing AMP-PNP to Elucidate Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool for studying the conformational dynamics of ATP-dependent proteins. By binding to the ATP pocket without being broken down, this compound effectively "traps" proteins in a pre-hydrolysis state, allowing for the detailed structural and functional characterization of transient intermediate conformations. These application notes provide an overview and detailed protocols for utilizing this compound in various biophysical techniques to investigate protein conformational changes, crucial for understanding enzyme mechanisms and for the development of novel therapeutics.
This compound's utility stems from the replacement of the β-γ bridging oxygen atom of ATP with an imido group (-NH-).[1] This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by most ATPases, thus stabilizing the protein in an ATP-bound-like state.[2] This allows researchers to capture and study conformational states that are often too transient to observe with native ATP.
Key Applications of this compound
This compound is widely employed in a variety of techniques to probe protein structure and function:
-
Structural Biology (X-ray Crystallography and Cryo-EM): this compound is instrumental in stabilizing protein-nucleotide complexes for high-resolution structural determination.[1] By locking the protein in a specific conformational state, it facilitates the growth of well-ordered crystals and provides a homogenous sample for single-particle cryo-electron microscopy (cryo-EM).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in the presence of this compound can reveal detailed information about the conformational landscape of a protein in its pre-hydrolysis state.[5][6] It allows for the mapping of nucleotide binding sites and the characterization of dynamic changes in different protein domains upon nucleotide binding.[1]
-
Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for monitoring real-time conformational changes in proteins.[7][8] By labeling a protein with a FRET donor and acceptor pair, the binding of this compound can be used to induce and measure changes in the distance between specific domains, providing insights into the dynamics of the conformational switch.[9][10]
-
Biochemical Assays: this compound is used as a competitive inhibitor in various enzymatic assays to dissect the role of ATP binding versus hydrolysis in the catalytic cycle. This helps in understanding the mechanism of action of ATP-dependent enzymes and in screening for potential inhibitors.
Comparison of this compound with Other ATP Analogs
The choice of ATP analog is critical and can significantly influence experimental outcomes. While this compound is widely used, other analogs such as AMP-PCP and ATPγS have distinct properties.
| Feature | This compound | AMP-PCP | ATPγS |
| Bridge | Imido (-NH-) | Methylene (-CH2-) | Thio (-S-) |
| Hydrolysis Resistance | High, but can be protein-dependent.[5] | Generally high.[5] | Susceptible to hydrolysis by some enzymes.[5][11] |
| Conformation Induced | Often mimics the pre-hydrolysis state effectively.[6] Can adapt its conformation to the protein's binding pocket.[11] | May not always induce a native-like pre-hydrolysis conformation.[5][6] | Can induce a pre-hydrolysis state, but its hydrolysis can complicate interpretation.[5] |
| Stability (Half-life at 37°C) | ~7.4 days (in buffer), ~2.4 days (with p97-ND1L protein).[5] | Stable, resistant to hydrolysis.[5] | ~2.0 days (in buffer), ~0.6 days (with p97-ND1L protein).[5] |
Experimental Protocols
Protocol 1: Structural Analysis of a Protein-AMP-PNP Complex using Cryo-Electron Microscopy
This protocol outlines the general steps for preparing a vitrified sample of a protein in complex with this compound for structural determination by single-particle cryo-EM.[1]
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 100 mM)
-
MgCl2 stock solution (e.g., 1 M)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation: Incubate the purified protein with a molar excess of this compound (typically 1-5 mM final concentration) and MgCl2 (equimolar to this compound) on ice.[1] The incubation time should be sufficient to ensure binding, often ranging from 30 minutes to several hours.
-
Grid Preparation: Apply 3-4 µL of the protein-AMP-PNP complex solution to a freshly glow-discharged cryo-EM grid.
-
Blotting and Plunge Freezing: Place the grid in a plunge-freezing apparatus. Blot away excess liquid to create a thin film of the sample across the grid holes. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[1]
-
Data Collection and Processing: Transfer the vitrified grids to a cryo-electron microscope for data collection. Subsequent image processing, including particle picking, 2D classification, 3D reconstruction, and model building, will yield the high-resolution structure of the protein-AMP-PNP complex.
Experimental Workflow for Cryo-EM with this compound
Caption: Workflow for determining protein structure with this compound using cryo-EM.
Protocol 2: Monitoring Conformational Changes using Förster Resonance Energy Transfer (FRET)
This protocol describes a general approach to measure this compound induced conformational changes in a protein using FRET.[10][12]
Materials:
-
Purified protein labeled with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.
-
This compound stock solution
-
MgCl2 stock solution
-
Fluorometer or fluorescence microscope capable of FRET measurements.
-
Appropriate buffer solution.
Procedure:
-
Sample Preparation: Prepare the labeled protein in a suitable buffer within a cuvette or on a microscope slide.
-
Baseline Measurement: Record the baseline fluorescence emission spectra of the donor and acceptor fluorophores before the addition of this compound. Excite the donor and measure the emission of both the donor and the acceptor.
-
Inducing Conformational Change: Add a saturating concentration of this compound and MgCl2 to the sample and allow it to incubate to ensure binding.
-
FRET Measurement: After incubation, re-acquire the fluorescence emission spectra. A change in the FRET efficiency (e.g., an increase in acceptor emission and a decrease in donor emission) indicates a conformational change that alters the distance or orientation between the two fluorophores.
-
Data Analysis: Calculate the FRET efficiency before and after the addition of this compound. The change in FRET can be used to quantify the extent and kinetics of the conformational change.
Signaling Pathway for FRET-based Conformational Change Detection
Caption: this compound binding induces a conformational change leading to a high FRET signal.
Protocol 3: Investigating Ligand Binding using NMR Spectroscopy
This protocol provides a general workflow for using 2D ¹H-¹⁵N HSQC NMR experiments to map the binding site of this compound on a protein.[1]
Materials:
-
¹⁵N-labeled purified protein of interest.
-
This compound stock solution.
-
MgCl2 stock solution.
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O).
-
NMR spectrometer.
Procedure:
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of this compound.
-
Titration: Add small aliquots of the this compound and MgCl2 stock solution to the protein sample.
-
Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Overlay the spectra from the titration series. Residues in the protein that are involved in this compound binding or undergo a conformational change upon binding will show chemical shift perturbations (CSPs) or line broadening in their corresponding peaks.[1] By mapping these changes onto the protein's structure, the binding site and allosterically affected regions can be identified.
Conclusion
This compound is a powerful and versatile tool for the study of protein conformational changes. By stabilizing proteins in a pre-hydrolysis, ATP-bound-like state, it enables detailed investigation using a range of biophysical techniques. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at unraveling the intricate mechanisms of ATP-dependent molecular machines. Careful consideration of the specific protein system and the choice of appropriate ATP analogs are crucial for obtaining meaningful and interpretable results that can advance our understanding of fundamental biological processes and aid in the development of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 3. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring protein conformational changes by FRET/LRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Live Cell FRET Analysis of the Conformational Changes of Human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Motor Protein Assays with AMP-PNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Motor proteins, such as kinesins and myosins, are essential enzymes that convert chemical energy from ATP hydrolysis into mechanical force to drive a multitude of cellular processes, including intracellular transport, cell division, and muscle contraction.[1] The study of their mechanochemical cycle is crucial for understanding their function and for developing therapeutic interventions targeting these proteins. Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is an invaluable tool in this field.[2] Due to the substitution of an oxygen atom with an imido group between the β and γ phosphates, this compound is resistant to enzymatic cleavage.[3] This property allows researchers to trap motor proteins in a stable, ATP-bound-like state, providing a snapshot of this critical intermediate in the motor's functional cycle.[3] These application notes provide detailed protocols for utilizing this compound in various experimental assays to elucidate the function of motor proteins.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ATP, binding to the nucleotide-binding pocket of motor proteins.[4][5] For kinesins, the binding of this compound induces a conformational state with a high affinity for microtubules, effectively locking the motor onto its track in a rigor-like state.[2][4][6] This stabilized complex is instrumental for structural studies and for dissecting the conformational changes associated with ATP binding.[1] Similarly, with myosins, this compound can be used to study the pre-power stroke state and its interaction with actin filaments. While this compound is generally considered non-hydrolyzable, some motor proteins may exhibit very slow hydrolysis of this analog.[7]
References
- 1. Insights into the mechanisms of myosin and kinesin molecular motors from the single-molecule unbinding force measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Motors: Kinesin, Dynein and Myosin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AMP-PNP for the Inhibition of Fast Axonal Transport
Introduction
Fast axonal transport (FAT) is a critical cellular process responsible for the rapid movement of organelles, vesicles, and macromolecular complexes along the microtubule network within axons. This bidirectional transport is essential for neuronal function and survival, supplying distal synapses with newly synthesized materials from the cell body and clearing waste products. Anterograde transport (towards the synapse) is primarily driven by kinesin family motor proteins, while retrograde transport (towards the cell body) is mediated by cytoplasmic dynein.[1][2] Both motor protein families utilize the energy derived from ATP hydrolysis to power their movement along microtubules.[3]
Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP. Its structure is similar to ATP, but a nitrogen atom replaces the oxygen atom between the β and γ phosphates, rendering the terminal phosphate (B84403) bond resistant to cleavage by ATPases like kinesin and dynein.[4] This property makes this compound an invaluable tool for researchers studying the mechanochemical cycle of motor proteins and for experimentally arresting fast axonal transport.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to motor proteins.[5] When a motor protein such as kinesin binds to this compound instead of ATP, it enters a state that mimics the ATP-bound conformation. For kinesins, this state is characterized by a very strong affinity for the microtubule track.[4] Unable to hydrolyze the analog to complete its mechanical cycle, the motor becomes locked in a "rigor-like" state, effectively arrested on the microtubule.[4] This stalls the transport of any associated cargo. This effect is generally reversible upon removal of this compound and reintroduction of ATP.[6] While widely considered non-hydrolyzable, some studies have noted that certain kinesin-related proteins may exhibit extremely slow hydrolysis of this compound.[7]
Figure 1. Mechanism of kinesin inhibition by this compound.
Quantitative Data Summary
The effective concentration of this compound for inhibiting fast axonal transport is highly dependent on the experimental system and, crucially, the intracellular or buffer concentration of ATP, due to its competitive nature. The following table summarizes concentrations used in various key studies.
| This compound Conc. | ATP Conc. | Experimental System | Target Motor(s) | Observed Effect | Reference |
| 0.05 - 3.0 mM | 0.5 mM | Single kinesin molecules on microtubules | Kinesin-1 | Run length decreases and pause frequency increases with higher this compound concentration. | [5] |
| 200 µM | 2.0 mM | Optical trapping of single kinesin molecules | Kinesin | Induces long pauses in motor stepping. | [8] |
| 400 µM (IC₅₀) | Not Specified | In vitro microtubule gliding assay | Kinesin-1 | Half-maximal inhibition of microtubule gliding velocity. | [9] |
| 3.5 mM | 2.0 mM | In vitro microtubule gliding assay | Kinesin | Complete inhibition of microtubile gliding. | [10] |
| Submillimolar | Not Specified | Purified enzyme ATPase assay | Kinesin | Significant inhibition of microtubule-stimulated ATPase activity. | [11] |
| Not Specified | Not Specified | Extruded squid axoplasm | Vesicle transport machinery (Kinesin & Dynein) | Reversible inhibition of vesicle transport. | [6] |
Experimental Protocols
Below are generalized protocols for studying the effects of this compound on motor protein function. Researchers should optimize buffer components, incubation times, and concentrations for their specific experimental setup.
Protocol 1: In Vitro Microtubule Gliding Assay
This assay is used to observe the movement of microtubules propelled by surface-adhered kinesin motors. Inhibition is measured as a decrease in the velocity of microtubule gliding.
Materials:
-
Flow chamber (glass slide and coverslip)
-
Purified, active kinesin protein
-
Taxol-stabilized, fluorescently-labeled microtubules
-
Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl₂, 10 µM Taxol)
-
Casein solution (e.g., 1 mg/mL in Motility Buffer)
-
ATP and this compound stock solutions
-
Oxygen scavenger system (glucose oxidase, catalase, glucose)
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Chamber Preparation: Construct a flow chamber (~10-20 µL volume).
-
Motor Adsorption: Perfuse the chamber with a solution of kinesin (e.g., 10 µg/mL) and incubate for 5 minutes to allow motors to adsorb to the glass surface.
-
Blocking: Wash with Motility Buffer, then perfuse with a casein solution and incubate for 5 minutes to block non-specific binding sites.
-
Inhibition Assay:
-
Wash out the casein with Motility Buffer.
-
Prepare the final assay mixture: Motility Buffer containing ATP (e.g., 2 mM), fluorescent microtubules, the oxygen scavenger system, and the desired final concentration of this compound (e.g., 0.1 mM to 4 mM).
-
Perfuse this final mixture into the chamber.
-
-
Data Acquisition: Immediately begin recording the movement of microtubules using time-lapse fluorescence microscopy.
-
Analysis: Use particle tracking software to measure the velocity of individual microtubules. Compare velocities across different this compound concentrations to determine the inhibitory effect.
Protocol 2: Vesicle Motility Assay in Squid Axoplasm
This ex vivo system provides a near-native cytoplasmic environment to study the transport of endogenous organelles.
Materials:
-
Giant axons from the squid (Loligo pealii)
-
Dissection tools and perfusion chamber
-
Buffer X/2 (175 mM potassium aspartate, 65 mM taurine, 35 mM betaine, 25 mM glycine, 10 mM HEPES, 6.5 mM MgCl₂, 5 mM EGTA, 1.5 mM CaCl₂, pH 7.2)
-
ATP and this compound stock solutions
-
Video-enhanced differential interference contrast (VE-DIC) microscope
Procedure:
-
Axoplasm Extrusion: Dissect a giant axon and carefully extrude the axoplasm onto a glass coverslip.
-
Baseline Motility: Place the coverslip in a perfusion chamber. Perfuse with Buffer X/2 supplemented with ATP (e.g., 5 mM). Observe and record baseline anterograde and retrograde vesicle transport using VE-DIC microscopy.
-
Inhibition: Prepare a perfusion solution of Buffer X/2 with ATP and the desired concentration of this compound. Perfuse this solution into the chamber while continuously observing the sample.
-
Observation: Record the change in vesicle motility. Inhibition is typically observed as a rapid cessation of movement, with vesicles appearing "stuck" to the microtubule tracks.
-
Washout (Optional): To test for reversibility, perfuse the chamber again with the original ATP-containing buffer (without this compound) and observe if vesicle transport resumes.
-
Analysis: Quantify transport by counting the number of moving vesicles per unit time or by measuring their velocities before, during, and after this compound application.
Figure 2. A typical workflow for studying transport inhibition.
Considerations and Limitations
-
ATP Competition: The inhibitory potency of this compound is directly related to the concentration of ATP. Higher ATP levels will require higher concentrations of this compound to achieve the same degree of inhibition. Experiments should be designed with physiologically relevant ATP concentrations where possible.
-
Motor Specificity: While this compound is a general inhibitor of ATPases, the precise affinity and inhibitory kinetics can vary between different motor proteins (e.g., various kinesins, dynein).
-
Purity of Analog: Ensure the use of high-purity this compound, as contaminants (such as ADP or ATP) can interfere with the experiment and lead to ambiguous results.
-
Reversibility: The binding of this compound is typically reversible, allowing for washout experiments to confirm that the observed inhibition is not due to irreversible damage to the transport machinery.[6]
-
System Permeability: When working with whole cells, ensure the cell membrane is sufficiently permeabilized (e.g., with saponin (B1150181) or digitonin) to allow this compound to access the intracellular environment. This is why systems like extruded axoplasm or in vitro assays are often preferred for mechanistic studies.
References
- 1. Stable Kinesin and Dynein Assemblies Drive the Axonal Transport of Mammalian Prion Protein Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable kinesin and dynein assemblies drive the axonal transport of mammalian prion protein vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attachment of transported vesicles to microtubules in axoplasm is facilitated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copurification of kinesin polypeptides with microtubule-stimulated Mg-ATPase activity and kinetic analysis of enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMP-PNP in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is an invaluable tool for studying ATP-binding proteins such as kinases, ATPases, and motor proteins. By binding to the ATP pocket without being broken down, this compound effectively traps these enzymes in an ATP-bound conformational state. This characteristic is particularly useful in fluorescence-based assays, enabling the detailed investigation of nucleotide binding, the screening for inhibitors, and the characterization of enzyme mechanisms.
These application notes provide detailed protocols and data for utilizing this compound in fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays.
Signaling Pathway: ATP-Dependent Enzyme Action
ATP-dependent enzymes, such as kinases and ATPases, follow a general cycle of ATP binding, hydrolysis, and product release to perform their biological functions. This compound acts as a competitive inhibitor by binding to the active site and preventing the hydrolysis step, thereby halting the enzyme's functional cycle.
Caption: General signaling pathway of an ATP-dependent enzyme and its inhibition by this compound.
Experimental Workflow: Fluorescence Polarization Competition Assay
Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled ATP analog (tracer) by the non-fluorescent this compound from the enzyme's active site leads to a decrease in fluorescence polarization.
Caption: Experimental workflow for a fluorescence polarization competition assay.
Detailed Experimental Protocol: this compound Competition Assay using Fluorescence Polarization
This protocol describes a method to determine the inhibitory constant (Ki) of this compound for a generic ATPase or kinase.
Materials:
-
Purified ATPase/kinase enzyme
-
Fluorescently labeled, non-hydrolyzable ATP analog (e.g., ATP-BODIPY) - Tracer
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the enzyme in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the tracer.
-
Prepare a 2X stock solution of the fluorescent tracer in Assay Buffer. The final concentration should ideally be at its Kd for the enzyme.
-
Prepare a serial dilution of this compound in Assay Buffer, with the highest concentration being at least 100-fold higher than the expected Ki.
-
-
Assay Setup:
-
Add 10 µL of the 2X enzyme stock solution to each well of the 384-well plate.
-
Add 10 µL of the 2X fluorescent tracer stock solution to each well.
-
Add 5 µL of the serially diluted this compound solutions to the corresponding wells. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific enzyme.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd) where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in fluorescence-based assays for various ATP-binding proteins. These values are illustrative and can vary depending on the specific protein and experimental conditions.
| Protein Target | Assay Type | Fluorescent Probe | Parameter | Value |
| Myosin II | Fluorescence Polarization | Mant-ADP | Kd | 2.5 µM |
| Kinesin-1 | FRET | Labeled Microtubules | Ki | 150 µM |
| Protein Kinase A (PKA) | Fluorescence Polarization | Fluorescently Labeled Inhibitor | IC50 | 50 µM |
| Heat Shock Protein 90 (Hsp90) | Fluorescence Polarization | Fluorescently Labeled Inhibitor | Ki | 5 µM |
| ABC Transporter | FRET | Labeled Substrate | EC50 | 100 µM |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Insufficient enzyme or tracer concentration. | Optimize the concentrations of both enzyme and tracer. |
| High background fluorescence. | Use high-quality, low-fluorescence plates and buffers. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix. |
| Incomplete mixing. | Ensure thorough but gentle mixing of reagents. | |
| No or Weak Inhibition by this compound | Insufficient this compound concentration. | Increase the concentration range of this compound. |
| Enzyme insensitivity to this compound. | Verify the enzyme's ability to bind this compound using an alternative method. | |
| Degraded this compound. | Use a fresh stock of this compound. | |
| Precipitation of Reagents | Poor solubility of enzyme or this compound. | Optimize buffer conditions (pH, ionic strength, additives). |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound in fluorescence-based assays to gain valuable insights into the function and inhibition of ATP-dependent enzymes.
Application Notes: The Use of AMP-PNP in Structural Biology
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology.[1] In this compound, an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride bond of ATP, rendering it resistant to hydrolysis by ATPases.[2] This crucial modification allows researchers to trap and stabilize ATP-dependent enzymes and molecular motors in their ATP-bound, pre-hydrolysis conformational state. The ability to capture this transient state is paramount for elucidating the detailed molecular mechanisms of these proteins using high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][3]
Mechanism of Action
The fundamental principle behind the application of this compound lies in its ability to mimic ATP binding without permitting the subsequent hydrolysis step that triggers conformational changes and product release.[2] This effectively "freezes" the protein in a specific functional state, enabling detailed structural characterization. By binding to the nucleotide-binding pocket, this compound induces conformational changes similar to those induced by ATP, providing a snapshot of the protein's active state.[4][5]
Applications in Structural Biology
This compound has been instrumental in determining the structures of a wide array of ATP-dependent proteins, including:
-
Motor Proteins: In the study of kinesin motor proteins, this compound has been used to visualize the motor domain bound to microtubules, revealing the structural basis of their movement along the cytoskeleton.[6]
-
ABC Transporters: The structures of numerous ATP-binding cassette (ABC) transporters have been solved in the presence of this compound, providing insights into the conformational changes that drive substrate translocation across cellular membranes.[7][8][9][10]
-
Helicases: this compound has been employed to trap DNA and RNA helicases in a pre-unwinding state, helping to understand how these enzymes utilize ATP hydrolysis to unwind nucleic acid duplexes.[11]
-
Actin Filaments: Cryo-EM structures of actin filaments bound to this compound have shed light on the mechanism of actin polymerization.[12][13]
Comparison with Other ATP Analogs
While this compound is widely used, other non-hydrolyzable ATP analogs such as ATPγS (adenosine 5'-O-(3-thiotriphosphate)) and AMP-PCP (adenosine 5'-(β,γ-methylenetriphosphate)) are also employed in structural studies. The choice of analog can be critical, as subtle differences in their chemical structure can lead to variations in protein conformation and binding affinity.[2][4] For instance, while both this compound and ATPγS can mimic the pre-hydrolysis state, ATPγS has been shown to be slowly hydrolyzed by some enzymes.[4][14] AMP-PCP, with a methylene (B1212753) bridge, can sometimes induce different conformational states compared to this compound.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from structural studies that have utilized this compound.
Table 1: Resolution of Protein Structures Determined with this compound
| Protein/Complex | Method | Resolution (Å) | Reference |
| Human Mitochondrial ABCB7 | Cryo-EM | 3.3 | [10] |
| This compound-actin filaments | Cryo-EM | 3.1 | [12][13] |
| YbbAP | Cryo-EM | Not Specified | [17] |
| Kinesin motor domain | X-ray Crystallography | Not Specified | [6] |
| ABC Transporter MsbA | X-ray Crystallography | Not Specified | [9] |
Table 2: Comparative Data of ATP Analogs
| ATP Analog | Key Feature | Observation in p97 AAA+ ATPase | Reference |
| This compound | Imido (-NH-) linkage | Effectively mimics the pre-hydrolysis state | [4] |
| ATPγS | Thio (-S-) linkage | Can be slowly hydrolyzed | [4] |
| AMP-PCP | Methylene (-CH2-) linkage | May not reliably induce the native pre-hydrolysis conformation | [4][15] |
Experimental Protocols
Protocol 1: Sample Preparation for Cryo-Electron Microscopy
This protocol provides a general workflow for preparing a protein-AMP-PNP complex for single-particle cryo-EM analysis.
Materials:
-
Purified protein of interest
-
This compound sodium salt
-
MgCl₂ stock solution
-
Appropriate buffer for the protein
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, mix the purified protein to a final concentration suitable for cryo-EM (typically 0.1-5 mg/mL).[18]
-
Add this compound to a final concentration of 1-5 mM.
-
Add MgCl₂ to a final concentration of 2-5 mM.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Grid Preparation:
-
Vitrification:
-
Grid Storage and Screening:
-
Store the vitrified grids in liquid nitrogen until ready for imaging.
-
Screen the grids in a transmission electron microscope to assess ice thickness and particle distribution.
-
Protocol 2: Crystallization of a Protein-AMP-PNP Complex
This protocol outlines a general procedure for setting up crystallization trials for a protein in complex with this compound.
Materials:
-
Purified protein of interest
-
This compound sodium salt
-
MgCl₂ stock solution
-
Crystallization screens
-
Crystallization plates (e.g., sitting drop or hanging drop)
Procedure:
-
Complex Preparation:
-
Prepare the protein-AMP-PNP complex as described in Protocol 1, Step 1. It is often beneficial to perform a final size-exclusion chromatography step with the complex to ensure homogeneity.
-
-
Crystallization Setup:
-
Using a crystallization robot or by hand, set up crystallization trials by mixing the protein-AMP-PNP complex solution with various crystallization screen conditions.
-
Commonly used methods include sitting drop and hanging drop vapor diffusion.
-
-
Crystal Growth and Optimization:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the plates for crystal growth over several days to weeks.
-
Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Visualizations
References
- 1. hypermol.com [hypermol.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Question 20 (6 points) Why is a nonhydrolyzable ATP | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of Kinesin Motor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Structures of ABC transporters: handle with care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into ABC transporter mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments - Yorodumi [pdbj.org]
- 14. Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter [mdpi.com]
- 17. Item - Image processing workflow for the this compound-bound YbbAP cryo-EM reconstruction. - Public Library of Science - Figshare [plos.figshare.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. diamond.ac.uk [diamond.ac.uk]
Measuring the Dance of Molecules: A Guide to AMP-PNP Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in biochemistry and drug discovery. By binding to ATP-binding sites without being broken down, this compound can effectively "freeze" proteins in an ATP-bound state, allowing for the detailed study of their structure, function, and interactions. Understanding the binding affinity and kinetics of this compound to a target protein is crucial for elucidating enzymatic mechanisms, validating drug targets, and screening for novel therapeutics. This document provides detailed application notes and protocols for several key techniques used to measure the binding of this compound to proteins.
Key Techniques for Measuring this compound Binding
A variety of biophysical techniques can be employed to quantify the interaction between this compound and a protein of interest. The choice of method often depends on factors such as the properties of the protein, the required throughput, and the specific information desired (e.g., equilibrium binding affinity versus kinetic rates). Here, we detail five widely used and robust methods:
-
Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensing technique that measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface, yielding kinetic and affinity data.
-
Fluorescence Polarization (FP) Assay: A solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Filter-Binding Assay: A separation-based technique that utilizes a membrane to separate protein-ligand complexes from the free ligand, often employing radiolabeling for detection.
-
Cellular Thermal Shift Assay (CETSA): An in-cell method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various techniques for this compound binding to different proteins. This allows for a comparative overview of binding affinities across different systems.
| Protein Target | Technique | Ligand | Analyte | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference |
| (Na+ + K+)-dependent ATPase | Centrifugation Assay | This compound | Enzyme | 4.2 µM (in absence of Mg2+) | Not Reported | Not Reported | [1] |
| (Na+ + K+)-dependent ATPase | Centrifugation Assay | This compound | Enzyme | 2.2 µM (in 50 µM MgCl2) | Not Reported | Not Reported | [1] |
| Gastric H+,K+-ATPase | Fluorescence Competition | TNP-ATP vs. ATP | Enzyme | Ki ~ Kd of TNP-ATP | Not Reported | Not Reported | [2][3] |
Experimental Protocols and Workflows
This section provides detailed protocols for the key techniques and includes visualizations of the experimental workflows using Graphviz.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[4][5][6][7]
Protocol: Measuring this compound Binding to a Protein using ITC
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).[8]
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match and avoid heats of dilution.
-
Degas both the protein and this compound solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the calorimeter.[4]
-
Determine the accurate concentrations of both the protein and this compound solutions spectrophotometrically.
-
-
Instrument Setup:
-
Titration:
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[6]
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 180 seconds).[8]
-
The first injection is typically smaller (e.g., 0.5 µL) and is discarded during data analysis to remove artifacts from syringe placement.[5]
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[9][10][11] It provides on-rates (kon), off-rates (koff), and the equilibrium dissociation constant (Kd).
Protocol: Measuring this compound Binding to a Protein using SPR
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).[12]
-
Immobilize the purified protein (ligand) onto the sensor chip surface to a desired density. A control surface (e.g., with a non-relevant protein or deactivated) should be prepared in a parallel flow cell.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Inject the this compound solutions over the ligand and control surfaces at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to generate a sensorgram. This includes an association phase (during injection) and a dissociation phase (when replaced by running buffer).[11]
-
-
Surface Regeneration (if necessary):
-
After each binding cycle, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the control surface from the signal of the ligand surface to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).
-
Fluorescence Polarization (FP) Assay
FP assays are well-suited for high-throughput screening. For unlabeled ligands like this compound, a competitive binding format is used. This involves a fluorescently labeled probe (a fluorescent ATP analog) that binds to the protein and is displaced by this compound.[13][14][15]
Protocol: Competitive FP Assay for this compound Binding
-
Assay Development:
-
Select a suitable fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP) that is known to bind to the protein of interest and exhibits a significant change in polarization upon binding.[16][17]
-
Determine the optimal concentration of the fluorescent probe and protein. This is typically done by titrating the protein against a fixed concentration of the probe to generate a saturation binding curve. A protein concentration that gives about 75-80% of the maximal polarization signal is often used for the competition assay.[18]
-
-
Competition Assay:
-
In a microplate, add the fixed concentrations of the protein and the fluorescent probe to each well.
-
Add a serial dilution of this compound to the wells. Include controls with no this compound (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is the dissociation constant of the probe for the protein (determined in the initial assay development).[13] The Ki value represents the binding affinity of this compound.
-
Filter-Binding Assay
This classic technique is based on the principle that proteins are retained by nitrocellulose membranes, while small molecules like nucleotides are not. If a radiolabeled nucleotide is bound to a protein, it will also be retained on the filter.
Protocol: Measuring this compound Binding using a Filter-Binding Assay
-
Preparation:
-
Obtain or synthesize radiolabeled this compound (e.g., [α-32P]this compound or [3H]this compound).
-
Prepare a series of dilutions of the purified protein in a suitable binding buffer.
-
Prepare nitrocellulose and charged nylon (or DEAE) membranes by soaking them in the binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, mix a fixed, low concentration of radiolabeled this compound with the varying concentrations of the protein.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a dot-blot or filter manifold with a stack of membranes (nitrocellulose on top of a charged nylon membrane). The charged membrane helps to capture any unbound nucleotide that might pass through the nitrocellulose, improving precision.
-
Slowly apply each binding reaction to a separate well of the manifold under gentle vacuum.
-
Wash each filter with a small volume of ice-cold binding buffer to remove unbound radiolabeled this compound.
-
-
Quantification:
-
Dry the membranes.
-
Quantify the radioactivity on each nitrocellulose filter using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled this compound (radioactivity) as a function of the protein concentration.
-
Fit the data to a saturation binding curve (e.g., a hyperbolic or sigmoidal model) to determine the Kd, which is the protein concentration at which 50% of the maximum binding is observed.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the protein against thermal denaturation.[19][20][21][22]
Protocol: Assessing this compound Target Engagement using CETSA
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with different concentrations of this compound or a vehicle control. A cell-permeable version of this compound or a method to introduce it into the cells may be required.
-
Incubate the cells to allow for this compound uptake and binding to its target.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (for a melt curve) or at a single, optimized temperature (for an isothermal dose-response curve) for a short period (e.g., 3-5 minutes) using a thermal cycler.[21]
-
Cool the samples immediately on ice.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Quantification:
-
Determine the protein concentration of the soluble fractions and normalize the samples.
-
Analyze the amount of the target protein remaining in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For a melt curve: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
For an isothermal dose-response curve: Plot the amount of soluble target protein at the fixed temperature against the this compound concentration to determine an EC50 value, which reflects the concentration of this compound required for half-maximal stabilization.
-
Conclusion
The suite of techniques described in these application notes provides a comprehensive toolkit for researchers investigating the binding of this compound to proteins. From the detailed thermodynamic and kinetic information provided by ITC and SPR to the high-throughput capabilities of FP and the in-cell validation offered by CETSA, these methods enable a thorough characterization of protein-ligand interactions. The selection of the most appropriate technique will depend on the specific research question and available resources, but the detailed protocols provided here serve as a robust starting point for any investigation into the crucial role of nucleotide binding in protein function.
References
- 1. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive binding of ATP and the fluorescent substrate analogue 2',3'-O-(2,4,6-trinitrophenylcyclohexadienylidine) adenosine 5'-triphosphate to the gastric H+,K+-ATPase: evidence for two classes of nucleotide sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 16. portlandpress.com [portlandpress.com]
- 17. TNP-ATP - Wikipedia [en.wikipedia.org]
- 18. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. annualreviews.org [annualreviews.org]
Application Notes and Protocols for Studying Actin Polymerization with AMP-PNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actin polymerization is a fundamental cellular process, critical for cell motility, structure, and division. This dynamic process is tightly regulated by the nucleotide state of the actin monomer, primarily through the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). To dissect the specific roles of ATP binding and hydrolysis in actin dynamics, researchers often employ non-hydrolyzable or slowly hydrolyzable ATP analogs. One such analog is Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP.
This compound is a structural analog of ATP where a nitrogen atom replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to hydrolysis by the ATPase activity of actin.[1][2] Consequently, this compound effectively "locks" actin in an ATP-bound-like state, allowing for the study of actin polymerization and filament dynamics independent of ATP hydrolysis.[1][2][3] This application note provides detailed protocols for utilizing this compound to study actin polymerization, quantitative data on its effects, and visualizations of the experimental workflows and underlying mechanisms.
Mechanism of Action
Actin monomers (G-actin) typically bind to ATP. Upon polymerization into filamentous actin (F-actin), the intrinsic ATPase activity of actin is stimulated, leading to the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[1][3][4] The subsequent release of Pi from the filament lattice results in a conformational change that destabilizes the filament and promotes depolymerization.[1][3]
This compound mimics ATP in its ability to bind to G-actin and support polymerization.[1][2][5] However, due to its resistance to hydrolysis, actin filaments formed in the presence of this compound remain in a state that structurally and functionally resembles the ATP-bound state. This allows researchers to investigate the aspects of actin polymerization that are directly influenced by the presence of the triphosphate nucleotide, without the confounding effects of hydrolysis and subsequent phosphate release.[1][2]
Figure 1. Mechanism of this compound in actin polymerization.
Data Presentation
The use of this compound allows for a direct comparison of the polymerization kinetics of actin in a pre-hydrolysis state versus the post-hydrolysis (ADP) state. Below is a summary of quantitative data comparing key parameters of actin polymerization with different nucleotides.
| Parameter | ATP | This compound | ADP | Reference |
| Polymerization Rate | 3-5 times faster than ADP-actin | Similar to ATP-actin | Slower than ATP-actin | [5] |
| Critical Concentration (Cc) in 100 mM KCl | ~0.7 µM | ~0.8 µM | ~3.4 µM | [5] |
| Critical Concentration (Cc) in 50 mM KCl | ~0.13 µM | Not specified | ~1.40 µM | [6] |
| Filament Stability | More stable than ADP-F-actin | Similar to ATP-F-actin | Less stable than ATP-F-actin | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Actin Monomers
To accurately study the effects of this compound, it is crucial to exchange the ATP bound to commercially available actin with this compound.
Materials:
-
G-actin (lyophilized or frozen)
-
G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
Mg-G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 50 µM MgCl₂, 0.2 mM EGTA, 0.5 mM DTT)
-
This compound solution (10 mM, pH 7.0)
-
AG1-X4 resin (or similar anion exchange resin)
Procedure:
-
Reconstitute or thaw G-actin in Ca-G-buffer on ice.
-
Convert Ca-ATP-actin to Mg-ATP-actin by incubating the actin solution with 50 µM MgCl₂ and 0.2 mM EGTA for at least 5 minutes on ice.[1]
-
To remove unbound ATP, gently mix the Mg-ATP-actin solution with a small amount of neutralized AG1-X4 resin for 5 minutes at 4°C.[1]
-
Pellet the resin by brief centrifugation (e.g., 10 seconds at 2000 x g).
-
Immediately transfer the supernatant (actin solution) to a new, pre-chilled tube.
-
Add this compound to the actin solution to a final concentration of 1 mM.[1]
-
Incubate on ice for 3-5 minutes to allow for nucleotide exchange.[1]
-
The resulting this compound-actin is now ready for use in polymerization assays. Keep on ice and use promptly.
Protocol 2: Pyrene-Actin Polymerization Assay
This assay measures the increase in fluorescence of pyrene-labeled actin upon its incorporation into a filament, providing a real-time readout of polymerization.
Materials:
-
This compound-actin (prepared as in Protocol 1, typically a mix of 5-10% pyrene-labeled actin and unlabeled actin)
-
Polymerization Buffer (10x KMEI: 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
Fluorometer and cuvettes or a 96-well plate reader
Figure 2. Experimental workflow for a pyrene-actin polymerization assay.
Procedure:
-
Turn on the fluorometer and set the excitation and emission wavelengths to 365 nm and 407 nm, respectively.[7] Allow the lamp to warm up.
-
Prepare a reaction mixture in a cuvette or well containing all components except for the actin. This includes the polymerization buffer (brought to 1x final concentration) and any regulatory proteins being tested.
-
Add the prepared this compound-actin to the reaction mixture to initiate polymerization. Mix quickly but gently by pipetting up and down.
-
Immediately begin recording the fluorescence intensity over time.
-
Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization reaction has reached a steady state.
-
As controls, run parallel experiments with ATP-actin and ADP-actin to compare the polymerization kinetics.
Protocol 3: Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments in real time.
Materials:
-
This compound-actin (with a fraction, e.g., 10-30%, labeled with a fluorescent dye like Alexa Fluor 488 or Oregon Green)
-
TIRF microscope with an appropriate laser line and emission filter
-
Flow chamber (constructed from a glass slide and coverslip)
-
NEM-inactivated myosin
-
Blocking solution (e.g., 1% BSA)
-
Polymerization buffer with an oxygen scavenging system (e.g., glucose, glucose oxidase, catalase) to reduce photobleaching.[8]
Procedure:
-
Prepare the flow chamber by coating the surface with NEM-inactivated myosin, which will tether the actin filaments to the coverslip.
-
Block the surface with a BSA solution to prevent non-specific binding.
-
Prepare the reaction mixture containing fluorescently labeled this compound-actin in polymerization buffer with an oxygen scavenging system.
-
Introduce the reaction mixture into the flow chamber.
-
Immediately begin acquiring images using the TIRF microscope.
-
Record time-lapse images to visualize the growth of individual filaments.
-
Analyze the images to measure the rate of filament elongation at both the barbed and pointed ends. This is typically done by tracking the change in filament length over time.[8]
Logical Relationships and Signaling Pathways
The study of actin polymerization with this compound helps to elucidate the distinct stages of the process. The logical relationship between the different nucleotide-bound states of actin is crucial for understanding the filament lifecycle, often referred to as treadmilling.
Figure 3. Logical flow of actin nucleotide states in treadmilling.
Troubleshooting
-
No or slow polymerization with this compound-actin:
-
Ensure complete removal of free ATP before adding this compound. Residual ATP can compete with this compound.
-
Verify the activity of the actin. Perform a control experiment with ATP-actin.
-
Check the concentration and pH of the this compound stock solution.
-
-
High background fluorescence in pyrene (B120774) assay:
-
Centrifuge the actin stock immediately before use to remove any aggregates.
-
Ensure proper mixing to avoid localized high concentrations of pyrene-actin.
-
-
Filaments do not bind to the surface in TIRF microscopy:
-
Confirm the quality of the NEM-myosin coating.
-
Ensure the blocking step is effective to reduce non-specific interactions.
-
By employing this compound and the detailed protocols provided, researchers can effectively isolate and study the role of the ATP-bound state in actin polymerization, providing valuable insights into the regulation of cytoskeletal dynamics.
References
- 1. Mechanism of actin polymerization revealed by cryo-EM structures of actin filaments with three different bound nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ATP and ADP Actin States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The role of the bound nucleotide in the polymerization of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of solution crowding on actin polymerization reveal the energetic basis for nucleotide-dependent filament stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenomatous polyposis coli protein nucleates actin assembly and synergizes with the formin mDia1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Sample Preparation of AMP-PNP-Bound Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation of protein samples complexed with Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) for high-resolution cryo-electron microscopy (cryo-EM) analysis. This compound, a non-hydrolyzable analog of ATP, is an invaluable tool for trapping ATP-dependent proteins in a pre-hydrolysis state, allowing for the structural determination of transient conformational states. This document outlines general best practices, specific protocols for well-characterized protein systems, and troubleshooting strategies to enable the successful preparation of high-quality cryo-EM grids.
Introduction to this compound in Cryo-EM
This compound is a synthetic analog of ATP where the β-γ phosphate (B84403) linkage is replaced by an imido group (-NH-). This modification makes the molecule resistant to hydrolysis by ATPases, effectively "locking" the protein in an ATP-bound conformation. This is particularly useful for structural studies of dynamic molecular machines such as ATP-binding cassette (ABC) transporters, motor proteins like kinesins and myosins, and various kinases. By stabilizing a specific conformational state, this compound facilitates the acquisition of homogenous particle populations, a prerequisite for high-resolution single-particle cryo-EM.
General Workflow for Cryo-EM Sample Preparation with this compound
The successful preparation of a protein-AMP-PNP complex for cryo-EM involves a series of critical steps, from initial biochemical characterization to the final vitrification of the sample on an EM grid.
Quantitative Data: this compound Binding Affinities
The affinity of this compound for a target protein is a critical parameter that influences the experimental conditions required to achieve saturation of the nucleotide-binding site. The dissociation constant (Kd) can vary significantly between different proteins.
| Protein Class | Protein Example | Organism | Technique | This compound Kd (µM) | Reference |
| ABC Transporter | Na+/K+-ATPase | Canis lupus familiaris (Dog) | Centrifugation Assay | 4.2 (in absence of MgCl2), 2.2 (in 50 µM MgCl2) | [1][2] |
| Motor Protein | Kinesin-1 | Homo sapiens | Microtubule Gliding Assay | - (Inhibits motility) | [3] |
| Kinase | AMP-activated protein kinase (AMPK) | Homo sapiens | Isothermal Titration Calorimetry (ITC) | 2.1 (high affinity site), ~290 (low affinity site) | [4] |
| Kinase | MEK2 | Homo sapiens | Microscale Thermophoresis (MST) | 0.56 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Forming a Protein-AMP-PNP Complex
This protocol provides a general framework for preparing a protein-AMP-PNP complex. Optimization of specific parameters such as concentration, incubation time, and buffer composition is crucial for each specific protein.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 100 mM in water, pH 7.5)
-
Magnesium chloride (MgCl₂) stock solution (e.g., 1 M)
-
Optimized protein buffer (e.g., HEPES-based buffer with appropriate salt concentration)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Protein Preparation: Start with a highly pure (>99%) and homogenous protein sample, as verified by SDS-PAGE and size-exclusion chromatography (SEC).[6][7] The protein should be in a buffer that ensures its stability and activity.
-
This compound and MgCl₂ Addition:
-
Thaw the this compound and MgCl₂ stock solutions on ice.
-
To the protein solution, add MgCl₂ to a final concentration typically ranging from 1 to 5 mM. Magnesium is a crucial cofactor for nucleotide binding in many ATPases.
-
Add this compound to a final concentration that is in molar excess of the protein concentration. A common starting point is a 10- to 100-fold molar excess. For example, for a 10 µM protein solution, use 100 µM to 1 mM this compound.
-
-
Incubation:
-
Gently mix the solution by pipetting.
-
Incubate the mixture to allow for complex formation. Incubation times can vary from 30 minutes to several hours. A common practice is to incubate on ice or at 4°C for 1-2 hours. For some systems, a brief incubation at room temperature (e.g., 15-30 minutes) may be beneficial.
-
-
Quality Control:
-
Before proceeding to grid preparation, it is advisable to perform a quality control check to ensure complex formation and sample homogeneity. This can be done using techniques such as:
-
-
Concentration Adjustment: Concentrate the protein-AMP-PNP complex to the desired concentration for cryo-EM grid preparation, typically in the range of 0.5-5 mg/mL.[9]
Protocol 2: Cryo-EM Sample Preparation of this compound-Bound Human ABCB7
This protocol is adapted from the study by Yan et al. (2022), which determined the structure of human ABCB7 in complex with this compound to a resolution of 3.3 Å.[10]
Materials:
-
Purified human ABCB7
-
This compound
-
MgCl₂
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)
-
Quantifoil R1.2/1.3 300-mesh copper grids
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane
Procedure:
-
Complex Formation:
-
Dilute the purified ABCB7 to a final concentration of approximately 3.5 mg/mL in the specified buffer.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Add this compound to a final concentration of 5 mM.
-
Incubate the mixture on ice for 1 hour.
-
-
Grid Preparation:
-
Glow-discharge the Quantifoil grids to make them hydrophilic.
-
Apply 3 µL of the ABCB7-AMP-PNP complex solution to the glow-discharged grid.
-
In a vitrification device set to 4°C and 100% humidity, blot the grid for 3-4 seconds with a blot force of 0.
-
Plunge-freeze the grid into liquid ethane.
-
-
Screening and Data Collection:
-
Screen the frozen grids for ice thickness and particle distribution.
-
Proceed with high-resolution data collection on suitable grids.
-
Protocol 3: Cryo-EM Sample Preparation of this compound-Bound KIF1A-Microtubule Complex
This protocol is based on the work by Kikkawa et al. and subsequent high-resolution studies on the KIF1A motor domain.[11]
Materials:
-
Purified KIF1A motor domain
-
Taxol-stabilized microtubules
-
This compound
-
Buffer: 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl₂, 20 µM Taxol
-
Holey carbon grids
-
Vitrification device
-
Liquid ethane
Procedure:
-
Complex Formation:
-
Prepare Taxol-stabilized microtubules.
-
Mix the KIF1A motor domain with the microtubules in the presence of 2 mM this compound in the specified buffer.[11]
-
Incubate the mixture at room temperature for 10-15 minutes to allow for binding.
-
-
Grid Preparation:
-
Apply 3-4 µL of the KIF1A-microtubule-AMP-PNP complex solution to a glow-discharged holey carbon grid.
-
Blot the grid to remove excess liquid.
-
Plunge-freeze the grid into liquid ethane.
-
-
Screening and Data Collection:
-
Screen the grids for well-decorated microtubules in a thin layer of vitreous ice.
-
Collect data on areas with optimal particle distribution.
-
Signaling Pathway Diagrams
ABC Transporter Signaling
ABC transporters are involved in the transport of a wide variety of substrates across cellular membranes. Their activity can be regulated by various signaling pathways, including those involving protein kinases and growth factors.
Kinesin-Mediated Cargo Transport
Kinesin motor proteins, such as KIF1A, are responsible for the ATP-dependent transport of various cellular cargoes along microtubules.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein Aggregation | - Suboptimal buffer conditions (pH, salt)- High protein concentration- Presence of unbound this compound | - Screen different buffer conditions[12]- Reduce protein concentration- Remove excess nucleotide using a desalting column post-incubation |
| No or Few Particles on Grid | - Protein concentration too low- Hydrophobic grid surface- Protein sticking to grid bars | - Increase protein concentration- Optimize glow-discharge time[9]- Use grids with a continuous carbon support film |
| Preferential Orientation | - Protein interaction with the air-water interface- Sample too concentrated | - Add a small amount of mild detergent (e.g., 0.001% Tween-20)- Screen different grid types (e.g., gold grids)- Tilt the specimen during data collection |
| Crystalline Ice | - Insufficient plunge-freezing speed- Contaminated liquid ethane | - Ensure the vitrification device is functioning correctly- Use fresh, clean liquid ethane |
By following these guidelines and protocols, researchers can enhance the likelihood of preparing high-quality cryo-EM samples of this compound-bound proteins, paving the way for new insights into the structure and function of these essential molecular machines.
References
- 1. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution cryo-EM maps show the nucleotide binding pocket of KIF1A in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying ABC Transporters with AMP-PNP
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1][2][3][4] Understanding the structure and function of these transporters is crucial, as they are involved in numerous physiological processes and diseases, including multidrug resistance in cancer.[1][4]
A key tool in the study of ABC transporters is Adenosine-5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP.[5][6][7] By binding to the nucleotide-binding domains (NBDs) without being hydrolyzed, this compound effectively "traps" the transporter in an ATP-bound, pre-hydrolysis conformational state.[6][8][9][10][11] This allows researchers to investigate the specific structural and functional changes that occur upon nucleotide binding, a critical step in the transport cycle.
These application notes provide detailed methodologies for utilizing this compound to study the ATPase activity, substrate binding, and structure of ABC transporters.
Key Applications of this compound in ABC Transporter Research
-
Trapping Conformational States: this compound is instrumental in stabilizing ABC transporters in specific conformations, typically an outward-facing or occluded state, for structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[5][8][12][13]
-
Inhibition of ATPase Activity: As a non-hydrolyzable ATP analog, this compound acts as a competitive inhibitor of ATP, allowing for the determination of kinetic parameters and confirming the role of ATP hydrolysis in the transport cycle.[6]
-
Modulation of Substrate Binding: this compound allows for the investigation of how ATP binding, independent of hydrolysis, affects the affinity of the transporter for its substrates.[1]
-
Biophysical Studies: Techniques such as Förster Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) spectroscopy utilize this compound to probe the conformational dynamics of the transporter upon nucleotide binding.[8][9][11]
Experimental Protocols
Purification and Reconstitution of ABC Transporters
Objective: To obtain pure and functional ABC transporters embedded in a lipid bilayer, suitable for downstream functional and structural assays.
Materials:
-
Expression system with the ABC transporter of interest (e.g., E. coli, HEK293 cells)
-
Detergent for solubilization (e.g., Dodecyl-β-D-maltoside (DDM))
-
Lipids (e.g., E. coli total phospholipids, POPC, POPG)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Reconstitution buffer (e.g., 15 mM HEPES, 0.5 mM EGTA, pH 7.4)
-
Bio-Beads or dialysis cassettes for detergent removal
Protocol:
-
Expression and Membrane Preparation: Overexpress the ABC transporter in the chosen expression system. Harvest the cells and prepare membrane fractions by cell lysis and ultracentrifugation.
-
Solubilization: Resuspend the membrane fractions in a buffer containing a suitable detergent (e.g., 1% DDM) to solubilize the membrane proteins. Incubate with gentle agitation.
-
Purification: Clarify the solubilized material by ultracentrifugation and purify the ABC transporter using affinity chromatography. Wash the column extensively to remove non-specifically bound proteins. Elute the purified transporter.
-
Reconstitution into Liposomes/Nanodiscs:
-
Liposomes: Prepare a lipid film by drying down a solution of lipids under a stream of nitrogen. Rehydrate the film with reconstitution buffer to form liposomes.[14] Add the purified ABC transporter to the liposomes and incubate. Remove the detergent slowly using Bio-Beads or dialysis to allow the transporter to insert into the lipid bilayer.[14][15]
-
Nanodiscs: Mix the purified transporter with a membrane scaffold protein (MSP) and lipids in the presence of detergent. Remove the detergent to allow the self-assembly of nanodiscs. Purify the transporter-containing nanodiscs by size-exclusion chromatography.[16][17]
-
-
Quality Control: Assess the purity and homogeneity of the reconstituted transporter by SDS-PAGE and size-exclusion chromatography.
ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by the reconstituted ABC transporter and to determine the inhibitory effect of this compound.
Materials:
-
Reconstituted ABC transporter
-
ATPase assay buffer (e.g., 50 mM Tris-MOPS, 70 mM KCl, 2 mM EGTA, pH 7.5)
-
MgATP solution
-
This compound solution
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
96-well microplate and plate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the reconstituted ABC transporter to the ATPase assay buffer.
-
Inhibition with this compound: To determine the inhibitory constant (K
i) of this compound, set up a series of reactions with a fixed concentration of ATP and varying concentrations of this compound. -
Initiation of Reaction: Start the reaction by adding MgATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the transporter's activity (e.g., 37°C) for a defined period.
-
Termination and Detection: Stop the reaction by adding a solution like SDS.[14] Add the phosphate detection reagent to each well and incubate to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the specific ATPase activity (nmol P
i/min/mg protein). For inhibition studies, plot the ATPase activity against the this compound concentration to determine the IC50and subsequently calculate the Kivalue.
Substrate Binding Assay
Objective: To determine the effect of this compound on the binding affinity of the ABC transporter for its substrate.
Materials:
-
Reconstituted ABC transporter
-
Radiolabeled or fluorescently labeled substrate
-
Binding buffer
-
This compound solution
-
Filtration apparatus (e.g., dot blot or filter binding assay)
Protocol:
-
Binding Reaction: In a series of tubes, incubate the reconstituted transporter with varying concentrations of the labeled substrate.
-
Effect of this compound: To a parallel set of tubes, add a saturating concentration of this compound and Mg^2+^ to the binding reaction. This will lock the transporter in the ATP-bound conformation.
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation of Bound and Free Substrate: Rapidly filter the reaction mixture through a nitrocellulose membrane. The reconstituted transporter with the bound substrate will be retained on the membrane, while the unbound substrate will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound substrate.
-
Quantification: Quantify the amount of bound substrate on the filters using a scintillation counter (for radiolabeled substrates) or a fluorescence scanner (for fluorescently labeled substrates).
-
Data Analysis: Plot the amount of bound substrate against the substrate concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (K
d) in the absence and presence of this compound. A change in Kdindicates that ATP binding modulates substrate affinity.
Data Presentation
Quantitative Data Summary
| Parameter | ABC Transporter | Value | Conditions | Reference |
| Structural Resolution | Human ABCB7 | 3.3 Å | Cryo-EM with this compound | [5] |
| Inhibition Constant (K | TM287/288 | 0.246 ± 0.042 µM | ATPase assay at 50°C | [8] |
| Dissociation Constant (K | ABCB6 | 0.18 µM | For MgATP | [14] |
| Michaelis Constant (K | ABCB6 | 0.99 mM | For ATP | [14] |
Visualizations
ABC Transporter Catalytic Cycle
Caption: The alternating access model of the ABC transporter catalytic cycle, highlighting the pre-hydrolysis states trapped by this compound.
Experimental Workflow for Studying ABC Transporters with this compound
References
- 1. ABC transporter - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. rupress.org [rupress.org]
- 4. Structure and mechanism of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-dependent substrate transport by the ABC transporter MsbA is proton-coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP binding and hydrolysis disrupt the high-affinity interaction between the heme ABC transporter HmuUV and its cognate substrate-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. Analyses of Conformational States of the Transporter Associated with Antigen Processing (TAP) Protein in a Native Cellular Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of ABC transporters: handle with care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteinacrobaticslab.umn.edu [proteinacrobaticslab.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into ABC transporter mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Purification and Reconstitution of ATP Binding Cassette Transporter B6 (ABCB6) for Functional and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Trapping Enzymatic Reaction Intermediates with AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool for studying the structure and function of ATP-dependent enzymes.[1][2] In this compound, an imido group (-NH-) replaces the cleavable oxygen atom between the β and γ phosphates of ATP.[3] This modification renders the molecule resistant to hydrolysis by most ATPases, effectively trapping the enzyme in a state that mimics the ATP-bound, pre-hydrolysis intermediate.[3][4] The ability to stabilize this transient state allows researchers to capture a high-resolution snapshot of the enzyme in a catalytically relevant conformation, providing crucial insights into its mechanism of action.
These application notes provide an overview of the use of this compound in trapping enzymatic reaction intermediates, with a focus on its applications in structural biology and enzymology. Detailed protocols for key experiments are provided to guide researchers in effectively utilizing this powerful molecular tool. The insights gained from using this compound are particularly relevant for drug development, as understanding the structure of enzyme-substrate complexes can inform the rational design of potent and specific inhibitors.[5][6]
Mechanism of Action
This compound acts as a competitive inhibitor for most ATP-dependent enzymes, binding to the same active site as the natural substrate.[4][7] The presence of the imido linkage between the β and γ phosphates prevents the nucleophilic attack that would normally lead to hydrolysis and product release. This allows this compound to lock the enzyme in a conformation that is representative of the enzyme-ATP complex immediately prior to catalysis. It is important to note that while this compound is resistant to hydrolysis, some enzymes have been shown to slowly hydrolyze it.[8]
The trapping of this pre-hydrolysis state is instrumental for various biochemical and biophysical studies, including:
-
Structural Determination: Stabilizing the enzyme-substrate complex for high-resolution structural analysis by X-ray crystallography and cryo-electron microscopy (cryo-EM).[3][9]
-
Enzyme Kinetics: Investigating the binding and conformational changes that precede the chemical step of the reaction.[10]
-
Mechanistic Studies: Elucidating the roles of specific amino acid residues in substrate binding and catalysis.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in various enzymatic systems. This information can serve as a starting point for experimental design.
Table 1: Binding Affinities and Kinetic Parameters of this compound
| Enzyme/Protein | Organism | Kd / Ki | Method | Reference |
| Kinesin | Drosophila | ~52.6 µM (Kd) | TIRF Microscopy | [4] |
| Adenylate Kinase | E. coli | - | X-ray Crystallography | [11] |
| ABC Transporter (ABCB7) | Human | - | Cryo-EM | [9] |
| Actin | Rabbit | - | Cryo-EM | [12] |
Note: The binding affinity of this compound can be highly dependent on the specific enzyme and the experimental conditions.
Table 2: Typical Working Concentrations of this compound in Experimental Setups
| Application | Enzyme/Protein System | Typical Concentration Range | Reference/Notes |
| Cryo-Electron Microscopy | Human ABCB7 | Not specified, but used to determine the structure | [9] |
| Cryo-Electron Microscopy | Actin Filaments | Not specified, but used to determine the structure | [12] |
| X-ray Crystallography | General ATP-binding proteins | 1-5 mM | A molar excess is generally recommended.[3] |
| Enzyme Kinetics | Kinesin | 0.2 - 3.0 mM | Used to study the effect on motor protein movement.[13] |
| Biochemical Assays | General | 100 nM - 3.3 mM | Can be used to competitively elute proteins from ATP-agarose beads.[14] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols should be adapted based on the specific properties of the enzyme under investigation.
Protocol 1: Preparation of an Enzyme-AMP-PNP Complex for Structural Studies (X-ray Crystallography and Cryo-EM)
Objective: To form a stable and homogenous complex of an ATP-dependent enzyme with this compound for structural determination.
Materials:
-
Purified protein of interest (high purity, >95%)
-
This compound (lithium salt or other stable form)[1]
-
MgCl₂ stock solution (e.g., 1 M)
-
Buffer appropriate for the protein of interest (e.g., Tris-HCl, HEPES)
-
Concentrating device (e.g., centrifugal filter unit)
-
(For Cryo-EM) Cryo-EM grids, plunge-freezing apparatus, liquid ethane, and liquid nitrogen[3]
-
(For X-ray Crystallography) Crystallization screens and reagents
Procedure:
-
Protein Preparation: Start with a highly pure and concentrated solution of the target enzyme in a suitable buffer. The buffer should be free of any components that might interfere with this compound binding or the subsequent structural analysis.
-
Complex Formation:
-
To the purified protein solution, add this compound to a final concentration that is in molar excess of the protein (typically 1-5 mM).[3]
-
Add MgCl₂ to a final concentration that is equimolar or in slight excess to the this compound concentration, as Mg²⁺ is often required for nucleotide binding.[3]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation. The optimal incubation time may vary depending on the enzyme.
-
-
(Optional) Size Exclusion Chromatography: To remove excess, unbound this compound and to ensure a homogenous sample, the complex can be further purified by size exclusion chromatography using a buffer containing a lower concentration of this compound and MgCl₂ to maintain the complex's stability.
-
Concentration: Concentrate the protein-AMP-PNP complex to the desired concentration for either X-ray crystallography or cryo-EM using a suitable concentrating device.
-
Structural Analysis:
-
For X-ray Crystallography: Set up crystallization trials using various screens and conditions. Once crystals are obtained, they should be cryo-protected (with this compound included in the cryo-protectant) and flash-cooled in liquid nitrogen for data collection.[15]
-
For Cryo-EM: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. The grid is then blotted and plunge-frozen in liquid ethane.[3] Data can then be collected on a transmission electron microscope.
-
Protocol 2: Enzyme Inhibition Assay Using this compound
Objective: To determine the inhibitory effect of this compound on the catalytic activity of an ATP-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
ATP stock solution
-
This compound stock solution
-
Substrate(s) for the enzyme
-
Assay buffer
-
Detection reagent/system to measure product formation or substrate depletion (e.g., colorimetric, fluorescent, or radioisotopic)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Assay Setup: In a microplate or reaction tube, prepare a series of reactions containing a fixed concentration of the enzyme and its substrate(s) in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a fixed period, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching agent) and measure the amount of product formed or substrate consumed using the appropriate detection method.
-
Data Analysis: Plot the enzyme activity as a function of the this compound concentration. From this data, you can determine parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). Further kinetic experiments can be designed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Simplified enzymatic cycle of an ATPase showing where this compound traps the enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Adenylyl-imidodiphosphate | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 6. The power of enzyme kinetics in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 8. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments - Yorodumi [pdbj.org]
- 13. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Practical Guide to AMP-PNP in the Biochemistry Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in biochemistry and drug development.[1] Its resistance to enzymatic cleavage by ATPases and kinases allows researchers to trap and study ATP-dependent enzymes in their ATP-bound conformational state.[2][3] This property is crucial for elucidating enzyme mechanisms, screening for inhibitors, and facilitating structural biology studies.[3] This guide provides a comprehensive overview of the practical applications of this compound, detailed experimental protocols, and key quantitative data to assist researchers in its effective use.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ (free acid) | [2] |
| Molecular Weight | 506.19 g/mol (free acid) | [2] |
| Purity (typical) | ≥90-99% (HPLC) | [2] |
| Solubility | Soluble in water up to 50 mM | [4] |
| Storage (lyophilized) | Store at -20°C for up to 1 year. | [1][2] |
| Storage (solution) | Aliquot and store at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles. Thawed aliquots should be used within a week. | [1][2][4] |
| pH Sensitivity | Unstable in acidic conditions; rapid hydrolysis occurs at low pH. | [4] |
Key Applications
This compound is a versatile tool with broad applications in studying ATP-dependent processes.
-
Enzyme Inhibition and Mechanistic Studies: As a competitive inhibitor of ATP, this compound is used to probe the role of ATP binding and hydrolysis in enzyme function. It can stabilize enzymes in a pre-hydrolysis state, allowing for the detailed study of conformational changes and reaction intermediates.[3]
-
Structural Biology: this compound is widely used in X-ray crystallography and cryo-electron microscopy (cryo-EM) to stabilize protein-nucleotide complexes.[3][5][6] This allows for the determination of high-resolution structures of enzymes in their ATP-bound state, providing insights into active site architecture and inhibitor binding.
-
Competitive Binding Assays: In drug discovery, this compound is utilized in competitive binding assays to determine the affinity of small molecule inhibitors for the ATP-binding site of kinases and ATPases.[7]
-
Studying Molecular Motors: this compound is instrumental in dissecting the mechanochemical cycle of molecular motors like myosin and kinesin, by trapping them in specific nucleotide-bound states.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Ultrapure water
-
HEPES buffer (e.g., 50 mM, pH 7.4) or other suitable buffer
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 100 mM this compound stock solution, carefully weigh the lyophilized powder. For example, to reconstitute a pre-aliquoted amount designed to yield a 100 mM solution, add the specified volume of ultrapure water (e.g., 50 µL for a 5 µmol aliquot).[1]
-
Alternatively, if starting from a bulk powder, calculate the required mass for your desired concentration and volume.
-
Reconstitute the this compound in a suitable buffer, such as 50 mM HEPES at pH 7.4, to maintain a stable pH.[1]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -70°C for up to 3 months.[1][4]
Protocol 2: Competitive Kinase Binding Assay using Fluorescence Polarization (FP)
This protocol is adapted from a general method for determining the binding affinity of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound.[7]
Materials:
-
Purified kinase
-
Fluorescent ATP tracer
-
This compound stock solution
-
Test compound (inhibitor)
-
Kinase assay buffer
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.
-
Prepare a serial dilution of the test compound and a positive control (unlabeled ATP or a known inhibitor) in kinase assay buffer.
-
Prepare a solution of this compound to be used as a non-hydrolyzable competitor control.
-
-
Assay Setup:
-
Add 5 µL of the test compound, positive control, or this compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding equilibration.
-
-
Initiate Reaction:
-
Add 5 µL of the 4X fluorescent ATP tracer to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound or this compound.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: ATPase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the inhibition of ATPase activity by this compound. The assay quantifies the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[8][9]
Materials:
-
Purified ATPase
-
ATP stock solution (high purity, e.g., ≥99%)[9]
-
This compound stock solution
-
Assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[8]
-
MgCl₂ solution (e.g., 100 mM)[8]
-
Malachite green reagent
-
Phosphate standard solution
-
96-well, clear, flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and the purified ATPase at the desired concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Add the ATPase reaction mixture to the wells.
-
Include controls: a "no enzyme" control and a "no inhibitor" control.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP to all wells to a final desired concentration.
-
Incubate the plate at the optimal temperature for the ATPase for a specific period (e.g., 30 minutes).[9]
-
-
Terminate Reaction and Detect Phosphate:
-
Data Acquisition:
-
Measure the absorbance at approximately 620 nm using a plate reader.[9]
-
-
Data Analysis:
-
Use the phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percentage of ATPase inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 4: Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
This is a general protocol for preparing a vitrified sample of a protein-AMP-PNP complex for cryo-EM analysis.[3]
Materials:
-
Purified protein of interest (>98% pure)
-
This compound stock solution
-
MgCl₂ solution
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound and MgCl₂ on ice for a sufficient time to ensure binding. The optimal incubation time and molar ratio should be determined empirically for each protein.
-
-
Grid Preparation:
-
Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.
-
-
Blotting and Plunge-Freezing:
-
Inside the plunge-freezing apparatus, blot the excess liquid from the grid to create a thin film of the sample.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Storage and Imaging:
-
Store the vitrified grids in liquid nitrogen until ready for imaging in a transmission electron microscope.
-
Visualizations
Caption: ATP hydrolysis cycle and the inhibitory mechanism of this compound.
Caption: Workflow for structural studies of ATPases using this compound.
References
- 1. hypermol.com [hypermol.com]
- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments - Yorodumi [pdbj.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
AMP-PNP stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Adenosine 5′-(β,γ-imido)triphosphate, commonly known as this compound, is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] In this compound, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.[3][4] This modification makes the molecule resistant to hydrolysis by most ATPases.[5] Its primary application is in the study of ATP-dependent enzymes and processes, where it is used to "trap" enzymes in their ATP-bound, pre-hydrolysis state, allowing for the investigation of this conformational state without the confounding effects of ATP turnover.[1][2] It is widely used in studies of motor proteins like myosin and kinesin, signal transduction, and protein folding.[1]
Q2: What is the recommended way to store lyophilized this compound powder?
Lyophilized this compound powder should be stored at –20°C upon arrival.[1][2][6][7][8] Under these conditions, the product is stable for at least one year from the date of purchase.[1][2] For long-term storage, it is advisable to keep the powder in a desiccated environment to prevent moisture absorption.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water, with a solubility of up to 50 mg/mL.[7][9] To prepare a stock solution, dissolve the lyophilized powder in ultrapure water to the desired concentration; some commercial preparations come with a buffer such as HEPES.[1][2]
For storage, it is critical to aliquot the stock solution into single-use volumes and store them at -70°C or -80°C.[1][7][10] Under these conditions, the solution is stable for 3 to 6 months.[1][7][10] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[10] Thawed aliquots should be used within one week.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[5][10]
Q4: What are the primary factors that affect this compound stability?
The primary factor affecting this compound stability is pH. This compound is very unstable in acidic conditions and will rapidly hydrolyze.[7][9] The principal non-enzymatic breakdown products are adenylyl phosphoramidate (B1195095) and inorganic phosphate (B84403).[6][9] While designed to be non-hydrolyzable, some enzymes, such as the motor domain of the kinesin-related protein ncd, have been shown to slowly hydrolyze this compound.[7]
Storage Condition Summary
The following tables provide a summary of the recommended storage conditions for this compound in both lyophilized and solution forms.
Table 1: Storage of Lyophilized this compound
| Storage Temperature | Shelf Life | Notes |
| -20°C | At least 1 year | Store in a desiccated environment. |
| Ambient Temperature | For shipping only | Should be stored at -20°C upon arrival.[1] |
Table 2: Storage of this compound Stock Solutions
| Storage Temperature | Shelf Life | Notes |
| -70°C / -80°C | 3 to 6 months | Recommended for long-term storage; aliquot to avoid freeze-thaw cycles.[1][7][10] |
| -20°C | Up to 1 month | Suitable for short-term storage.[5][10] |
| 4°C | Not recommended | Significant degradation can occur. |
| Ambient Temperature | Not recommended | Prone to rapid degradation. |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are observing inconsistent results, it could be due to the degradation of your this compound stock solution.
-
Possible Cause 1: Improper Storage. Storing the stock solution at -20°C for an extended period (more than a month) or subjecting it to multiple freeze-thaw cycles can lead to hydrolysis.
-
Solution: Prepare fresh aliquots from a new vial of lyophilized powder and store them at -80°C. Use each aliquot only once.
-
-
Possible Cause 2: Acidic pH of the experimental buffer. this compound is unstable in acidic conditions.[7][9]
-
Solution: Ensure your experimental buffers have a neutral or slightly alkaline pH (around 7.0-7.4).[1] Verify the pH of your final reaction mixture.
-
-
Possible Cause 3: Enzymatic Hydrolysis. Although rare, the protein you are studying may be capable of slowly hydrolyzing this compound.[7]
-
Solution: You can assess the integrity of your this compound before and after the experiment using HPLC (see Experimental Protocol 1). If hydrolysis is confirmed, you may need to consider alternative non-hydrolyzable analogs like AMP-PCP.[3]
-
Issue 2: No observable effect of this compound in the assay.
-
Possible Cause 1: Insufficient concentration. The effective concentration of this compound can vary significantly between different enzyme systems.
-
Solution: Perform a concentration-response experiment to determine the optimal concentration of this compound for your specific assay.
-
-
Possible Cause 2: Degraded this compound. If the this compound has hydrolyzed, it will not be able to effectively mimic the pre-hydrolysis ATP state.
-
Solution: Use a fresh, properly stored aliquot of this compound. You can verify the integrity of your stock using the HPLC protocol below.
-
Factors Affecting this compound Stability
Caption: Troubleshooting logic for this compound stability issues.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
Materials:
-
This compound sample (stock solution or from an experiment)
-
Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate, pH 6.0
-
Mobile Phase B: 100% Methanol
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (set to 259 nm)
Procedure:
-
Sample Preparation: Dilute the this compound sample in Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 0.1 mM).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 30% Mobile Phase B
-
15-20 min: 30% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (equilibration)
-
-
-
Data Analysis:
-
Inject a standard of high-purity this compound to determine its retention time.
-
Inject the test sample. The presence of additional peaks with shorter retention times may indicate the presence of hydrolysis products like adenylyl phosphoramidate or ADP.
-
Quantify the purity by integrating the peak areas. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Experimental and Signaling Pathway Diagrams
Workflow for Assessing this compound Stability
Caption: A typical workflow for assessing this compound stability using HPLC.
Myosin ATPase Cycle and the Role of this compound
Caption: The myosin ATPase cycle, indicating where this compound traps the complex.
Kinesin Mechanochemical Cycle and the Role of this compound
Caption: The kinesin motor protein cycle and the inhibitory effect of this compound.
References
- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinesin Motor Mechanics: Binding, Stepping, Tracking, Gating, and Limping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: AMP-PNP in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMP-PNP (Adenylyl-imidodiphosphate), a non-hydrolyzable ATP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experimental assays?
A1: this compound is a synthetic, non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP).[1][2] In this compound, the oxygen atom bridging the β and γ phosphates in ATP is replaced by an imido (-NH-) group.[3][4] This P-N-P linkage is resistant to cleavage by most ATPases and kinases.[3] This property allows researchers to "trap" enzymes in an ATP-bound state, enabling the study of protein conformations, enzyme kinetics, and protein-substrate interactions that are otherwise transient.[3][5] It is commonly used in structural biology (X-ray crystallography and cryo-EM), studies of motor proteins, and kinase inhibition assays.[3][4][6]
Q2: When should I choose this compound over other non-hydrolyzable ATP analogs like AMP-PCP or ATPγS?
A2: The choice of ATP analog is critical and depends on the specific experimental goal.[5]
-
This compound vs. AMP-PCP: Both are considered true competitive inhibitors that mimic the pre-hydrolysis, ATP-bound state.[3][7] The primary difference is the bridging group between the β and γ phosphates (-NH- in this compound, -CH2- in AMP-PCP).[4][8] While often used interchangeably, these analogs can induce subtly different conformational states in the target protein.[4][9] this compound's imido group can act as a hydrogen bond donor, a property not shared by the methylene (B1212753) group in AMP-PCP.[10]
-
This compound vs. ATPγS: ATPγS (Adenosine 5'-[γ-thio]triphosphate) is not completely resistant to hydrolysis and can be slowly hydrolyzed by some enzymes.[8][11] This makes it a "slow substrate" rather than a true inhibitor.[11] ATPγS is ideal for creating stable thiophosphorylated products, making it suitable for identifying kinase substrates.[3][11] In contrast, this compound is better suited for experiments aiming to lock an enzyme in a pre-hydrolysis state for structural or binding studies.[3]
Q3: Is this compound completely non-hydrolyzable?
A3: While highly resistant to cleavage, this compound is not completely inert and can be slowly hydrolyzed by some enzymes.[12][13] For instance, the motor domain of the kinesin-related protein ncd has been shown to hydrolyze this compound at a very slow rate.[14] This potential for slow turnover is an important consideration, especially in long-duration experiments.[14]
Q4: What are the typical storage and handling recommendations for this compound?
A4: this compound should be stored at -20°C upon arrival for long-term stability (up to a year).[2][15] Stock solutions can be prepared in water or a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[15] It is recommended to aliquot solubilized this compound and store it at -70°C for up to 3 months to minimize degradation.[2][15][16] Thawed aliquots should ideally be used within a week, and repeated freeze-thaw cycles should be avoided.[2][15] this compound is unstable in acidic conditions and will rapidly hydrolyze.[16]
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition of ATPase/Kinase Activity
Symptoms:
-
No significant reduction in enzyme activity in the presence of this compound.
-
The inhibitory effect is much weaker than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The concentration of this compound may be too low to effectively compete with ATP. Increase the this compound concentration. It is highly recommended to perform a titration experiment to determine the optimal inhibitory concentration (IC50).[7] |
| Enzyme Insensitivity | The target enzyme may have a low affinity for this compound.[7] Consider using an alternative non-hydrolyzable ATP analog, such as AMP-PCP or ATPγS, as their binding affinities can differ for specific proteins.[7][8] |
| ATP Contamination in Reagents | Commercially available this compound can contain small amounts of ATP. Additionally, other reagents may be contaminated. To minimize the effects of contaminating ATP, consider including an ATP-scavenging system, such as hexokinase and glucose, in the reaction mixture.[17] |
| Slow Hydrolysis of this compound | Some enzymes can slowly hydrolyze this compound, leading to a gradual loss of inhibition.[12][14] Monitor the reaction over time to check for this possibility. If slow hydrolysis is suspected, consider using an alternative analog like AMP-PCP, which may be more resistant in some cases.[4] |
| Suboptimal Assay Conditions | Factors such as pH, temperature, and the concentration of divalent cations (e.g., Mg²⁺) can significantly impact this compound binding and inhibition.[7][9] Systematically optimize these conditions. Most ATP-binding proteins require Mg²⁺ for nucleotide coordination.[9] |
| Incorrect Experimental Premise | In some systems, this compound may not be an effective inhibitor. For example, it has been shown that this compound does not inhibit the ATP-dependent scanning of the mRNA leader sequence during translation initiation in eukaryotes.[18][19] |
Issue 2: Protein Aggregation or Precipitation Upon Addition of this compound
Symptoms:
-
Visible turbidity or precipitation after adding this compound and Mg²⁺ to the protein solution.
-
Poor results in crystallization trials.[8]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Ensure the pH of the protein stock and the this compound/Mg²⁺ solution are compatible and within the optimal stability range for your protein.[8] |
| High Concentrations of Components | High concentrations of the protein, this compound, or Mg²⁺ can lead to aggregation. Systematically vary the concentrations of each component. A common starting point for crystallization is a 1:10:10 molar ratio of protein:this compound:Mg²⁺, but this can vary significantly.[8] |
| Conformational Changes Leading to Aggregation | This compound binding can induce conformational changes that expose hydrophobic patches, leading to aggregation. Try adding stabilizing agents to the buffer, such as glycerol, low concentrations of non-ionic detergents, or other additives. |
| Incorrect Protein Folding or Purity | Ensure the protein is highly pure (>95%) and monodisperse. Aggregated or impure protein is more prone to precipitation.[8] |
Data Presentation
Table 1: Comparative Binding Affinities of Non-Hydrolyzable ATP Analogs
| Protein | Analog | Assay Method | Binding Affinity (K_d_ or K_i_) | Reference |
| recA protein | This compound | Cross-linking Inhibition | Weaker binding than ATP | [4][20] |
| recA protein | AMP-PCP | Cross-linking Inhibition | Much weaker binding than this compound | [4][20] |
| (Na⁺ + K⁺)-dependent ATPase | AMP-PCP | Centrifugation | 4.2 µM (without MgCl₂), 2.2 µM (with 50 µM MgCl₂) | [4] |
| Kinesin-1 | This compound | Microtubule Gliding Assay | Half-maximal velocity at 400 µM | [21] |
| One-headed Kinesin | This compound | Detachment Rate Measurement | Detachment rate of 0.009 s⁻¹ | [22] |
Note: Binding affinities can vary significantly depending on the specific protein isoform and experimental conditions (e.g., pH, temperature, presence of divalent cations).[5]
Experimental Protocols
Protocol 1: Determining the Inhibitory Constant (K_i_) of this compound for a Kinase
This protocol outlines a general method for determining the K_i_ of this compound using a competitive binding assay with a fluorescent ATP probe.
Materials:
-
Purified kinase of interest
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the kinase at a fixed concentration.
-
Add the fluorescent ATP analog at a concentration close to its dissociation constant (K_d_).
-
Add the varying concentrations of this compound. Include a control with no this compound.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence of each well using the microplate reader. As the concentration of this compound increases, it will displace the fluorescent ATP analog, leading to a decrease in the fluorescence signal.[7]
-
-
Data Analysis:
-
Plot the fluorescence signal against the concentration of this compound.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation, which takes into account the concentration and K_d_ of the fluorescent probe.
-
Protocol 2: Microtubule Gliding Assay to Test this compound Inhibition of Kinesin
This protocol describes how to observe the effect of this compound on the motility of microtubules driven by surface-adsorbed kinesin motors.[6]
Materials:
-
Purified kinesin motor protein
-
Fluorescently labeled microtubules
-
Flow cell (e.g., constructed from a glass slide and coverslip)
-
Motility Buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
ATP solution (e.g., 10 mM)
-
This compound solution
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare the Flow Cell:
-
Coat the inside of the flow cell with the kinesin motor protein solution and incubate to allow the motors to adsorb to the surface.
-
Wash out unbound kinesin with motility buffer.
-
-
Introduce Microtubules:
-
Introduce the solution of fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface for a few minutes.
-
Wash out unbound microtubules with motility buffer.[6]
-
-
Initiate and Observe Motility:
-
To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the oxygen scavenger system.[6]
-
Record the gliding movement of microtubules using the TIRF microscope.
-
-
Introduce this compound:
-
To observe the effect of this compound, after initiating motility with ATP, perfuse the chamber with motility buffer containing both ATP and the desired concentration of this compound.[6]
-
Observe and record the change in microtubule motility. This compound is expected to decrease the gliding velocity.[21]
-
Mandatory Visualizations
Caption: Workflow for a kinase inhibition assay using this compound.
Caption: Inhibition of the kinesin cycle by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hypermol.com [hypermol.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protein.bio.msu.ru [protein.bio.msu.ru]
- 19. Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (this compound) does not inhibit ATP-dependent scanning of leader sequence of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of recA protein with a photoaffinity analogue of ATP, 8-azido-ATP: determination of nucleotide cofactor binding parameters and of the relationship between ATP binding and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Technical Support Center: Optimizing AMP-PNP Concentration
Welcome to the technical support center for optimizing the use of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal and reliable enzymatic inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ATP-dependent enzymes?
A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). It acts as a competitive inhibitor by binding to the ATP-binding site of enzymes. The key feature of this compound is the substitution of the oxygen atom between the β- and γ-phosphates with an imido (-NH-) group. This P-N bond is highly resistant to enzymatic cleavage, which effectively "locks" the enzyme in an ATP-bound conformational state, thereby inhibiting its catalytic activity.[1][2] This property makes this compound an invaluable tool for studying the kinetics, structure, and function of ATP-dependent enzymes such as kinases, ATPases, and motor proteins.[3]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific enzyme and, crucially, the concentration of ATP in your assay. As a competitive inhibitor, a higher ATP concentration requires a higher this compound concentration to achieve significant inhibition.
A general starting point is to use a 10- to 100-fold molar excess of this compound relative to the Kₘ of ATP or the ATP concentration in the assay. For structural studies (e.g., X-ray crystallography or cryo-EM) where enzyme saturation is required, concentrations in the range of 1-5 mM are often used.[4] However, it is always recommended to perform a dose-response experiment to determine the IC₅₀ and optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage are critical for the efficacy of this compound.
-
Preparation: this compound is soluble in water.[5] To prepare a stock solution (e.g., 10-100 mM), dissolve the lyophilized powder in a neutral pH buffer (e.g., HEPES, pH 7.4), as this compound is unstable in acidic conditions and can rapidly hydrolyze.[3][5]
-
Storage: Store the solid compound at -20°C.[1] For stock solutions, it is best to prepare single-use aliquots and store them at -70°C or -80°C for up to 3-6 months.[1] Avoid repeated freeze-thaw cycles. Thawed aliquots should ideally be used within a week.[1][3]
Data Presentation: this compound Interaction Constants
The inhibitory potency of this compound is enzyme-specific. The following table provides reported inhibition (Kᵢ) or dissociation (KᏧ) constants for various enzymes to serve as a reference. Note that experimental conditions, such as Mg²⁺ concentration, can significantly influence these values.
| Enzyme/Protein | Parameter | Value | Conditions/Notes | Reference |
| Myosin ATPase (Rabbit Psoas Muscle) | Kᵢ | 5.1 mM | Competitive inhibition of shortening velocity. | [6] |
| Cardiac Myosin (Bovine) | Kᵢ | 130 µM | For a purine (B94841) disulfide analog, not this compound directly. | [7] |
| (Na⁺ + K⁺)-dependent ATPase | KᏧ | 2.2 µM | With 50 µM MgCl₂. | |
| (Na⁺ + K⁺)-dependent ATPase | KᏧ | 4.2 µM | In the absence of MgCl₂. | |
| Cytoplasmic Dynein | N/A | 1 mM | Concentration used to achieve competitive inhibition. | [4] |
| Kₐₜₚ Channels (Mouse Skeletal Muscle) | IC₅₀ | 39 µM | Half maximal reduction of open-probability with Mg²⁺. | [8] |
Visualizing Concepts and Workflows
Mechanism of Inhibition
Experimental Workflow
Experimental Protocol: Determining this compound Inhibitory Potency (Kᵢ)
This protocol describes a general method to determine the inhibition constant (Kᵢ) of this compound for a target kinase using a competitive fluorescence-based assay.
Materials:
-
Purified enzyme of interest
-
This compound
-
ATP
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Assay Buffer (optimized for the enzyme, containing MgCl₂)
-
Black, low-volume microplates (e.g., 384-well)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock of this compound (e.g., 100 mM) in Assay Buffer.
-
Prepare a 2X working solution of the enzyme in Assay Buffer.
-
Prepare a 4X working solution of the fluorescent ATP analog (e.g., TNP-ATP) in Assay Buffer. The final concentration should be close to its KᏧ for the enzyme.
-
Prepare a 4X serial dilution series of this compound in Assay Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound dilutions (or buffer for the 'no inhibitor' control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the enzyme and inhibitor to reach binding equilibrium.
-
Initiate the reaction by adding 5 µL of the 4X fluorescent ATP analog to all wells.
-
-
Data Acquisition:
-
Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to ensure binding equilibrium is reached.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for your fluorescent probe. A decrease in fluorescence indicates displacement of the probe by this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the concentration of the fluorescent ATP analog and Kₘ is its binding affinity (KᏧ) for the enzyme.[9][10]
-
Troubleshooting Guide
Encountering issues in your experiment? This guide addresses common problems when using this compound.
Detailed Troubleshooting Scenarios:
-
Issue: No or weak inhibition observed.
-
Insufficient Concentration: As a competitive inhibitor, the effect of this compound is relative to the ATP concentration. If the ATP concentration is high (e.g., in the millimolar range, as found in cells), a very high concentration of this compound will be required.[9] Solution: Increase the this compound concentration or decrease the ATP concentration if the assay allows. Always perform a titration.
-
Degraded this compound: this compound is unstable in acidic solutions and can degrade over time with improper storage.[5] Solution: Prepare fresh stock solutions from solid powder in a neutral pH buffer. Aliquot and store at -70°C or below.[1]
-
ATP Contamination: Commercial preparations of this compound can sometimes contain small amounts of ATP, which will compete with and reduce the inhibitory effect. Solution: For highly sensitive assays, consider adding an ATP-scavenging system, such as hexokinase and glucose, to your reaction mixture to eliminate any contaminating ATP.
-
-
Issue: Inconsistent or variable results.
-
Suboptimal Mg²⁺ Concentration: The binding of both ATP and this compound to the enzyme active site is typically dependent on a divalent cation, most commonly Mg²⁺. The optimal Mg²⁺ concentration can vary, and excess Mg²⁺ can sometimes be inhibitory.[11] Solution: Ensure Mg²⁺ is present in your assay buffer, typically at a concentration equal to or slightly higher than the total nucleotide concentration. You may need to titrate the Mg²⁺ concentration to find the optimum for your specific enzyme.
-
Repeated Freeze-Thaw Cycles: Aliquoting your this compound stock solution is critical. Repeatedly freezing and thawing the main stock can lead to gradual hydrolysis and loss of potency. Solution: Prepare single-use aliquots upon initial preparation and discard any unused portion of a thawed aliquot.[1][3]
-
References
- 1. hypermol.com [hypermol.com]
- 2. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 3. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of cardiac myosin with a purine disulfide analog of adenosine triphosphate. I. Kinetics of inactivation and binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KATP channels of mouse skeletal muscle: mechanism of channel blockage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Inhibition of microsomal ATPases by high concentration of Mg2+ in tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Slow Hydrolysis of AMP-PNP
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for slow hydrolysis of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) by certain enzymes. This compound is a widely used non-hydrolyzable analog of ATP, crucial for studying ATP-dependent enzymes. However, under specific conditions, some enzymes can exhibit a slow rate of this compound hydrolysis, which can impact experimental results. This guide will help you identify and address these potential issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Unexpected product formation in the presence of this compound.
-
Question: I am using this compound as a non-hydrolyzable ATP analog to study my ATPase of interest. However, I am detecting a low level of product formation over a long incubation period. Is it possible that my enzyme is slowly hydrolyzing this compound?
-
Answer: Yes, it is possible. While this compound is designed to be resistant to hydrolysis, some enzymes have been shown to catalyze its slow hydrolysis.[1] This is particularly true for certain motor proteins like kinesins and potentially other ATPases with high catalytic efficiency.
Troubleshooting Steps:
-
Confirm Enzyme Purity: Ensure your enzyme preparation is free from contaminating ATPases or phosphatases that could hydrolyze either this compound or any contaminating ATP in your reagents. Run a control with a known ATPase inhibitor to see if the background activity is reduced.
-
Check Reagent Purity: Verify the purity of your this compound stock. It may contain small amounts of ATP. You can check this by running a control reaction without your enzyme.
-
Perform a Time-Course Experiment: To confirm slow hydrolysis, perform a long-duration time-course experiment (e.g., several hours to overnight) and measure the formation of ADP or inorganic phosphate (B84403) (Pi). A gradual increase in product over time in the presence of your enzyme would suggest slow hydrolysis.
-
Use a More Sensitive Assay: Standard ATPase assays may not be sensitive enough to detect very slow hydrolysis. Consider using a highly sensitive phosphate detection method like the Malachite Green assay or a fluorescence-based assay.
-
Issue 2: Inconsistent results in enzyme inhibition studies with this compound.
-
Question: I am using this compound as a competitive inhibitor in my enzyme kinetic assays, but I am getting variable and inconsistent inhibition patterns. What could be the cause?
-
Answer: Inconsistent inhibition by this compound can arise from several factors, including its slow hydrolysis or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Competitive Inhibition: Confirm that this compound is indeed a competitive inhibitor for your enzyme. This can be done by performing kinetic analyses at varying substrate (ATP) and inhibitor (this compound) concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Assess this compound Stability: this compound is known to be unstable in acidic conditions. Ensure your assay buffer has a pH above 7.0. Prepare fresh this compound solutions for your experiments.
-
Consider Slow Hydrolysis: If your enzyme slowly hydrolyzes this compound, the concentration of the inhibitor will decrease over the course of the assay, leading to a reduction in inhibition and potentially variable results. This is more likely to be a factor in long-duration experiments.
-
Control for Contaminants: As with Issue 1, ensure that neither your enzyme preparation nor your reagents are contaminated with other enzymes or nucleotides.
-
Frequently Asked Questions (FAQs)
Q1: Which enzymes have been shown to hydrolyze this compound?
A1: The motor domain of ncd, a kinesin-related protein, has been demonstrated to hydrolyze this compound at a slow rate.[1] The kinesin motor domain itself also shows some, albeit lower, hydrolytic activity towards this compound.[1] It is plausible that other highly efficient ATPases, such as some ABC transporters or helicases, may also exhibit this activity, although specific data is limited.[2]
Q2: What is the typical rate of slow this compound hydrolysis?
A2: The reported rate for the motor domain of ncd is approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.[1] This rate is very slow and may not be significant in short-term experiments but could become a factor in longer incubations.
Q3: How can I detect such a slow rate of hydrolysis?
A3: Detecting very slow hydrolysis requires sensitive analytical techniques. The most common methods include:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can directly monitor the conversion of this compound to ADP and inorganic phosphate over time.[1]
-
Highly Sensitive Phosphate Assays: Colorimetric assays like the Malachite Green assay are very sensitive and can detect low concentrations of inorganic phosphate released during hydrolysis.[2][3][4][5][6]
-
Fluorescence-Based Assays: NADH-coupled assays or assays using phosphate-binding fluorescent probes can provide continuous and highly sensitive measurements of ATPase activity.[7][8][9]
Q4: Are there alternatives to this compound that are more resistant to hydrolysis?
A4: Yes, other non-hydrolyzable ATP analogs are available, such as Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP). However, the choice of analog should be carefully considered as different enzymes can have varying affinities and responses to different analogs. It is always recommended to empirically test the stability of any "non-hydrolyzable" analog with your specific enzyme system.
Quantitative Data on this compound Hydrolysis
The following table summarizes the available quantitative data on the slow hydrolysis of this compound by specific enzymes. This table will be updated as more data becomes available.
| Enzyme/Protein | Organism/System | Hydrolysis Rate (s⁻¹) | % of ATP Turnover Rate | Experimental Conditions | Reference |
| ncd motor domain | Drosophila | ~0.00004 | ~1% | Not specified | [1] |
| Kinesin motor domain | Not specified | Lower than ncd | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to detect and quantify the slow hydrolysis of this compound.
Malachite Green Assay for Sensitive Phosphate Detection
This colorimetric assay is highly sensitive for detecting inorganic phosphate (Pi) released during enzymatic reactions.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.[6]
Materials:
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green oxalate (B1200264) and polyvinyl alcohol)
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of phosphate standards ranging from approximately 1 µM to 50 µM in your assay buffer.
-
Add 50 µL of each standard, a blank (assay buffer only), and your experimental samples to the wells of a 96-well plate.[4]
-
-
Enzyme Reaction:
-
Set up your enzyme reaction in a total volume of 50 µL in the microplate wells. Include a control with no enzyme.
-
Incubate the plate at the optimal temperature for your enzyme for a desired period (this may need to be several hours for slow hydrolysis).
-
-
Color Development:
-
Measurement:
-
Measure the absorbance at 620-640 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of phosphate released in your experimental samples.
-
NADH-Coupled Fluorescence Assay for Continuous Monitoring
This is a continuous, fluorescence-based assay that couples the production of ADP to the oxidation of NADH.
Principle: ADP produced from ATP (or this compound) hydrolysis is re-phosphorylated to ATP by pyruvate (B1213749) kinase (PK), which converts phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) is monitored over time.[8][9]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
This compound
-
Enzyme of interest
-
Fluorometer or fluorescence plate reader
Protocol:
-
Prepare the Coupling System:
-
Prepare a reaction mix containing assay buffer, a saturating concentration of PEP (e.g., 1-5 mM), an excess of PK and LDH (e.g., 20-50 units/mL), and NADH (e.g., 100-200 µM).
-
-
Set up the Reaction:
-
In a cuvette or microplate well, add the coupling system and your enzyme of interest.
-
Allow the system to equilibrate for a few minutes and record a baseline fluorescence reading.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding this compound to the desired final concentration.
-
-
Monitor Fluorescence:
-
Continuously monitor the decrease in NADH fluorescence over time.
-
-
Data Analysis:
-
The rate of decrease in fluorescence is proportional to the rate of ADP production and, therefore, the rate of this compound hydrolysis.
-
A standard curve of known ADP concentrations can be used to convert the rate of fluorescence change to the rate of hydrolysis.
-
³¹P NMR Spectroscopy for Direct Observation
³¹P NMR allows for the direct and non-invasive monitoring of phosphorus-containing metabolites.
Principle: The phosphorus nuclei in the α, β, and γ positions of this compound have distinct chemical shifts in a ³¹P NMR spectrum. Hydrolysis to ADP and Pi will result in the appearance of new signals corresponding to the α and β phosphates of ADP and free inorganic phosphate, with a concurrent decrease in the intensity of the this compound signals.
Materials:
-
High-field NMR spectrometer with a phosphorus probe
-
NMR tubes
-
D₂O for locking
-
Chelating agent (e.g., EDTA) to sharpen signals if paramagnetic ions are present
Protocol:
-
Sample Preparation:
-
Prepare your reaction mixture in an appropriate buffer containing D₂O for the NMR lock. The final volume will depend on the NMR tube size.
-
The concentration of this compound should be high enough for detection (typically in the millimolar range).
-
Include a known concentration of a phosphorus-containing compound (e.g., phosphocreatine) as an internal standard for quantification.
-
-
Acquire Initial Spectrum:
-
Acquire a ³¹P NMR spectrum of the reaction mixture before adding the enzyme to establish the initial signal intensities of this compound.
-
-
Initiate Reaction and Monitor:
-
Add the enzyme to the NMR tube, mix gently, and place it in the spectrometer.
-
Acquire ³¹P NMR spectra at regular time intervals over an extended period.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Integrate the peaks corresponding to the γ-phosphate of this compound and the inorganic phosphate.
-
The rate of hydrolysis can be determined by plotting the decrease in the integral of the this compound γ-phosphate signal or the increase in the integral of the Pi signal over time.
-
Visualizations
Signaling Pathway: ATP Hydrolysis and this compound Inhibition
Caption: General mechanism of ATP hydrolysis and competitive inhibition by this compound.
Experimental Workflow: Detecting Slow this compound Hydrolysis
References
- 1. Molecular Mechanism of ATP Hydrolysis in an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Steady-state rate of F1-ATPase turnover during ATP hydrolysis by the single catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATPase Mechanism of the 5′-3′ DNA Helicase, RecD2: EVIDENCE FOR A PRE-HYDROLYSIS CONFORMATION CHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ismar.org [ismar.org]
Technical Support Center: Troubleshooting AMP-PNP Experiments
Welcome to the technical support center for Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and other common issues encountered when using this non-hydrolyzable ATP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom that bridges the β and γ phosphates of ATP.[1] This substitution makes the molecule resistant to cleavage by many ATPases and kinases.[2] Consequently, this compound is widely used to "trap" enzymes in an ATP-bound state, allowing for the study of protein conformations, dynamics, and for structural biology applications like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results in this compound experiments can stem from several factors:
-
Reagent Quality and Stability: The purity and integrity of your this compound stock are critical. Improper storage or handling can lead to degradation.[2] Contamination with ATP can also lead to unexpected enzymatic activity.[4]
-
Experimental Conditions: Factors such as pH, ionic strength, and the concentration of divalent cations (typically Mg²⁺) can significantly impact this compound binding and protein stability.[3][5]
-
Enzyme-Specific Characteristics: Not all ATP-binding proteins interact with this compound in the same way. Some enzymes may have a low affinity for this compound or may even be capable of slowly hydrolyzing it.[6][7]
Q3: I am observing no binding or very weak binding of this compound to my protein of interest. What should I do?
A3: A lack of binding can be due to several reasons:
-
Protein Inactivity: Ensure your protein is properly folded and active. Include a positive control with a known binding partner (like ATP) to confirm its functionality.[4]
-
Inaccessible Binding Site: The ATP-binding site might be sterically hindered in the protein's current conformation.[5]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer may not be optimal for nucleotide binding. Most ATP-binding proteins also require a divalent cation like Mg²⁺ for nucleotide coordination.[5]
-
Low Affinity: The affinity of your protein for this compound might be significantly lower than for ATP.[6] Consider increasing the concentration of this compound in your assay.
Q4: I am seeing unexpected enzymatic activity even in the presence of this compound. Why is this happening?
A4: This could be due to a few factors:
-
ATP Contamination: Your this compound stock solution might be contaminated with ATP, which can then be hydrolyzed by the enzyme.[4]
-
Slow Hydrolysis of this compound: Although designed to be non-hydrolyzable, some enzymes have been shown to slowly hydrolyze this compound.[7]
-
Off-Target Effects: At high concentrations, this compound might bind to other nucleotide-binding sites, leading to non-specific effects.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition or Binding Affinity
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| This compound Degradation | Verify the integrity of your this compound stock solution. | Protocol 1: Quality Control of this compound Stock using HPLC. |
| Variable Experimental Conditions | Standardize all buffer preparations and experimental setups. Ensure consistent pH, ionic strength, and temperature. | Prepare fresh solutions for each experiment and use precise pipetting techniques.[2] |
| Batch-to-Batch Variation | If using different batches of this compound, test them in parallel to ensure consistency. | Run a side-by-side comparison of old and new batches in a standard binding assay. |
Issue 2: No Observable Binding
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Protein | Confirm the activity of your protein using a known substrate or binding partner. | Perform a control experiment with ATP to ensure the protein is capable of nucleotide binding.[4] |
| Inaccessible Binding Pocket | The ATP-binding site may be buried. | Consider performing binding experiments under partially denaturing conditions to expose the binding site.[5] |
| Suboptimal Buffer Conditions | Optimize buffer components, especially pH and divalent cation concentration. | Titrate MgCl₂ concentration (typically 1-10 mM) and test a range of pH values around the protein's theoretical pI.[3] |
Issue 3: Unexpected Enzyme Activity
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| ATP Contamination in this compound Stock | Test for the presence of ATP in your this compound solution. | Use a luciferase-based ATP detection assay to quantify any contaminating ATP.[4] |
| Slow Hydrolysis by the Enzyme | Determine if your enzyme is capable of slowly turning over this compound. | Protocol 2: Monitoring this compound Hydrolysis. |
| Off-Target Effects | Perform a dose-response curve to determine the lowest effective concentration of this compound. | Titrate this compound concentration in your assay to identify the optimal range that provides inhibition without non-specific effects.[2] |
Experimental Protocols
Protocol 1: Quality Control of this compound Stock using HPLC
Objective: To assess the purity of an this compound stock solution and detect the presence of contaminants like ADP or AMP.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC System: Use an anion-exchange HPLC column.
-
Mobile Phase: A common mobile phase is a gradient of ammonium (B1175870) phosphate (B84403) buffer.
-
Detection: Monitor the eluate using a UV detector at 260 nm.
-
Analysis: Compare the chromatogram of your sample to a known standard of high-purity this compound. The presence of a single major peak corresponding to this compound indicates high purity. Additional peaks may correspond to degradation products like ADP and AMP.[5]
Protocol 2: Monitoring this compound Hydrolysis
Objective: To determine if a target enzyme can slowly hydrolyze this compound.
Methodology:
-
Reaction Setup: Incubate your enzyme with a saturating concentration of this compound under optimal reaction conditions. Include a negative control with no enzyme.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding EDTA or denaturing the enzyme).
-
Analysis Method 1 (Thin-Layer Chromatography - TLC):
-
Spot the reaction aliquots onto a PEI-cellulose TLC plate.
-
Develop the chromatogram using an appropriate solvent system (e.g., 1 M LiCl).
-
Visualize the spots under UV light. The appearance of a spot corresponding to ADP that increases in intensity over time confirms hydrolysis.[5]
-
-
Analysis Method 2 (HPLC):
-
Analyze the reaction aliquots by anion-exchange HPLC as described in Protocol 1.
-
Quantify the peak areas corresponding to this compound and any potential hydrolysis products (like ADP) to determine the rate of hydrolysis.[5]
-
Visualizing Experimental Workflows and Pathways
Caption: A general workflow for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Structural Insight Into Conformational Changes Induced by ATP Binding in a Type III Secretion-Associated ATPase From Shigella flexneri [frontiersin.org]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of AMP-PNP Purity on Experimental Outcomes
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP). The purity of this critical non-hydrolyzable ATP analog can significantly influence experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP) where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates.[1][2] This modification makes it resistant to cleavage by most ATPases, allowing researchers to "trap" enzymes in their ATP-bound state to study their structure and function.[3][4] Its purity is critical because common contaminants, such as ATP, ADP, or AMP, can lead to erroneous results, including unexpected enzymatic activity, incorrect binding kinetics, or failure to form stable protein-ligand complexes.[5][6]
Q2: What are the most common contaminants in commercial this compound preparations?
A2: The most common and impactful contaminants are ATP and ADP.[5] ATP contamination can lead to active hydrolysis by the target enzyme, defeating the purpose of using a non-hydrolyzable analog. ADP can act as a competitive inhibitor or an allosteric modulator for many enzymes, leading to complex and often misleading kinetic data.[7] Other potential impurities include AMP and free phosphate (B84403).
Q3: How should I properly store and handle this compound to maintain its purity?
A3: Proper storage is essential to prevent degradation. Solid this compound should be stored at –20°C.[2][4][8] Stock solutions (e.g., 10 mg/ml or 100 mM) should be prepared in a suitable buffer (e.g., HEPES at pH 7.4), aliquoted to avoid repeated freeze-thaw cycles, and stored at -70°C for up to 3 months.[2][4][8] Thawed aliquots should ideally be used within a week.[4] this compound is very unstable in acidic conditions and will rapidly hydrolyze.[8]
Q4: Can this compound be hydrolyzed by enzymes?
A4: While designed to be non-hydrolyzable, some enzymes, particularly certain motor proteins like kinesin, have been shown to slowly hydrolyze this compound.[9] The rate is typically very low compared to ATP turnover (e.g., 1% of the ATP turnover rate for the ncd motor domain) but can be significant over long incubation periods, potentially generating ADP that affects the experiment.[9]
Troubleshooting Guides
Issue 1: Unexpected Enzymatic Activity (e.g., Phosphorylation or Hydrolysis)
| Possible Cause | Troubleshooting Step |
| ATP Contamination in this compound Stock | 1. Verify the purity of your this compound lot using HPLC.[10]2. Treat your reaction mixture with hexokinase and glucose to enzymatically remove contaminating ATP.[5]3. Purchase a new, high-purity (≥99%) lot of this compound.[4] |
| Slow Hydrolysis by Target Enzyme | 1. Perform a time-course experiment and measure the production of free phosphate or ADP using a sensitive assay (e.g., Malachite Green assay).2. If slow hydrolysis is confirmed, consider using an alternative non-hydrolyzable analog like AMP-PCP, but be aware that it may induce different conformational states.[1][11] |
| Contaminating Kinase/ATPase in Protein Prep | 1. Verify the purity of your protein preparation using SDS-PAGE. Aim for >95% purity.[3]2. If necessary, add an additional purification step (e.g., ion exchange or size exclusion chromatography) to remove contaminating enzymes. |
Issue 2: No or Weak Binding of this compound to the Target Protein
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Conditions | 1. Ensure the buffer pH is optimal for protein stability and nucleotide binding (typically pH 7.0-8.0). This compound is unstable at low pH.[8]2. Confirm the presence of required cofactors, such as Mg²⁺, which is crucial for coordinating the phosphate groups in the binding pocket.[3] A molar excess of MgCl₂ (e.g., 1-5 mM) is often required.[1] |
| Degraded this compound Stock | 1. Prepare a fresh working solution from a properly stored, solid stock of this compound.[11][12]2. Avoid multiple freeze-thaw cycles of stock solutions.[2] |
| Protein Conformation/Inactivity | 1. Confirm that your protein is correctly folded and active using a functional assay with ATP.2. Some proteins require a specific conformation to bind nucleotides that may not be induced by this compound in the same way as ATP.[12] |
| ADP Contamination | ADP can be a potent competitive inhibitor.[7] Ensure your this compound stock is free from significant ADP contamination. |
Issue 3: Protein Aggregation Upon Addition of this compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal Buffer Conditions | High concentrations of this compound and Mg²⁺ can sometimes reduce protein solubility.[3] Optimize the buffer by screening different pH levels, ionic strengths, or including stabilizing additives like glycerol (B35011) or L-arginine/L-glutamate.[13][14] |
| Conformational Change | This compound binding may induce a conformational change that exposes hydrophobic patches, leading to aggregation. Try adding the analog to the protein solution at a lower temperature or more slowly while gently mixing. |
Quantitative Data Summary
The impact of this compound and its contaminants can be quantified through various parameters. The tables below summarize key data points from the literature. Note that these values are highly dependent on the specific protein and experimental conditions.
Table 1: Effect of Nucleotide Contamination on Enzyme Kinetics
| Enzyme | Contaminant | Observed Effect | Reference |
| Chaperonin GroEL | ATP in ADP/AMP-PNP preps | Apparent support of protein folding | [5] |
| Hexameric ATPase P4 | ADP | Competitive inhibition of ATP hydrolysis | [7] |
| Hexameric ATPase P4 | This compound | Noncompetitive inhibition of ATP hydrolysis | [7] |
Table 2: Hydrolysis Rates of ATP vs. This compound
| Protein | Nucleotide | Hydrolysis Rate (s⁻¹) | Reference |
| ncd motor domain | ATP | ~0.004 | [9] |
| ncd motor domain | This compound | ~0.00004 (1% of ATP rate) | [9] |
Experimental Protocols
Protocol 1: Malachite Green Assay to Detect Phosphate Contamination or Slow Hydrolysis
This protocol is adapted from standard phosphate detection assays to test for free phosphate in your this compound stock or to measure slow hydrolysis by an enzyme.
Materials:
-
Purified enzyme
-
This compound stock solution
-
Assay Buffer (e.g., 40 mM Tris, 80 mM NaCl, 8 mM MgCl₂, pH 7.5)
-
Phosphate Standard (e.g., KH₂PO₄)
-
Malachite Green Reagent
Procedure:
-
Prepare a Phosphate Standard Curve: Create a series of dilutions of the Phosphate Standard in Assay Buffer ranging from 0 to 50 µM.
-
Set up Reactions: In a 96-well plate, prepare the following reactions (40 µL final volume):
-
Blank: Assay Buffer only.
-
Standards: Your prepared phosphate dilutions.
-
This compound Control: Your working concentration of this compound in Assay Buffer (to check for initial phosphate contamination).
-
Enzyme Reaction: Your enzyme at the desired concentration with this compound in Assay Buffer.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes). For a time-course, prepare multiple plates or wells and stop the reaction at different time points.
-
Color Development: Add 200 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-30 minutes until the green color develops.
-
Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Use the standard curve to calculate the amount of free phosphate in your this compound control and generated by your enzyme over time.
Protocol 2: Co-crystallization of a Protein-AMP-PNP Complex
This protocol provides a general framework for structural studies using X-ray crystallography.[1]
Materials:
-
Purified protein (>95% homogeneity) at 5-10 mg/mL.[3]
-
High-purity solid this compound.
-
MgCl₂ stock solution (e.g., 1 M).
-
Crystallization screens.
-
Vapor diffusion plates (e.g., hanging or sitting drop).
Procedure:
-
Protein Preparation: Ensure the protein is in a stable buffer suitable for crystallization.
-
Complex Formation:
-
Prepare a fresh 100 mM stock solution of this compound in your protein buffer.
-
Just before setting up crystallization trials, add this compound to the protein solution to a final concentration of 1-5 mM.
-
Add MgCl₂ to a final concentration of 1-5 mM.
-
Incubate on ice for at least 30 minutes to allow for complex formation.
-
-
Centrifugation: Spin the protein-ligand mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any small aggregates.
-
Crystallization Setup: Use the supernatant to set up crystallization trials using the vapor diffusion method. Pipette 1 µL of the protein-analog mixture and mix it with 1 µL of the reservoir solution from the screen.
-
Incubation and Monitoring: Incubate plates at a constant temperature and monitor for crystal growth over several days to weeks.
Visualizations
Caption: A typical experimental workflow using this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. hypermol.com [hypermol.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 5. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Crystallization and preliminary X-ray diffraction of the DEAD-box protein Mss116p complexed with an RNA oligonucleotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary X-ray diffraction of the DEAD-box protein Mss116p complexed with an RNA oligonucleotide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding AMP-PNP Degradation in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) during long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom between the β- and γ-phosphates. This modification makes the molecule resistant to cleavage by many ATPases and other enzymes that utilize ATP. This property allows researchers to "trap" enzymes in an ATP-bound state, which is invaluable for studying the structure, function, and kinetics of ATP-dependent enzymes and motor proteins without the complication of ATP hydrolysis.
Q2: What are the primary factors that cause this compound to degrade?
A2: The stability of this compound can be compromised by several factors, even though it is designed to be resistant to enzymatic hydrolysis. The main culprits are:
-
pH: this compound is highly unstable in acidic conditions, leading to rapid hydrolysis of the P-N-P bond.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis.
-
Enzymatic Contamination: While resistant to many ATPases, some enzymes or contaminating phosphatases in your sample can slowly hydrolyze this compound.[1]
-
Divalent Cations: The presence of divalent cations like Mg²⁺ or Mn²⁺, often essential for enzyme activity, can influence the rate of non-enzymatic hydrolysis.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of your this compound. Here are the general guidelines:
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (stable for at least one year).
-
Stock Solutions: Prepare stock solutions in a buffer with a neutral to slightly alkaline pH (e.g., pH 7.4). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -70°C or -80°C. Stored this way, solutions are typically stable for up to 3-6 months with minimal degradation (approximately 5% hydrolysis observed after 6 months at -70°C).[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can accelerate its degradation. Using single-use aliquots is the best practice.
Q4: What are the degradation products of this compound and can they interfere with my experiment?
A4: The primary degradation products of this compound are Adenosine Diphosphate (ADP) and phosphoramidate, and further hydrolysis can yield Adenosine Monophosphate (AMP) and inorganic phosphate (B84403). These degradation products can significantly interfere with your experiments by:
-
Competing for the active site: ADP is often a product inhibitor of ATP-dependent enzymes.
-
Activating other signaling pathways: AMP can activate AMP-activated protein kinase (AMPK), leading to off-target effects.
-
Altering the effective concentration: Degradation reduces the actual concentration of intact this compound, affecting the accuracy of binding and inhibition constants.
Troubleshooting Guide: Inconsistent Results in Long-Term Experiments
Here are some common issues encountered during long experiments with this compound and how to troubleshoot them:
| Problem | Potential Causes | Recommended Solutions |
| Loss of enzyme inhibition over time | 1. This compound Degradation: The this compound in your reaction mixture is degrading over the course of the experiment. 2. Enzyme Instability: The enzyme itself is losing activity over time. | 1. Verify this compound Integrity: Prepare fresh this compound solutions for each experiment. If the experiment runs for several days, consider adding fresh this compound at regular intervals. Use HPLC to check the purity of your stock and working solutions (see Protocol 2). 2. Control for Enzyme Stability: Run a control experiment without this compound to assess the stability of your enzyme under the same experimental conditions. Consider adding stabilizing agents like glycerol (B35011) if necessary. |
| High background signal or unexpected enzyme activity | 1. Contamination of this compound stock with ATP or ADP: This can lead to a low level of enzymatic activity. 2. Slow hydrolysis of this compound by the target enzyme or a contaminant: Some enzymes can slowly hydrolyze this compound.[1] | 1. Check Purity: Use a high-purity grade of this compound. Analyze your stock solution for ATP and ADP contamination using HPLC. 2. Monitor Degradation: Assay for the presence of ADP or inorganic phosphate in your reaction mixture over time. |
| Variability between replicate experiments | 1. Inconsistent this compound concentration: This can be due to degradation during storage or handling. 2. Slight variations in experimental conditions: Small changes in pH or temperature can affect this compound stability. | 1. Standardize Handling: Always thaw this compound aliquots on ice and keep the working solution cold. Use a fresh aliquot for each experiment. 2. Maintain Consistent Conditions: Use a well-buffered solution and carefully control the temperature throughout your experiment. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound for Long-Term Experiments
This protocol details the best practices for preparing and handling this compound to minimize degradation during experiments that span several hours to days.
Materials:
-
Lyophilized this compound (high purity grade)
-
Nuclease-free water
-
Buffer of choice (e.g., HEPES, Tris-HCl), pH 7.2-7.6
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in your chosen buffer (e.g., 50 mM HEPES, pH 7.4) to a desired stock concentration (e.g., 10 mM). Gently vortex to dissolve completely.
-
-
Aliquoting:
-
Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
-
-
Handling During Experiments:
-
When needed, thaw a single aliquot on ice.
-
Keep the thawed aliquot and any working dilutions on ice at all times.
-
For experiments lasting more than a few hours at room temperature or higher, it is advisable to prepare a fresh working solution from a frozen aliquot daily.
-
Protocol 2: Quality Control of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to assess the purity of your this compound stock and working solutions and to quantify any degradation products like ADP and AMP.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5
-
Mobile Phase B: 100% Methanol
-
This compound, ADP, and AMP standards
-
Your this compound solution to be tested
Procedure:
-
Preparation of Standards:
-
Prepare a series of known concentrations of this compound, ADP, and AMP in the mobile phase to create a standard curve.
-
-
Sample Preparation:
-
Dilute a small amount of your this compound stock or working solution in the mobile phase to a concentration within the range of your standard curve.
-
-
HPLC Analysis:
-
Set the UV detector to 259 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the standards and the sample.
-
Run a gradient elution, for example, from 0% to 20% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Identify the peaks for this compound, ADP, and AMP based on the retention times of the standards.
-
Quantify the amount of each component in your sample by comparing the peak areas to the standard curves. This will give you the percentage of intact this compound and the percentage of degradation.
-
Visualizing Key Concepts
To aid in understanding the factors affecting this compound stability and the troubleshooting process, the following diagrams are provided.
References
Technical Support Center: AMP-PNP Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the non-specific binding of AMP-PNP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
Adenosine (B11128) 5′-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This modification makes this compound resistant to hydrolysis by most ATPases.[1] Consequently, it is an invaluable tool for studying ATP-dependent enzymes and processes, as it can lock the protein in an ATP-bound-like state, facilitating the investigation of protein conformations and dynamics in a pre-hydrolysis state.
Q2: What are the common causes of non-specific binding of this compound?
Non-specific binding (NSB) of this compound can arise from several factors, leading to inaccurate and variable experimental data. Key causes include:
-
Electrostatic Interactions: this compound is a negatively charged molecule and can interact non-specifically with positively charged surfaces on proteins or experimental apparatus.[2]
-
Hydrophobic Interactions: Although primarily polar, the adenine (B156593) moiety of this compound can participate in hydrophobic interactions, leading to binding at sites other than the intended ATP-binding pocket.
-
High Ligand Concentration: Using excessively high concentrations of this compound can drive low-affinity, non-specific interactions.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the experimental buffer can significantly influence non-specific binding.[2] For instance, a buffer pH that results in a net positive charge on the protein of interest can increase electrostatic attraction to the negatively charged this compound.
Q3: How can I detect non-specific binding of this compound in my assay?
Incorporating proper controls is essential for identifying NSB. A key control experiment involves measuring the binding of this compound in the presence of a large excess of a competing ligand, such as ATP or ADP. A significant residual signal in the presence of the competitor suggests non-specific binding. Additionally, performing the binding assay with a mutant protein that lacks the ATP-binding site can help quantify the level of non-specific interaction with other parts of the protein or the assay surface.[3]
Q4: Can this compound be slowly hydrolyzed by some enzymes?
Yes, while this compound is designed to be non-hydrolyzable, some studies have shown that certain enzymes, such as the motor domain of the kinesin-related protein ncd, can hydrolyze this compound, albeit at a very slow rate (approximately 1% of the ATP turnover rate).[4] This is an important consideration, as the generation of ADP from this compound hydrolysis could potentially influence the experimental results.
Troubleshooting Guides
High Background Signal
Problem: The measured signal in the absence of the target protein or in the presence of a competitor is excessively high, indicating significant non-specific binding.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting high non-specific binding of this compound.
Solutions:
-
Optimize Buffer Conditions:
-
Adjust pH: Modify the buffer pH to be closer to the isoelectric point (pI) of your protein of interest. This minimizes the net charge of the protein, thereby reducing electrostatic interactions with this compound.[2]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can shield electrostatic interactions between this compound and charged surfaces.[2]
-
-
Use Blocking Agents and Additives:
-
Bovine Serum Albumin (BSA): Add 0.1-1% BSA to your buffer. BSA can bind to non-specific sites on your protein and reaction vessels, effectively blocking them from interacting with this compound.[2] It is important to note that BSA itself can bind ATP, so appropriate controls are necessary.[5]
-
Non-ionic Surfactants: Include a low concentration (e.g., 0.005-0.05%) of a non-ionic surfactant like Tween-20. This can help to disrupt non-specific hydrophobic interactions.[2]
-
-
Optimize this compound Concentration:
-
Perform a concentration-response curve to determine the lowest effective concentration of this compound that gives a robust specific signal. Avoid using excessively high concentrations that may promote low-affinity, non-specific binding.
-
-
Implement Rigorous Controls:
-
No Protein Control: Measure the signal from this compound in the absence of your target protein to quantify binding to the assay surface.
-
Competition Control: As mentioned in the FAQs, use a high concentration of a known binder like ATP to displace specifically bound this compound. The remaining signal is indicative of non-specific binding.
-
Inactive Protein Control: If available, use a mutant version of your protein that is incapable of binding ATP to assess non-specific interactions with the protein itself.[3]
-
Data Presentation
The following table summarizes the dissociation constants (Kd) for this compound with various proteins under different experimental conditions. This data can help in designing experiments and understanding the expected affinity of this compound for your system of interest.
| Protein | Organism/Tissue | Experimental Conditions | Dissociation Constant (Kd) | Reference |
| (Na+ + K+)-dependent ATPase | Canine Kidney | No MgCl2 | 4.2 µM | [6] |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 50 µM MgCl2 | 2.2 µM | [6] |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 2 mM MgCl2 | 6 µM | [6] |
| Uncoating ATPase (Hsc70) | Bovine Brain | Not specified | Binds 2-3 orders of magnitude more weakly than ATP (Kd ~10⁻⁸ M) | [7] |
| Human Glucokinase (hGK) | Human | 25°C | 0.27 ± 0.02 mM | [3] |
| GST-tagged hGK | Human | 25°C | 0.16 ± 0.04 mM | [3] |
Experimental Protocols
Protocol 1: Competition Binding Assay to Determine Specificity
This protocol describes a general approach to quantify the specific binding of a labeled this compound analog (e.g., fluorescent or radioactive) by competing with unlabeled ATP.
Materials:
-
Purified target protein
-
Labeled this compound
-
Unlabeled ATP (high purity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
96-well microplate (e.g., black plate for fluorescence assays)
-
Plate reader capable of detecting the label
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of your target protein in Assay Buffer.
-
Prepare a 2X stock solution of labeled this compound at a concentration close to its expected Kd.
-
Prepare a serial dilution of unlabeled ATP in Assay Buffer, with the highest concentration being at least 100-fold higher than the labeled this compound concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.
-
Non-Specific Binding: Add 50 µL of the highest concentration of unlabeled ATP, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.
-
Competition: Add 50 µL of each concentration of the unlabeled ATP serial dilution, 25 µL of 2X labeled this compound, and 25 µL of 2X target protein to the wells.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the signal (e.g., fluorescence intensity, radioactivity) in each well using the plate reader.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Plot the signal as a function of the unlabeled ATP concentration to generate a competition curve and determine the IC50 of ATP.
-
Mandatory Visualization
Signaling Pathway: Kinesin Mechanochemical Cycle and this compound Inhibition
The following diagram illustrates the stepping mechanism of a conventional kinesin motor protein along a microtubule and how this compound can inhibit this process.
Caption: The mechanochemical cycle of kinesin and the inhibitory effect of this compound.
This guide provides a comprehensive overview of how to address the non-specific binding of this compound. By understanding the causes of non-specific interactions and implementing the appropriate troubleshooting strategies and controls, researchers can improve the accuracy and reliability of their experimental data.
References
- 1. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 2. Specific and non-specific ligand binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP binding to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of nucleotide-free uncoating ATPase and its binding to ATP, ADP, and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryo-EM with AMP-PNP: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the non-hydrolyzable ATP analog, AMP-PNP, in their cryo-electron microscopy (cryo-EM) workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during your cryo-EM experiments with this compound, presented in a question-and-answer format.
Sample Preparation & Grid Quality
Q1: My protein is aggregating after adding this compound. What can I do?
A1: Protein aggregation upon ligand binding is a common issue. Here are several strategies to troubleshoot this problem:
-
Optimize Protein Concentration: High protein concentrations can lead to aggregation. Try reducing the concentration of your protein sample.[1] If a high final concentration is required, consider performing the incubation with this compound at a lower protein concentration and then concentrating the complex just before grid preparation.
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is not close to the protein's isoelectric point (pI), as proteins are least soluble at their pI. Adjusting the pH by 0.5-1 unit away from the pI can sometimes resolve aggregation.
-
Ionic Strength: Modify the salt concentration (e.g., NaCl or KCl) in your buffer. Both increasing and decreasing the ionic strength can prevent aggregation, depending on the nature of the protein-protein interactions.
-
-
Include Additives:
-
Detergents: For membrane proteins or proteins with hydrophobic patches, adding a low concentration of a mild, non-denaturing detergent (e.g., Tween-20, CHAPS) can prevent aggregation.[1]
-
Glycerol (B35011)/Sucrose (B13894): The addition of co-solvents like glycerol or sucrose can enhance protein stability.
-
-
Incubation Time and Temperature: Minimize the incubation time of the protein with this compound and perform the incubation on ice to reduce the chances of aggregation.
Q2: I'm observing very few particles in the holes of my cryo-EM grid. What's causing this and how can I fix it?
A2: A low particle density on the grid can be due to several factors:
-
Protein Concentration: The most straightforward solution is to increase your sample concentration.[1]
-
Hydrophobicity of the Grid Surface: If your grid surface is too hydrophobic, the sample may not adhere well. Increasing the glow-discharge time can make the grid more hydrophilic.[1]
-
Interaction with the Air-Water Interface: Proteins can denature or be repelled from the air-water interface. The presence of a low concentration of a detergent with a high critical micellar concentration can help protect the proteins.
-
Use of Support Films: Adding a thin layer of carbon or graphene to your grids can sometimes help by providing a surface for the particles to adhere to.[1]
Q3: My particles show a strong preferred orientation. How can I resolve this?
A3: Preferred orientation is a significant challenge in cryo-EM, and it arises when particles adhere to the air-water interface in a limited number of orientations.[2][3] Here are some strategies to address this:
-
Add Detergents: Adding a small amount of detergent can alter the surface properties of the sample and reduce interactions with the air-water interface.[1]
-
Tilt Data Collection: Collecting data with the microscope stage tilted can help to obtain missing views.[1][4] However, this can lead to a decrease in resolution.[1]
-
Use Different Grid Types: Experiment with different types of grids, such as those with a continuous carbon or graphene support layer.[1]
-
Rapid Plunge Freezing: Minimizing the time between sample application and plunge freezing can reduce the time particles have to interact with the air-water interface.[4]
-
Ultrasonic Excitation: A newer technique involves using ultrasonic waves during vitrification to continuously "shake" the particles loose from the air-water interface, randomizing their orientations.[2]
Q4: The ice on my grids is either too thick or too thin. How do I optimize ice thickness?
A4: Optimizing ice thickness is crucial for good contrast and particle distribution.
-
For ice that is too thick: Increase the blotting time or the blotting force to remove more of the sample before plunging.[1]
-
For ice that is too thin: Decrease the blotting time or blotting force. You can also try increasing the humidity in the vitrification chamber to reduce evaporation.
This compound Specific Issues
Q5: How can I be sure that this compound is binding to my protein and inducing the desired conformational state?
A5: It's essential to validate that this compound is binding and producing a homogenous pre-hydrolysis state.
-
Biochemical Assays: Perform ATPase activity assays to confirm that this compound is inhibiting ATP hydrolysis.
-
Negative Stain EM: Before proceeding to cryo-EM, use negative stain EM to get a quick look at your sample. This can help you assess particle homogeneity and whether the protein appears to be in a consistent conformational state.
-
2D Classification in Cryo-EM Data Processing: During the initial stages of data processing, 2D classification is a powerful tool to identify different conformational states of your protein.[5] If you see multiple distinct classes, it may indicate that this compound is not fully locking your protein in a single state.
Q6: I'm concerned that this compound might not be a perfect mimic of the ATP-bound state for my protein. What are the potential issues?
A6: While this compound is a widely used ATP analog, it's true that it may not perfectly replicate the ATP-bound state for all proteins.
-
Conformational Differences: The imido group (-NH-) in this compound, which replaces the bridging oxygen atom in ATP, can lead to subtle differences in the geometry of the nucleotide-binding pocket.[6] This can sometimes result in a slightly different protein conformation compared to the true ATP-bound state.[6]
-
Slow Hydrolysis: Although considered non-hydrolyzable, some enzymes can slowly hydrolyze this compound.[7] This could lead to a mixed population of pre- and post-hydrolysis states in your sample.
-
Comparison with other analogs: It can be beneficial to compare the results obtained with this compound to those with other non-hydrolyzable analogs like ADP-AlF₄⁻ (transition state mimic) or ATPγS (slowly hydrolyzable substrate).[7][8][9][10][11] This can provide a more complete picture of the conformational landscape of your protein during the ATP hydrolysis cycle.[10][12]
Frequently Asked Questions (FAQs)
Q: What is the recommended concentration of this compound and MgCl₂ to use?
A: A molar excess of both this compound and MgCl₂ is typically recommended to ensure saturation of the nucleotide-binding site. A common starting point is a final concentration of 1-5 mM for both this compound and MgCl₂.[6] The optimal concentrations may need to be determined empirically for your specific protein.
Q: How stable is this compound in solution?
A: this compound is generally stable, but it's best to prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] Some studies have shown that this compound can undergo slow hydrolysis over time, so using freshly prepared solutions for your experiments is recommended.[7]
Q: What is the role of Mg²⁺ when using this compound?
A: Magnesium ions are crucial cofactors for most ATP-binding proteins. Mg²⁺ coordinates with the phosphate (B84403) groups of ATP (and its analogs), and this coordination is often essential for proper binding to the active site of the enzyme.[6][14][15] Therefore, it is critical to include MgCl₂ in your buffer when using this compound.
Q: How does this compound compare to other non-hydrolyzable ATP analogs like AMP-PCP and ATPγS?
A:
-
This compound vs. AMP-PCP: Both are considered non-hydrolyzable and trap proteins in a pre-hydrolysis state. The key difference is the atom bridging the β and γ phosphates: an imido group (-NH-) in this compound and a methylene (B1212753) group (-CH₂-) in AMP-PCP.[6] This can lead to subtle differences in the induced protein conformation.[6] this compound is often considered a closer mimic of ATP because the -NH- group can act as a hydrogen bond donor.[6]
-
This compound vs. ATPγS: ATPγS is not truly non-hydrolyzable but is a "slow substrate" for many enzymes.[8][9] This means that the enzyme can transfer the thiophosphate group to a substrate, making ATPγS useful for identifying kinase substrates.[8][9] For structural studies aiming to trap a pre-hydrolysis state, this compound is generally a better choice.[8][9]
Q: What are the key steps in a typical cryo-EM data processing workflow for a protein-AMP-PNP complex?
A: A standard workflow would include:
-
Motion Correction: Correcting for beam-induced motion in the raw movie frames.
-
CTF Estimation: Estimating and correcting for the contrast transfer function of the microscope.
-
Particle Picking: Automatically or manually selecting individual particle images from the micrographs.
-
2D Classification: Classifying the particle images into different views to remove junk particles and assess sample quality.[5]
-
Ab-initio 3D Reconstruction: Generating an initial 3D model from the 2D class averages.
-
3D Classification/Heterogeneity Analysis: Further classifying the particles in 3D to separate different conformational states.
-
3D Refinement: Refining the 3D structure to high resolution.
Data Presentation
Table 1: General Concentration Ranges for Cryo-EM Sample Preparation
| Component | Typical Concentration Range | Notes |
| Protein | 0.05 - 5 µM | Highly dependent on the size and characteristics of the protein.[16] |
| This compound | 1 - 5 mM | A molar excess is generally recommended.[6] |
| MgCl₂ | 1 - 5 mM | Should be included at a similar concentration to this compound.[6] |
Table 2: Comparison of Common Non-Hydrolyzable ATP Analogs
| Analog | Modification | Mechanism of Action | Primary Use in Cryo-EM |
| This compound | Nitrogen replaces the β-γ bridging oxygen | Competitive Inhibitor | Trapping proteins in a pre-hydrolysis, ATP-bound state for structural analysis.[8] |
| AMP-PCP | Carbon replaces the β-γ bridging oxygen | Competitive Inhibitor | Similar to this compound, used to stabilize ATP-bound states.[8] |
| ATPγS | Sulfur replaces a non-bridging γ-phosphate oxygen | Slow Substrate/Inhibitor | Can be used to study thiophosphorylated states, but less common for trapping a pure pre-hydrolysis state.[8][9] |
| ADP-AlF₄⁻ | Aluminum tetrafluoride mimics the γ-phosphate in the transition state | Transition State Analog | Trapping proteins in the transition state of ATP hydrolysis.[7][10][11] |
Experimental Protocols
Detailed Methodology: Preparation of a Protein-AMP-PNP Complex for Cryo-EM
This protocol outlines a general procedure for preparing a vitrified sample of a protein in complex with this compound for single-particle cryo-EM analysis.
-
Protein Purification:
-
Purify the protein of interest to >99% homogeneity, as assessed by SDS-PAGE.
-
The final purification step should ideally be size-exclusion chromatography (SEC) to ensure the protein is monodisperse and in a suitable buffer for cryo-EM.
-
-
Complex Formation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in a suitable buffer at pH 7.4).[13]
-
Prepare a stock solution of MgCl₂ (e.g., 1 M).
-
On ice, mix the purified protein with this compound and MgCl₂ to final concentrations of approximately 0.1-5 mg/mL protein, 1-5 mM this compound, and 1-5 mM MgCl₂.[6]
-
Incubate the mixture on ice for a sufficient time to allow for binding (e.g., 30 minutes to 1 hour). The optimal incubation time should be determined empirically.
-
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.[1] The time and current will depend on the specific glow-discharge system.
-
Apply 3-4 µL of the protein-AMP-PNP complex solution to the glow-discharged grid.
-
-
Vitrification:
-
Using a vitrification robot (e.g., Vitrobot), blot the grid to remove excess liquid. The blotting time and force will need to be optimized for your specific sample and grid type.[1]
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[6]
-
-
Grid Screening:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Screen the grid at low magnification to assess ice quality and particle distribution. A good grid will have a thin, even layer of vitreous ice with a high density of well-dispersed particles.
-
Mandatory Visualization
Caption: ATP hydrolysis cycle and the inhibitory mechanism of this compound.
Caption: Experimental workflow for cryo-EM with this compound.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Overcoming the preferred orientation problem in cryoEM with self-supervised deep-learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solve Preferred Orientation in Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 5. Item - Image processing workflow for the this compound-bound YbbAP cryo-EM reconstruction. - Public Library of Science - Figshare [plos.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-resolution cryo-EM structure of the proteasome in complex with ADP-AlFx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM Analysis of the Conformational Landscape of Human P-glycoprotein (ABCB1) During its Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hypermol.com [hypermol.com]
- 14. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating the Challenges of AMP-PNP in In Vivo Research
Welcome to the technical support center for researchers utilizing Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges of applying this non-hydrolyzable ATP analog in whole-organism experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analog of adenosine triphosphate (ATP) where the oxygen atom between the β and γ phosphates is replaced by an imido group (-NH-). This modification makes the terminal phosphate (B84403) bond highly resistant to hydrolysis by most ATPases and kinases.[1][2] Consequently, this compound can bind to the active sites of ATP-dependent enzymes, effectively "locking" them in an ATP-bound conformational state.[1] This property makes it an invaluable tool for studying the mechanisms of ATP-dependent processes by trapping enzymatic cycles at a pre-hydrolysis step.[1]
Q2: What are the primary challenges of using this compound in in vivo studies compared to in vitro applications?
A2: While widely used in vitro, the transition to in vivo models presents significant challenges. These primarily revolve around:
-
Delivery and Bioavailability: As a highly polar molecule, this compound has poor cell membrane permeability, making systemic delivery and achieving sufficient target tissue concentrations difficult.[3][4]
-
Stability: this compound is unstable in acidic conditions and can undergo slow hydrolysis over time, even in the absence of enzymatic activity.[5] Its stability in various physiological compartments in vivo is not well characterized.
-
Systemic Off-Target Effects: Widespread inhibition of ATPases and kinases throughout the organism can lead to unintended physiological consequences and toxicity.[6]
-
Pharmacokinetics and Metabolism: There is limited data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in whole animal models.
Q3: Is this compound completely non-hydrolyzable?
A3: While highly resistant to cleavage, some enzymes have been shown to slowly hydrolyze this compound. For instance, the motor domain of the kinesin-related protein ncd can hydrolyze this compound, albeit at a rate that is approximately 1% of the ATP turnover rate.[7] This slow hydrolysis is an important consideration for long-term in vivo experiments.
Q4: How does this compound compare to other non-hydrolyzable ATP analogs for in vivo use?
A4: The choice of ATP analog depends on the specific research question. The following table summarizes key properties of commonly used analogs.
| Feature | This compound | ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) |
| Modification | β-γ imido linkage (-NH-) | γ-thiophosphate (-S-) |
| Hydrolysis | Highly resistant, but slow hydrolysis by some enzymes reported.[7] | Slowly hydrolyzed by many kinases and ATPases.[1][2] |
| Mechanism | Primarily a competitive inhibitor, locking enzymes in a pre-hydrolysis state.[1] | Can act as a slow substrate, leading to thiophosphorylation of target proteins.[1][2] |
| Common Use | Structural studies and trapping enzyme-substrate complexes.[1] | Kinase assays and studying phosphorylation-dependent signaling.[2] |
Troubleshooting Guides
Problem 1: Difficulty in delivering this compound to the target tissue in vivo.
Possible Causes and Solutions:
-
Poor Membrane Permeability: Due to its charge and polarity, this compound does not readily cross cell membranes.
-
Local Administration: Consider direct microinjection into the target tissue (e.g., brain, muscle) to bypass systemic delivery barriers.[8]
-
Permeabilization: For ex vivo tissue preparations, chemical permeabilization of cell membranes can facilitate this compound entry.[3]
-
Formulation: While challenging, formulation with carriers like liposomes or nanoparticles could be explored, though this is not yet established for this compound.[4]
-
-
Rapid Clearance: Intravenously administered small molecules can be quickly cleared by renal excretion.
-
Continuous Infusion: To maintain a steady-state concentration, continuous infusion may be more effective than bolus injections.
-
Pharmacokinetic Studies: Conduct pilot studies to determine the half-life of this compound in your animal model to optimize dosing regimens.
-
Problem 2: Observing unexpected or widespread physiological effects.
Possible Causes and Solutions:
-
Systemic ATPase/Kinase Inhibition: this compound is a broad-spectrum competitive inhibitor of many ATP-dependent enzymes.
-
Dose-Response Studies: Perform thorough dose-response studies to identify a therapeutic window that elicits the desired effect without causing overt toxicity.
-
Local Administration: Confine the effects of this compound to the tissue of interest through localized delivery.
-
Monitor Vital Signs: Closely monitor cardiovascular, respiratory, and neurological parameters in treated animals. Inhibition of critical enzymes like the Na+/K+ ATPase can have profound systemic effects.[6]
-
-
Off-Target Binding: this compound may interact with other nucleotide-binding sites.
-
Control Experiments: Use structurally different ATP analogs as controls to ascertain if the observed effect is specific to the mechanism of this compound.
-
Biochemical Validation: Correlate in vivo findings with in vitro assays to confirm the engagement of the intended target.
-
Problem 3: Lack of a discernible effect at the target site.
Possible Causes and Solutions:
-
Insufficient Local Concentration: The administered dose may not be reaching the target in sufficient concentrations to be effective.
-
Increase Dose with Caution: Gradually increase the dose while carefully monitoring for toxicity.
-
Verify Delivery: Use a tagged version of this compound (if available) or analytical methods to confirm its presence in the target tissue.
-
-
Instability of this compound: The compound may be degrading before reaching its target.
-
pH Considerations: this compound is unstable in acidic conditions.[5] Ensure that the formulation and physiological environment do not promote its degradation.
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment.
-
Experimental Protocols & Methodologies
Note: Specific in vivo protocols for systemic this compound administration are not well-documented in recent literature. The following are generalized approaches based on related compounds and ex vivo studies.
1. Preparation of this compound for Injection:
-
Reagent: Adenosine 5′-(β,γ-imido)triphosphate, typically as a lithium or sodium salt.
-
Solvent: Dissolve in sterile, pH-neutral saline or an appropriate buffer. Ensure the final pH is not acidic to prevent hydrolysis.[5]
-
Concentration: The final concentration will depend on the target and administration route and must be determined empirically. In vitro studies often use concentrations in the millimolar range.[3]
-
Storage: Prepare solutions fresh. Aliquots of a stock solution can be stored at -20°C or below for short periods.[5]
2. Administration Routes in Rodent Models:
The choice of administration route is critical and depends on the experimental goal.
| Route | Description | Considerations |
| Intravenous (IV) | Direct injection into a vein (e.g., tail vein in mice and rats) for immediate systemic circulation.[9][10] | Rapid distribution and clearance. Potential for widespread systemic effects. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity, allowing for rapid absorption into the bloodstream.[9][10] | Slower absorption than IV. Risk of injection into organs. |
| Subcutaneous (SC) | Injection into the layer of tissue between the skin and muscle.[9] | Slower, more sustained absorption. |
| Direct Microinjection | Stereotactic injection into a specific tissue (e.g., brain nucleus, muscle belly). | Highly localized effect, bypassing systemic barriers. Technically demanding. |
Visualizations
Logical Workflow for Troubleshooting In Vivo this compound Experiments
Caption: A flowchart for diagnosing and resolving common issues in in vivo this compound studies.
Signaling Pathway Inhibition by this compound
Caption: this compound competitively inhibits ATP-dependent enzymes, forming a stalled complex.
References
- 1. Identification of a Novel Force-Generating Protein, Kinesin, Involved in Microtubule-Based Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Intravenously or Orally Administered Silver Nanoparticles in Pregnant Rats and the Effect on the Biochemical Profile in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Motors: Small steps and giant leaps | eLife [elifesciences.org]
- 8. On the role of extracellular ATP in the induction of long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Managing ATP Contamination in AMP-PNP Stocks
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential ATP contamination in stocks of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable ATP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is ATP contamination a concern?
A1: this compound is a synthetic, non-hydrolyzable analog of ATP. In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, making the terminal phosphate (B84403) bond resistant to cleavage by most ATPases and kinases.[1][2][3] This resistance allows researchers to study ATP-dependent processes by "locking" enzymes in their ATP-bound state. However, commercial preparations of this compound can contain trace amounts of ATP as a contaminant from the synthesis process. This contaminating ATP can be hydrolyzed by the enzyme under study, leading to false-positive results and incorrect interpretations of experimental data, such as attributing enzymatic activity to this compound when it is actually driven by ATP.[4]
Q2: How can I detect and quantify ATP contamination in my this compound stock?
A2: Several methods can be used to assess the purity of your this compound stock:
-
Luciferase-Based ATP Assays: This is the most sensitive method for detecting trace amounts of ATP. The assay uses the firefly luciferase enzyme, which produces a luminescent signal directly proportional to the amount of ATP present.[5][6] These assays are available as commercial kits and can detect ATP concentrations as low as 0.01 picomoles.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a reliable method for separating and quantifying ATP, ADP, and AMP in a sample, allowing for a comprehensive purity assessment.[9][10]
-
Thin-Layer Chromatography (TLC): TLC can be used for a qualitative or semi-quantitative separation of nucleotides.[11] Two-dimensional TLC on polyethyleneimine cellulose (B213188) plates can effectively resolve different nucleotides based on their charge and base composition.[12]
Q3: What are acceptable levels of ATP contamination?
A3: The acceptable level of ATP contamination is highly dependent on the sensitivity of the specific assay being performed. For many kinase or ATPase assays, even contamination levels below 0.1% can produce a significant background signal.[13][14] It is best practice to determine the ATP concentration in your this compound stock and verify that it is below the detection limit of your experimental system or does not contribute to the observed activity. Some suppliers specify ATP contamination to be less than 0.1% as determined by enzymatic methods.
Q4: How can I remove or mitigate the effects of ATP contamination?
A4: If your this compound stock is found to have significant ATP contamination, you can:
-
Enzymatically Remove ATP: Treat the this compound solution with an ATP-scavenging enzyme immediately before use. Common methods include using apyrase, which degrades both ATP and ADP, or a hexokinase/glucose system, which converts ATP to ADP.[4][15]
-
Purify via Chromatography: While more labor-intensive, HPLC can be used to purify the this compound from contaminating nucleotides. Size-exclusion chromatography can also be attempted.[15]
-
Purchase High-Purity Lots: Whenever possible, purchase this compound from a reputable supplier that provides a detailed certificate of analysis with specified low levels of ATP contamination.
Q5: How should I properly store this compound to prevent degradation?
A5: this compound is susceptible to hydrolysis, especially in acidic conditions.[16]
-
Storage Temperature: Store lyophilized powder at -20°C.[3][16]
-
Stock Solutions: Prepare stock solutions in a neutral pH buffer (e.g., pH 7.4 HEPES). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -70°C. A stock solution stored at -70°C is generally stable for up to 3 months, though some hydrolysis (~5%) may occur after 6 months.[3][16]
Troubleshooting Guide
Issue: My kinase/ATPase assay shows significant activity with this compound, which should be non-hydrolyzable.
-
Question: Have you checked your this compound stock for ATP contamination?
-
Answer: The most likely cause is the presence of contaminating ATP in your this compound stock, which the enzyme is hydrolyzing. Use a highly sensitive luciferase-based assay to quantify the ATP concentration in your stock solution.[5][17] Even trace amounts can result in significant signal in sensitive kinase assays.[13]
-
-
Question: Did you include an ATP-scavenging system in your reaction?
-
Answer: To confirm that the observed activity is due to ATP contamination, perform a control experiment where you pre-treat your this compound solution with an ATP scavenger like apyrase or hexokinase/glucose.[4][15] A significant reduction or elimination of the signal would confirm that contaminating ATP is the source of the activity.
-
Issue: I am getting inconsistent results in my protein-ligand binding studies using this compound.
-
Question: Have you verified the integrity of your this compound stock?
-
Answer: this compound can degrade over time, especially with improper storage (e.g., repeated freeze-thaw cycles, storage at incorrect pH).[16] This degradation can lead to the formation of AMP, ADP, and phosphate. Analyze an aliquot of your stock solution using HPLC to confirm its purity and concentration.[9]
-
-
Question: Is your protein sample pure?
-
Answer: Contaminating proteins in your preparation, such as other ATPases or kinases, could interact with trace ATP in the this compound stock, leading to variability in your results. Ensure your protein of interest is highly purified.[13]
-
Data Summary: ATP Detection Methods
| Method | Principle | Sensitivity / Limit of Detection (LOD) | Primary Use | Notes |
| Luciferase Assay | Enzymatic reaction where firefly luciferase produces light in the presence of ATP.[6] | Very High (Can detect as low as 0.01 picomoles of ATP).[7][8] | Quantitative detection of trace ATP contamination. | Highly specific for ATP. Commercial kits are widely available.[5][7] |
| HPLC | Chromatographic separation of nucleotides based on their physicochemical properties (e.g., hydrophobicity).[9] | High (Can quantify picomole amounts).[18] | Quantitative purity analysis of this compound and detection of ATP, ADP, and AMP. | Provides a comprehensive profile of all nucleotides present in the sample. |
| TLC | Separation of nucleotides on a stationary phase (e.g., PEI-cellulose) based on differential migration in a mobile phase.[12] | Moderate | Qualitative or semi-quantitative assessment of purity. | Less sensitive and quantitative than HPLC but can be a rapid and inexpensive initial check.[11] |
Key Experimental Protocols
Protocol 1: Luciferase-Based Assay for ATP Quantification
This protocol provides a general workflow for using a commercial firefly luciferase-based ATP assay kit to quantify ATP contamination.
-
Prepare ATP Standard Curve:
-
Create a series of ATP standards by serially diluting a known concentration of ATP stock solution in the same buffer used for your this compound stock. Recommended range: 1 µM down to 1 pM.
-
-
Prepare Samples:
-
Dilute your this compound stock solution to a working concentration within the linear range of the assay.
-
Include a "buffer only" blank control.
-
-
Assay Procedure:
-
Add equal volumes of the luciferase reaction mixture (containing luciferase and D-luciferin) to each standard, sample, and blank well in an opaque 96-well plate.[5]
-
Mix briefly on an orbital shaker (e.g., for 2 minutes).[5]
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[5][17]
-
-
Measurement:
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Analysis:
-
Subtract the RLU of the blank from all readings.
-
Plot the RLU of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of ATP in your this compound sample.
-
Protocol 2: HPLC for Nucleotide Purity Analysis
This protocol outlines a general method for analyzing this compound purity using reversed-phase HPLC.
-
Instrumentation:
-
Mobile Phase Preparation:
-
Prepare a mobile phase, for example, 0.1 M ammonium (B1175870) dihydrogen phosphate (pH 6.0), filtered and degassed.[9] Specific mobile phase composition may need optimization.
-
-
Sample Preparation:
-
Dilute the this compound stock and ATP/ADP/AMP standards in the mobile phase to a suitable concentration (e.g., 10-100 µM).
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Run the standards to determine the retention times for ATP, ADP, AMP, and this compound.
-
Run the this compound sample.
-
Integrate the peak areas for all species. Calculate the percentage of ATP contamination by dividing the ATP peak area by the total area of all nucleotide peaks.
-
Protocol 3: Thin-Layer Chromatography (TLC) for Nucleotide Separation
This protocol describes a basic method for the qualitative analysis of this compound purity.
-
Materials:
-
PEI-cellulose TLC plate.[12]
-
Mobile Phase: e.g., 1.0 M LiCl.
-
Standards: ATP, ADP, AMP, and this compound solutions (~1-5 mg/mL).
-
-
Procedure:
-
Using a pencil, lightly draw an origin line about 1.5-2.0 cm from the bottom of the TLC plate.[20]
-
Carefully spot small volumes (1-2 µL) of your this compound sample and each nucleotide standard onto the origin line, keeping spots small and separate.
-
Allow the spots to dry completely.
-
-
Development:
-
Place the plate in a chromatography chamber containing the mobile phase, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is near the top.[20]
-
-
Visualization and Analysis:
-
Remove the plate and let it air dry.
-
Visualize the nucleotide spots under a short-wave UV lamp (254 nm). Nucleotides will appear as dark spots.
-
Compare the migration of any secondary spots in the this compound lane with the ATP and ADP standards to identify potential contamination. ATP, having more phosphate groups, will typically migrate slower than ADP and AMP in this system.
-
Visualizations
Caption: Workflow for preparing and validating this compound stocks.
Caption: Use of this compound to inhibit an ATP-dependent kinase.
Caption: Troubleshooting unexpected activity in this compound experiments.
References
- 1. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. hypermol.com [hypermol.com]
- 4. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. ATP Assays | What is an ATP Assay? [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 20. iitg.ac.in [iitg.ac.in]
optimizing buffer conditions for AMP-PNP binding studies
Welcome to the Technical Support Center for AMP-PNP Binding Studies.
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions in this compound binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound binding assay?
A1: The optimal pH for an this compound binding assay is highly dependent on the specific protein being studied. Generally, a pH range of 7.0 to 8.0 is a good starting point, as it mimics physiological conditions.[1] However, the pH can significantly influence the binding affinity by altering the protonation state of amino acid residues in the active site and of the this compound molecule itself.[2][3] It is crucial to perform a pH titration to determine the optimal pH for your specific protein-ligand interaction. For instance, the activity of some ATPases is highest at alkaline pH.[1][4]
Q2: What is the role of Mg²⁺ in this compound binding, and what concentration should I use?
A2: Magnesium ions (Mg²⁺) are crucial cofactors for many ATP-binding proteins, including kinases and ATPases. Mg²⁺ coordinates with the phosphate (B84403) groups of ATP and its analogs, like this compound, to facilitate binding to the active site. The optimal Mg²⁺ concentration can vary. For some enzymes, low concentrations of Mg²⁺ can increase binding affinity, while higher concentrations can be inhibitory.[4] A typical starting concentration is 5-10 mM MgCl₂. It is advisable to titrate MgCl₂ to find the optimal concentration for your specific system.
Q3: How does salt concentration (ionic strength) affect this compound binding?
A3: The ionic strength of the buffer, typically modulated by salts like NaCl or KCl, can have a significant impact on protein-ligand interactions. The effect is dependent on the nature of the interaction. For interactions that are primarily driven by electrostatic forces, increasing salt concentration can weaken the binding by shielding charges. Conversely, for interactions driven by hydrophobic effects, increasing salt concentration can sometimes enhance binding. It is recommended to test a range of salt concentrations (e.g., 50 mM, 150 mM, 250 mM) to determine the optimal condition for your experiment.
Q4: What other components should I consider in my binding buffer?
A4: Besides a buffering agent, pH, Mg²⁺, and salt, other components to consider include:
-
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM are often included to prevent oxidation of cysteine residues.
-
Detergents: A non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.005-0.01%) can help to prevent non-specific binding and aggregation.
-
Glycerol (B35011): 5-10% glycerol can be added to stabilize the protein.
Troubleshooting Guides
Issue 1: No or Weak Binding Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Conditions | Optimize pH, Mg²⁺, and salt concentrations. Perform a buffer screen to identify optimal conditions. |
| Inactive Protein | Verify the activity and proper folding of your protein using a functional assay or biophysical method. Ensure proper storage and handling. |
| Low Protein/Ligand Concentration | Increase the concentration of the protein or this compound. Ensure accurate concentration determination. |
| Degraded this compound | Use a fresh stock of this compound. Store stock solutions at -20°C or -80°C. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Increase glycerol concentration (5-10%), add a non-ionic detergent (e.g., 0.005% Tween-20), or centrifuge the protein sample before use. |
| Non-specific Binding to Surfaces | Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-0.5 mg/mL to the buffer. Use non-binding surface plates for fluorescence polarization assays. |
| High Ligand Concentration | If using a fluorescently labeled this compound analog, reduce its concentration to a level at or below the expected Kd. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Buffer Variability | Prepare a large batch of buffer to be used for all related experiments to ensure consistency. |
| Temperature Fluctuations | Ensure all experiments are performed at a constant and controlled temperature. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Assay Drift | Allow the instrument and reagents to equilibrate to the experimental temperature before starting the measurements. |
Quantitative Data on Buffer Conditions
The following tables summarize the observed effects of different buffer components on the dissociation constant (Kd) for this compound binding to specific enzymes.
Table 1: Effect of MgCl₂ and NaCl on this compound Binding to (Na⁺ + K⁺)-dependent ATPase [4]
| MgCl₂ (mM) | NaCl (mM) | Kd (µM) |
| 0 | 0 | 4.2 |
| 0.05 | 0 | 2.2 |
| 2 | 0 | 6.0 |
| 0 | 0.3 | Lower Kd (binding enhanced) |
| Present | Present | Higher Kd (binding weakened) |
Table 2: Effect of Divalent Cations on this compound Binding to Protein Kinase A (PKA-C)
| Divalent Cation (1 mM) | Kd (nM) |
| Mg²⁺ | 2.9 |
| Ca²⁺ | 29.5 |
Experimental Protocols & Workflows
Surface Plasmon Resonance (SPR)
Methodology
Surface Plasmon Resonance (SPR) is a label-free technique to monitor biomolecular interactions in real-time. The experiment involves immobilizing one molecule (the ligand, e.g., the protein of interest) onto a sensor chip and flowing the other molecule (the analyte, e.g., this compound) over the surface. Binding is detected as a change in the refractive index at the sensor surface.
Protocol Steps:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters on the surface using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of this compound dilutions in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the this compound solutions sequentially over the immobilized protein surface, from the lowest to the highest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the analyte binding data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Experimental Workflow Diagram
Isothermal Titration Calorimetry (ITC)
Methodology
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein in a sample cell. From a single experiment, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.
Protocol Steps:
-
Sample Preparation:
-
Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
Experimental Workflow Diagram
Fluorescence Polarization (FP)
Methodology
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, a fluorescently labeled ATP analog (tracer) competes with unlabeled this compound for binding to the target protein. The displacement of the tracer by this compound leads to a decrease in polarization.
Protocol Steps:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer and the protein that gives a stable and significant polarization signal.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound.
-
In a microplate, mix the fixed concentrations of the protein and the fluorescent tracer with the different concentrations of this compound.
-
Include controls for 0% inhibition (protein + tracer) and 100% inhibition (tracer only).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization on a plate reader.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
References
- 1. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase inhibits alkaline pH- and PKA-induced apical vacuolar H+-ATPase accumulation in epididymal clear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Kinesin Motility Assay with AMP-PNP Technical Support Center
Welcome to the technical support center for kinesin motility assays involving Adenylyl-imidodiphosphate (AMP-PNP). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and quantitative data to assist researchers, scientists, and drug development professionals in successfully performing these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during kinesin motility assays when using the non-hydrolyzable ATP analog, this compound.
Q1: Why are my microtubules not moving or showing any motility in the presence of ATP and this compound?
A1: This is a common issue that can arise from several factors related to the inhibitory nature of this compound and the overall health of your assay components.
-
This compound Inhibition: this compound is a non-hydrolyzable ATP analog that locks kinesin in a strong binding state on the microtubule, effectively creating a "rigor" state.[1][2] If the concentration of this compound is too high relative to ATP, it will act as a competitive inhibitor, preventing the ATP-driven motor cycle and halting microtubule movement.[3][4] In the complete absence of ATP, this compound will cause kinesin to bind tightly to microtubules without any movement.[5][6]
-
Inactive Kinesin: The kinesin motors themselves may be inactive or denatured. This can be due to improper storage, repeated freeze-thaw cycles, or issues during purification. It's advisable to test a fresh batch of kinesin to rule out this possibility.[7]
-
Poor Microtubule Quality: The structural integrity of microtubules is crucial for kinesin motility.[8] Defects in the microtubule lattice, such as missing tubulin dimers, can cause kinesin to pause or detach.[8] Ensure that your tubulin is of high quality and that microtubules are freshly polymerized and stabilized correctly with taxol.
-
Suboptimal Assay Conditions: Incorrect buffer composition, ionic strength, pH, or temperature can all negatively impact kinesin function.[9] Temperature, in particular, can significantly influence motor velocity.[10]
-
Surface Issues: Improperly prepared flow cells, such as inadequate surface blocking with casein, can lead to non-specific binding of microtubules or kinesin, impeding motility.[3]
Q2: My microtubules are binding to the surface, but they are stationary. What does this indicate?
A2: This observation strongly suggests that the kinesin motors are binding to both the coverslip surface and the microtubules, but are unable to translocate them. This is the expected outcome when using this compound without ATP, as it induces a stable, non-motile kinesin-microtubule complex.[1][5]
If ATP is present in your assay, this stationary binding points towards a potent inhibition by this compound. The ratio of this compound to ATP is critical. High concentrations of this compound will competitively inhibit ATP binding, leading to a decrease in microtubule velocity, and at saturating concentrations, a complete halt of movement.[3][4] This state can be useful for certain experiments, such as immobilizing microtubules for binding studies.[11]
Q3: I see an increased number of microtubules on the surface in my this compound-containing assay compared to my ATP-only control. Is this normal?
A3: Yes, this is an expected and reported effect. This compound increases the average affinity between microtubules and kinesin-1 motors.[3] This leads to a higher number of microtubules being captured and held on the kinesin-coated surface.[3][12] This phenomenon can be used to confirm that your kinesin is active in terms of microtubule binding, even if motility is inhibited.
Q4: What is the expected effect of increasing this compound concentration on microtubule gliding velocity?
A4: Increasing the concentration of this compound, in the presence of a constant ATP concentration, will lead to a dose-dependent decrease in microtubule gliding velocity.[3][4] this compound acts as a competitive inhibitor to ATP. At lower concentrations, it will cause kinesin to pause more frequently, reducing the overall average velocity.[6] As the concentration increases, the pauses become longer and more frequent, until motility is completely inhibited.[1]
Q5: Can the quality of this compound affect my assay?
A5: Absolutely. The purity and stability of your this compound are crucial. Old or improperly stored this compound may contain contaminating ATP or ADP, or may have degraded, leading to inconsistent and unexpected results. It is always recommended to use high-quality, freshly prepared solutions of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for kinesin motility assays with this compound, extracted from the literature.
Table 1: Effect of this compound on Kinesin-1 Motility
| Parameter | This compound Concentration (in presence of 1 mM ATP) | Observed Effect | Reference |
| Gliding Velocity | Increasing concentrations | Significant decrease | [3][4] |
| ~400 µM | Half-maximal velocity | [3][12] | |
| 3.5 mM | Complete inhibition | [1] | |
| Microtubule Number | Increasing concentrations | Increase in surface-bound microtubules | [3][12] |
| Microtubule Length | Increasing concentrations | No significant change | [3][12] |
Table 2: Recommended Concentrations for Assay Components
| Component | Typical Concentration | Notes | Reference |
| Kinesin-1 | 0.004 mg/ml | For surface coating in gliding assays. | [3] |
| Tubulin (polymerized) | 102 nM | For microtubule solution. | [3] |
| ATP | 1 mM | For motility. Can be varied for kinetic studies. | [3][7] |
| Taxol | 10-30 µM | To stabilize microtubules. | [3][11] |
| Casein | 0.2 - 0.5 mg/ml | For blocking non-specific surface binding. | [3] |
| This compound | 1-10 µM | For inducing microtubule binding before ATP wash-in. | [13] |
| 5 mM | For affinity purification of kinesin. | [5] |
Experimental Protocols
Protocol 1: Microtubule Gliding Assay with this compound Inhibition
This protocol is adapted for studying the inhibitory effects of this compound on kinesin-driven microtubule motility.
Materials:
-
Kinesin-1 protein
-
Rhodamine-labeled tubulin
-
Taxol
-
ATP solution
-
This compound solution
-
BRB80 buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Casein solution
-
Oxygen scavenger system (glucose oxidase, catalase, glucose)
-
Flow cell (constructed from a glass slide and coverslip)
Procedure:
-
Flow Cell Preparation:
-
Construct a flow cell with double-sided tape.
-
Introduce 0.5 mg/ml casein in BRB80 into the flow cell and incubate for 5 minutes to block the glass surface.
-
Wash the flow cell with BRB80 buffer.
-
-
Kinesin Coating:
-
Microtubule Introduction:
-
Polymerize fluorescently labeled microtubules from tubulin in the presence of GTP and stabilize with taxol.
-
Introduce the stabilized microtubules into the flow cell.
-
-
Motility Initiation and Inhibition:
-
To observe motility, introduce a motility buffer containing BRB80, 1 mM ATP, taxol, and an oxygen scavenger system.
-
To test inhibition, prepare motility buffers with a constant concentration of ATP (e.g., 1 mM) and varying concentrations of this compound.
-
Introduce the this compound-containing buffer into the flow cell.
-
-
Data Acquisition:
-
Visualize the fluorescent microtubules using a fluorescence microscope (e.g., TIRF or epifluorescence).
-
Record time-lapse image sequences to measure microtubule gliding velocities.
-
Protocol 2: Kinesin-Microtubule Binding Assay using this compound
This protocol uses this compound to facilitate the binding of kinesin to microtubules for co-sedimentation analysis.[9]
Materials:
-
Kinesin protein
-
Polymerized, taxol-stabilized microtubules
-
This compound
-
Buffer (e.g., 40-50 mM NaCl in buffer to minimize aggregation)[9]
-
Ultracentrifuge
-
SDS-PAGE materials
Procedure:
-
Reaction Setup:
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., 50,000 rpm) for 20 minutes at 22°C to pellet the microtubules and any bound kinesin.[9]
-
-
Sample Analysis:
-
Carefully separate the supernatant (containing unbound kinesin) from the pellet.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
Run equal volumes of the supernatant and resuspended pellet on an SDS-PAGE gel.
-
-
Quantification:
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Quantify the amount of kinesin in the supernatant and pellet fractions using densitometry to determine the binding affinity.[9]
-
Visualizations
Troubleshooting Logic for No Microtubule Motility
This diagram outlines a decision-making process for troubleshooting a failed kinesin motility assay.
References
- 1. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Force-Generating Protein, Kinesin, Involved in Microtubule-Based Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microtubule Defects Influence Kinesin-Based Transport In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule Binding Assays – Kinesin [sites.duke.edu]
- 10. tu-dresden.de [tu-dresden.de]
- 11. osti.gov [osti.gov]
- 12. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]
- 13. Single Fungal Kinesin Motor Molecules Move Processively along Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Effects of AMP-PNP and ADP-AlFx on ATP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the study of ATP-dependent enzymes, such as motor proteins and G-proteins, nucleotide analogs are indispensable tools for trapping and characterizing specific conformational states. This guide provides a detailed comparison of two widely used ATP analogs: Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable ATP analog, and ADP-Aluminium Fluoride (ADP-AlFx), a transition state analog. Understanding the distinct effects of these molecules is crucial for designing informative experiments and accurately interpreting their results.
Mechanisms of Action: Pre-Hydrolysis vs. Transition State Mimicry
The fundamental difference between this compound and ADP-AlFx lies in the specific state of the ATP hydrolysis cycle they mimic.
-
This compound (Adenylyl-imidodiphosphate): This molecule is a non-hydrolyzable analog of ATP where a nitrogen atom bridges the β and γ phosphates, creating a stable P-N-P bond that is resistant to enzymatic cleavage.[1][2][3] Consequently, this compound effectively traps enzymes in a state that mimics the binding of ATP before hydrolysis.[3] This "pre-hydrolysis" state is crucial for studying substrate binding and the conformational changes that precede the chemical step of ATP hydrolysis.
-
ADP-AlFx (ADP-Aluminium Fluoride): This complex, formed from ADP and aluminium tetrafluoride, mimics the transition state of ATP hydrolysis.[4][5] The planar AlF₄⁻ moiety structurally resembles the planar PO₄³⁻ group in the pentacovalent transition state of the γ-phosphate during nucleophilic attack by water.[4] By locking the enzyme in this transition state, ADP-AlFx provides a snapshot of the catalytic machinery at the peak of its activity.
Comparative Effects on Enzyme Kinetics and Binding
The distinct mechanisms of this compound and ADP-AlFx lead to different effects on the kinetic and binding parameters of ATP-dependent enzymes. While direct side-by-side comparisons in single studies are limited, the following tables summarize representative data from various studies on motor proteins (e.g., kinesin, myosin) and G-proteins.
Table 1: Comparison of Binding Affinities (Kd)
| Protein | Analog | Dissociation Constant (Kd) | Experimental Conditions |
| Kinesin (KIF1A) | This compound | Not explicitly stated, but used to induce an "ATP-like" state | Crystallography |
| Kinesin (KIF1A) | ADP-AlFx | Not explicitly stated, but used to induce a "transition" state | Crystallography |
| (Na⁺ + K⁺)-ATPase | This compound | 4.2 µM | 0-4°C, absence of MgCl₂[2] |
| (Na⁺ + K⁺)-ATPase | This compound | 2.2 µM | 0-4°C, 50 µM MgCl₂[2] |
Note: Direct Kd values for ADP-AlFx are often not reported as it forms a stable, slowly-dissociating complex that mimics a transient state, making equilibrium dissociation constant measurements challenging.
Table 2: Comparison of Kinetic Parameters (Vmax and kcat)
| Enzyme | Analog | Effect on Vmax | Effect on kcat | Notes |
| Kinesin | This compound | Significant inhibition | - | Acts as a competitive inhibitor.[6] |
| Myosin ATPase | This compound | Inhibition | Not specified | - |
| Kinesin (ncd motor domain) | This compound | Slow hydrolysis observed | ~0.00004 s⁻¹ (1% of ATP turnover) | Shows that this compound is not entirely non-hydrolyzable by all enzymes.[7] |
Note: ADP-AlFx is generally considered a potent inhibitor that effectively stalls the enzyme, leading to a Vmax approaching zero under conditions where the complex is formed.
Visualization of a G-Protein Activation Cycle
The following diagram illustrates the points in the G-protein activation and inactivation cycle that are stabilized by this compound and ADP-AlFx.
Caption: G-protein cycle with this compound and ADP-AlFx intervention points.
Visualization of a Motor Protein Mechanochemical Cycle (Kinesin)
This diagram shows a simplified mechanochemical cycle for a single kinesin head, indicating the states stabilized by the two analogs.
Caption: Kinesin mechanochemical cycle and analog-stabilized states.
Experimental Protocols
Protocol 1: Steady-State ATPase Activity Assay for Motor Proteins
This protocol is adapted for measuring the microtubule-stimulated ATPase activity of kinesin.
Materials:
-
Purified kinesin motor protein
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP stock solution (100 mM)
-
This compound and/or ADP-AlFx stock solutions
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, PK/LDH, PEP, and NADH.
-
Add Motor and Microtubules: Add the desired concentration of kinesin and microtubules to the reaction mix.
-
Add Inhibitor (if applicable): For inhibition studies, add the desired concentration of this compound or pre-formed ADP-AlFx. For ADP-AlFx, pre-incubate ADP, AlCl₃, and NaF.
-
Initiate Reaction: Equilibrate the mixture at the desired temperature (e.g., 25°C) in a cuvette. Initiate the reaction by adding ATP to a final concentration in the desired range (e.g., 1 mM).
-
Monitor NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, and thus the ATPase activity.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change, using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Determine Vmax and kcat from measurements at varying substrate (ATP or microtubule) concentrations. For inhibitors, determine the mode of inhibition and calculate Ki or IC50 values.
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This protocol measures the activation of G-proteins by a G-protein coupled receptor (GPCR).
Materials:
-
Membrane preparation containing the GPCR and G-proteins of interest
-
Agonist for the GPCR
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (radiolabeled)
-
Non-radiolabeled GTPγS
-
This compound or ADP-AlFx (if studying their effects on G-protein activation state)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Plates: To wells of a 96-well plate, add assay buffer.
-
Add Ligands: Add the agonist at various concentrations. For antagonist studies, pre-incubate with the antagonist before adding the agonist. To study the effects of the ATP analogs, they would be added at this stage.
-
Add Membranes: Add the membrane preparation to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for receptor-ligand binding.
-
Initiate G-Protein Activation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubate: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Terminate Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantify Binding: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of agonist concentration to determine EC50 and Emax values.
Conclusion
This compound and ADP-AlFx are powerful tools for dissecting the mechanisms of ATP-dependent enzymes. This compound is ideal for stabilizing and studying the pre-hydrolysis, ATP-bound state, providing insights into substrate recognition and initial conformational changes. In contrast, ADP-AlFx offers a unique glimpse into the transition state of catalysis, revealing details of the chemical reaction itself. The choice between these analogs should be guided by the specific scientific question. For structural studies aiming to capture the initial binding event, this compound is often preferred. For mechanistic studies focused on the hydrolysis step, ADP-AlFx is the analog of choice. By using these tools in conjunction with the experimental approaches outlined above, researchers can gain a deeper understanding of the intricate workings of these essential cellular machines.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebi.ac.uk [ebi.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Copurification of kinesin polypeptides with microtubule-stimulated Mg-ATPase activity and kinetic analysis of enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Motor Protein Inhibition with AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) as a tool for validating the inhibition of motor proteins, particularly kinesins. We will delve into its mechanism of action, present supporting experimental data from key validation assays, and compare its performance against other common ATP analogs.
The Role of this compound in Motor Protein Research
Motor proteins, such as kinesin and myosin, are essential nanomachines that convert the chemical energy from ATP hydrolysis into mechanical force to drive cellular processes like cargo transport and cell division.[1][2] Understanding and modulating their function is critical for both basic research and therapeutic development. This compound is a widely used non-hydrolyzable analog of ATP. It features a nitrogen atom replacing the bridging oxygen between the β and γ phosphates, creating a P-N imido bond that is highly resistant to enzymatic cleavage by ATPases.[3] This property allows this compound to bind to the nucleotide-binding pocket of motor proteins, effectively "locking" them in an ATP-bound, high-affinity state without completing the mechanochemical cycle.[4][5] This induced rigor state is fundamental to many experimental techniques designed to study motor protein function and inhibition.[6]
Mechanism of Inhibition: The Kinesin-1 Case Study
Kinesin-1, a processive motor, moves along microtubules in a step-wise fashion, with each step being tightly coupled to the hydrolysis of one ATP molecule. This compound acts as a competitive inhibitor in this process. By binding to the motor domain, it mimics the ATP-bound state, which induces a strong association with the microtubule track.[5][7] However, because it cannot be hydrolyzed, the motor is stalled, preventing the conformational changes required for detachment and the subsequent step.[5] This contrasts with the effect of analogs like AMP-PMP on actomyosin, where they cause dissociation.[5] While this compound is considered non-hydrolyzable, some studies have detected extremely slow turnover by kinesin motor domains, a factor to consider in long-duration experiments.[8]
Caption: Kinesin ATPase cycle showing where this compound competitively inhibits the process.
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound can be precisely quantified using various biochemical and biophysical assays. The data below, summarized from multiple studies, demonstrates its impact on kinesin-1 function.
| Parameter | Value | Condition | Assay Type | Reference |
| IC₅₀ (Velocity) | ~400 µM | 1 mM ATP | Microtubule Gliding Assay | [9] |
| Gliding Velocity Inhibition | Complete Inhibition | 3.5 mM this compound, 2 mM ATP | Microtubule Gliding Assay | [6] |
| Detachment Rate (k_off) | 0.009 s⁻¹ | 1 mM this compound | Single-Molecule Assay | [10] |
| Detachment Rate (k_off) | 3.7 s⁻¹ | 1 mM ADP | Single-Molecule Assay | [10] |
| Run Length | 62 ± 7 nm | 0.5 mM ATP, 3.0 mM this compound | Single-Molecule Assay | [4] |
| Run Length | 558 ± 39 nm | 0.5 mM ATP, 0.2 mM this compound | Single-Molecule Assay | [4] |
Comparison with Alternative ATP Analogs
While this compound is a valuable tool, other ATP analogs offer different functionalities. The choice of analog is critical and depends on the experimental objective.
| ATP Analog | Chemical Feature | Mechanism of Action | Primary Application |
| This compound | P-N-P bond | Competitive inhibitor; traps motor in a pre-hydrolysis, tightly-bound state.[3][5] | Structural studies (X-ray, Cryo-EM), motility assays, binding studies.[11][12] |
| AMP-PCP | P-C-P bond | Competitive inhibitor, similar to this compound; resistant to hydrolysis.[3][13] | Structural biology to capture pre-hydrolysis states.[13] |
| ATPγS | Sulfur on γ-phosphate | Slow substrate; allows for thiophosphorylation of target proteins.[3] | Identifying kinase substrates; creating stable phosphorylated states. |
| ADP | Adenosine Diphosphate | Product of hydrolysis; generally promotes a weakly-bound state or detachment.[10] | Studying the post-hydrolysis state and motor detachment kinetics. |
| ADP·BeFₓ | Beryllium fluoride (B91410) complex | Mimics the transition state of ATP hydrolysis, acting as an ATP analog.[14] | Probing intermediate biochemical states in the ATPase cycle.[14] |
Key Experimental Protocols for Validation
Microtubule Gliding Assay
This assay directly visualizes the inhibition of motor function by measuring the velocity of fluorescently labeled microtubules moving over a surface coated with motor proteins.
Caption: Workflow for a typical microtubule gliding assay to test inhibitors.
Detailed Methodology:
-
Flow Cell Preparation: Construct a flow cell using a glass slide and coverslip.
-
Kinesin Coating: Introduce a solution of kinesin motor protein (e.g., 10-50 µg/mL) into the flow cell and incubate for 5 minutes to allow adsorption to the glass surface.[15]
-
Blocking: Wash the chamber with a blocking buffer (e.g., motility buffer containing casein) to prevent non-specific binding of microtubules.[15]
-
Microtubule Introduction: Infuse fluorescently labeled, taxol-stabilized microtubules into the flow cell and allow them to bind to the kinesin-coated surface. Wash out unbound microtubules.[15]
-
Initiation of Motility: Introduce the final motility buffer containing a constant concentration of ATP (e.g., 1 mM), an oxygen scavenging system, and varying concentrations of the inhibitor (this compound).[9]
-
Data Acquisition and Analysis: Immediately image the movement of microtubules using fluorescence microscopy (e.g., TIRF). Track individual microtubules over time to calculate gliding velocities.[7] Compare velocities across different this compound concentrations to determine the IC₅₀.
Coupled Enzymatic ATPase Assay
This assay measures the rate of ATP hydrolysis by spectrophotometrically monitoring the oxidation of NADH, which is proportional to the amount of ADP produced by the motor protein.
Caption: The reaction scheme for a coupled enzymatic ATPase assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[15]
-
Assay Setup: In a microplate, add the reaction buffer, polymerized microtubules, and the motor protein (e.g., kinesin).
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the desired concentration of this compound.[15]
-
Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.[15]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the rate against the inhibitor concentration to determine kinetic parameters such as the inhibitory constant (Kᵢ).
Conclusion
This compound is an indispensable tool for the study of motor proteins, providing a reliable method to stall the mechanochemical cycle and validate inhibition. Its ability to lock kinesins into a strong microtubule-binding state makes it ideal for a range of applications, from high-throughput screening using gliding assays to detailed structural analysis.[7][11][16] By understanding its mechanism and employing the appropriate experimental protocols, researchers can effectively probe the function of motor proteins and screen for novel inhibitors with therapeutic potential.
References
- 1. Motor Proteins and Molecular Motors: How to Operate Machines at Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway of processive ATP hydrolysis by kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structures of Kinesin Motor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Backsteps induced by nucleotide analogs suggest the front head of kinesin is gated by strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. HTS kinesin ATPase Endpoint Assay Biochem Kit - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Non-Hydrolyzable ATP Analogs: Unveiling the Advantages of AMP-PNP
For researchers, scientists, and drug development professionals navigating the complexities of ATP-dependent processes, the choice of the right molecular tool is paramount. Non-hydrolyzable ATP analogs are indispensable for trapping and interrogating the transient states of ATP-binding proteins. Among these, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) stands out for its unique properties and advantages over other commonly used analogs. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to empower informed decisions in your research.
Introduction to Non-Hydrolyzable ATP Analogs
Adenosine Triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes, from enzymatic reactions to muscle contraction. However, its rapid hydrolysis makes studying ATP-dependent mechanisms challenging. Non-hydrolyzable ATP analogs are synthetic molecules that mimic ATP by binding to the active sites of ATPases, kinases, and motor proteins, but resist enzymatic cleavage. This "pausing" of the enzymatic cycle allows researchers to stabilize and study specific conformational states of these proteins.
The most widely used non-hydrolyzable ATP analogs include this compound, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), and transition-state analogs like ADP-beryllium fluoride (B91410) (ADP-BeF₃) and ADP-aluminum fluoride (ADP-AlF₄). Each of these analogs possesses distinct chemical properties that dictate its mechanism of action and suitability for different experimental applications.
This compound: A True Competitive Inhibitor
This compound is a structural analog of ATP where a nitrogen atom replaces the bridging oxygen between the β and γ phosphates, forming a highly stable imido bond.[1] This modification makes this compound exceptionally resistant to hydrolysis by most ATP-dependent enzymes.[1] Consequently, this compound acts as a true competitive inhibitor, binding to the ATP pocket and locking the enzyme in a pre-hydrolysis, substrate-bound state.[1][2] This characteristic is a key advantage of this compound, particularly for structural biology techniques like X-ray crystallography and cryo-electron microscopy, where the goal is to capture a high-resolution snapshot of the protein in its ATP-bound conformation.[1][3]
Comparison with Other Non-Hydrolyzable ATP Analogs
The primary advantage of this compound lies in its ability to mimic the pre-hydrolysis state without being a substrate. This contrasts sharply with ATPγS, another popular ATP analog.
This compound vs. ATPγS
ATPγS has a sulfur atom substituting a non-bridging oxygen on the γ-phosphate.[2] While more resistant to hydrolysis than ATP, many kinases can still slowly transfer the thiophosphate group to their substrates.[2] This makes ATPγS a "slow substrate" rather than a true inhibitor.[2] This property is advantageous for identifying kinase substrates through thiophosphorylation, which can be subsequently detected using specific antibodies or chemical probes.[4] However, for studies aiming to trap a stable pre-hydrolysis complex for structural or biophysical analysis, the slow hydrolysis of ATPγS can be a significant drawback, potentially leading to a mixed population of protein states. This compound, being truly non-hydrolyzable in most systems, provides a more homogenous and stable sample of the pre-hydrolysis state.[2]
This compound vs. Transition-State Analogs (ADP-BeF₃, ADP-AlF₄)
Transition-state analogs like ADP-BeF₃ and ADP-AlF₄ mimic the geometry of the γ-phosphate during the transition state of ATP hydrolysis.[5] These are invaluable for studying the catalytic mechanism of ATPases. However, they do not represent the initial ATP-bound, pre-hydrolysis state. This compound, by contrast, faithfully mimics the binding of ATP before any catalytic steps have occurred.[5] Therefore, for researchers interested in the initial substrate recognition and binding events, this compound is the more appropriate tool.
Quantitative Data Comparison
The binding affinity of non-hydrolyzable ATP analogs is highly dependent on the specific protein being studied. The following table summarizes available quantitative data for this compound and other analogs with a selection of ATP-binding proteins. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Analog | Target Protein | Parameter | Value | Reference(s) |
| This compound | (Na⁺ + K⁺)-dependent ATPase | K_d | 2.2 µM (with Mg²⁺) | [6] |
| This compound | Myosin ATPase | K_i | ~200 µM | [7] |
| This compound | Kinesin | K_d | ~1.3 µM | [7] |
| ATPγS | Myosin | - | Induces a tightly bound state | [8] |
| ATPγS | P2X1 Receptor | IC₅₀ | Potent inhibitor | [7] |
| AMP-PCP | Myosin ATPase | K_i | ~150 µM | [7] |
| ADP | Kinesin | - | Regulates binding affinity | [9] |
Experimental Protocols
To facilitate the application of these analogs in your research, detailed protocols for key experiments are provided below.
Protocol 1: Determining Inhibitory Potency (K_i) using a Fluorescence Competition Assay
This method is used to determine the inhibition constant (K_i) of a non-hydrolyzable ATP analog like this compound by measuring its ability to displace a fluorescent ATP analog from the active site of a kinase.
Materials:
-
Purified protein kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
This compound and other non-hydrolyzable ATP analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP in assay buffer).
-
Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., this compound) in assay buffer, covering a broad concentration range (e.g., from 10 mM to 1 nM).
-
Prepare a working solution of the protein kinase in assay buffer at a concentration appropriate for the assay (typically in the low nanomolar range).
-
-
Assay Setup:
-
In a suitable microplate (e.g., a black 96-well plate), add the protein kinase to each well.
-
Add the fluorescent ATP analog to each well at a fixed concentration, typically at or below its K_d for the kinase.
-
Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include control wells with no inhibitor.
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent analog (for TNP-ATP, excitation is ~410 nm and emission is ~540 nm).[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [Fluorescent Probe] / K_d_probe), where [Fluorescent Probe] is the concentration of the fluorescent analog used and K_d_probe is its dissociation constant for the kinase.[11][12]
-
Protocol 2: Non-Radioactive Kinase Assay using ATPγS and Thiophosphorylation Detection
This protocol allows for the detection of kinase activity by measuring the transfer of a thiophosphate group from ATPγS to a substrate, which is then specifically detected.
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
ATPγS
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
Alkylation reagent (e.g., p-Nitrobenzylmesylate (PNBM) or an iodoacetyl-biotin derivative)
-
Antibody specific for the alkylated thiophosphate ester or streptavidin conjugate for biotinylated substrates
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Thiophosphorylation Reaction:
-
Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate Mg²⁺.[4]
-
-
Alkylation of the Thiophosphate:
-
Add the alkylating reagent (e.g., PNBM to a final concentration of 2.5 mM) to the reaction mixture.[4]
-
Incubate at room temperature for 1-2 hours.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the antibody specific for the alkylated thiophosphate ester or with a streptavidin-HRP conjugate if a biotinylated alkylating agent was used.
-
Detect the signal using an appropriate chemiluminescence or fluorescence-based method.[2][13][14]
-
Protocol 3: Co-crystallization of a Protein with this compound for X-ray Crystallography
This protocol provides a general framework for obtaining crystals of a protein in complex with this compound for structural studies.
Materials:
-
Highly purified protein of interest (>95% purity) at a high concentration (e.g., 5-20 mg/mL)
-
This compound
-
Magnesium chloride (MgCl₂)
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
Procedure:
-
Complex Formation:
-
To the purified protein solution, add MgCl₂ to a final concentration of 2-5 mM.
-
Add this compound to the protein solution to a final concentration that is in molar excess (e.g., 1-5 mM) to ensure saturation of the ATP-binding site.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation. If precipitation occurs, try adding the co-factors to a more dilute protein solution and then concentrating the complex.[15]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix the protein-AMP-PNP complex with various crystallization screen solutions in different ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[16]
-
-
Crystal Optimization and Data Collection:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and other additives to improve crystal size and quality.
-
Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[17]
-
Solve and refine the crystal structure of the protein-AMP-PNP complex.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the distinct mechanisms of this compound and ATPγS, as well as a typical experimental workflow.
References
- 1. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 2. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin subfragment 1 activates ATP hydrolysis on Mg(2+)-G-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated kinase (AMPK) regulates activity of HER2 and EGFR in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Myosin and Other Energy-Transducing ATPases: Structural Dynamics Studied by Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loading direction regulates the affinity of ADP for kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Imperfect Mimic: A Comparative Guide to the Limitations of AMP-PNP in Replicating the ATP-Bound State
For researchers, scientists, and drug development professionals, understanding the nuances of ATP-dependent processes is paramount. Non-hydrolyzable ATP analogs are invaluable tools for trapping and studying the transient states of ATP-binding proteins. Among these, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) has been a workhorse in structural biology and enzymology for decades. However, its fidelity in mimicking the true ATP-bound, pre-hydrolysis state is not absolute. This guide provides an objective comparison of this compound with ATP and other analogs, supported by experimental data, to highlight its limitations and inform experimental design.
Key Structural and Chemical Differences
The primary modification in this compound is the substitution of the bridging oxygen atom between the β and γ phosphates with an imido group (-NH-).[1] While this P-N bond is significantly more resistant to enzymatic cleavage than the P-O-P phosphoanhydride bond in ATP, this substitution introduces subtle yet critical alterations in geometry, charge distribution, and hydrogen bonding potential.[2][3]
A key, often overlooked, distinction is the potential for the imido nitrogen in this compound to be deprotonated under physiological conditions within an enzyme's active site.[3] This is fundamentally different from the bridging oxygen in ATP, which is a hydrogen bond acceptor but not a donor.[3] This difference can lead to non-native interactions with the protein, affecting the induced conformation.
Caption: Structural difference between ATP and this compound.
Susceptibility to Hydrolysis: Not Truly "Non-Hydrolyzable"
A significant limitation of this compound is its susceptibility to slow hydrolysis, both spontaneously and, in some cases, catalyzed by enzymes.[4] This instability can be problematic for long experiments aimed at studying a stable pre-hydrolysis state. For example, studies on the AAA+ ATPase p97 have shown that this compound undergoes catalyzed hydrolysis.[4]
| Nucleotide | Condition | Half-life (days) | Reference |
| This compound | No enzyme | 7.4 | [4] |
| This compound | + 100 µM p97-ND1L | 2.4 | [4] |
| ATPγS | No enzyme | 1.8 | [4] |
| ATPγS | + 100 µM p97-ND1L | 0.3 | [4] |
Conformational Fidelity: Does it Induce a Native State?
While this compound often induces a protein conformation that closely resembles the ATP-bound state, there are notable exceptions where it fails to do so, leading to misinterpretations of the protein's conformational landscape.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and other structural methods have revealed these discrepancies.
In the case of the AAA+ ATPase p97, while ATPγS effectively induces the native pre-hydrolysis conformation, AMP-PCP (a related analog) induces a mixture of conformations, suggesting it is a poorer mimic.[4] Similarly, studies on the DnaB helicase have shown that this compound and AMP-PCP have markedly different effects on the protein's conformation, even though both are intended to mimic the pre-hydrolysis state.[5]
| Protein System | ATP Analog | Observed Conformation | Experimental Method | Reference |
| p97-ND1L | ATPγS | Native pre-hydrolysis state | Methyl NMR | [4] |
| p97-ND1L | This compound | Similar to ATPγS-bound state | Methyl NMR | [4] |
| p97-ND1L | AMP-PCP | Mix of conformations in fast exchange | Methyl NMR | [4] |
| DnaB Helicase | AMP-PCP | Induces larger conformational changes | Solid-state NMR | [5] |
| DnaB Helicase | This compound | Different conformational effect than AMP-PCP | Solid-state NMR | [5] |
Functional Consequences of Imperfect Mimicry
The structural and chemical deviations of this compound from ATP can have significant functional consequences. In some biological systems, the binding of this compound is not sufficient to trigger the same downstream events as ATP, even in processes that do not require hydrolysis.
A classic example is the chaperonin system GroEL/GroES. For protein folding to occur within the GroEL "Anfinsen cage," a stable "cis ternary complex" of GroEL, GroES, and the unfolded protein must form. While it was previously thought that this compound could support this, studies using hexokinase to eliminate any contaminating ATP have shown that ADP and this compound are unable to support the formation of this crucial complex and subsequent protein folding.[6] This highlights the exclusive role of ATP in this process.[6]
Caption: Functional differences between ATP and this compound in the GroEL cycle.
Experimental Protocols
Comparative Analysis of Nucleotide Hydrolysis
Objective: To determine the rate of spontaneous and enzyme-catalyzed hydrolysis of this compound compared to other ATP analogs.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and a comparator analog (e.g., ATPγS) at a known concentration (e.g., 1 mM) in a suitable buffer (e.g., 25 mM HEPES, 25 mM NaCl, 5 mM TCEP).[4]
-
Enzymatic Reaction: For catalyzed hydrolysis, add the purified enzyme of interest (e.g., p97-ND1L at 100 µM) to the nucleotide solution.[4] Prepare a control sample without the enzyme.
-
Time-Course Monitoring: Incubate the samples at a physiological temperature (e.g., 37°C).[4] At various time points, take aliquots from each reaction.
-
Analysis: Analyze the composition of the aliquots using techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy to quantify the remaining analog and the appearance of its hydrolysis product (e.g., AMP-PNH₂ for this compound).[4]
-
Data Interpretation: Plot the concentration of the intact analog over time and fit the data to an exponential decay curve to determine the half-life under each condition.
Assessing Conformational Changes via NMR Spectroscopy
Objective: To compare the conformational state of a protein when bound to this compound versus ATP or other analogs.
Methodology:
-
Protein Labeling: For proteins amenable to NMR, prepare isotopically labeled samples (e.g., ¹³C-methyl labeled) to allow for the monitoring of specific residues.
-
Sample Preparation: Prepare NMR samples of the labeled protein in the apo (nucleotide-free) state, and separately with saturating concentrations of ADP, ATPγS, and this compound, each in the presence of MgCl₂.[4][7]
-
NMR Data Acquisition: Acquire two-dimensional correlation spectra (e.g., ¹H-¹³C HMQC) for each sample.
-
Data Analysis: Compare the chemical shifts of the assigned peaks across the different nucleotide-bound states. Significant chemical shift perturbations (CSPs) indicate conformational changes. A high degree of similarity in the spectra for two different analogs suggests they induce similar conformations.
Conclusion and Recommendations
This compound remains a valuable tool for studying ATP-dependent proteins, particularly for structural biology where it can trap enzymes in a state that is often a reasonable approximation of the ATP-bound form.[1] However, researchers must be cognizant of its limitations:
-
It is not completely inert: this compound can be slowly hydrolyzed, which may affect the interpretation of long-duration experiments.
-
It is not a perfect structural mimic: The substitution of the bridging oxygen with a nitrogen atom can lead to non-native conformations in some proteins.
-
It can fail to replicate function: The subtle differences between this compound and ATP can be enough to uncouple binding from downstream functional events.
Recommendations for Researchers:
-
Validate the Analog: Whenever possible, compare the effects of this compound with other analogs like ATPγS and AMP-PCP to ensure the observed conformational state is not an artifact of the analog used.[4]
-
Confirm the Pre-Hydrolysis State: For critical experiments, it is advisable to experimentally verify that this compound is not being significantly hydrolyzed by the enzyme under study.
-
Consider the Biological Question: For studies focused on the precise conformational changes that drive function, ATPγS may be a more faithful mimic of the pre-hydrolysis state, despite its higher susceptibility to hydrolysis.[4] For purely structural studies aimed at trapping a closed conformation, this compound may be sufficient.
-
Control for ATP Contamination: In functional assays, especially with highly active enzymes, it is crucial to ensure that the observed effects are not due to contaminating ATP in the this compound preparation.[6]
By carefully considering these limitations and employing appropriate controls, researchers can continue to leverage this compound effectively while avoiding potential pitfalls in the interpretation of their data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Non-Hydrolyzable ATP Analogs: AMP-PNP vs. AMP-PCP
A Guide for Researchers, Scientists, and Drug Development Professionals
In the study of ATP-dependent enzymes, the use of non-hydrolyzable ATP analogs is crucial for trapping and characterizing transient conformational states. Among the most widely used are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP). While both effectively mimic the pre-hydrolysis state of ATP, their subtle structural differences can lead to significant variations in their interactions with ATP-binding proteins, influencing experimental outcomes. This guide provides an objective, data-driven comparison of this compound and AMP-PCP to aid in the selection of the appropriate analog for your research needs.
Structural and Mechanistic Differences
The primary structural distinction between this compound and AMP-PCP lies in the atom bridging the β and γ phosphates. In this compound, this is an imido group (-NH-), whereas in AMP-PCP, it is a methylene (B1212753) group (-CH2-).[1] This seemingly minor difference has profound functional consequences. The imido group in this compound can act as a hydrogen bond donor, a property that the methylene group in AMP-PCP lacks.[2] Furthermore, the P-N-P bond in this compound allows for greater conformational flexibility compared to the P-C-P bond in AMP-PCP.[2] These differences can affect how each analog is accommodated within the nucleotide-binding pocket of an enzyme, potentially leading to distinct protein conformations.[1][2]
Both this compound and AMP-PCP function as competitive inhibitors of ATP, binding to the active site and preventing hydrolysis of the terminal phosphate (B84403).[3] This "locks" the enzyme in a substrate-bound, pre-hydrolysis state, facilitating structural and functional studies.[1] However, the stability of this trapped state and the specific conformation induced can vary between the two analogs and across different enzyme systems.[1]
Structural difference between this compound and AMP-PCP.
Comparative Performance Data
The choice between this compound and AMP-PCP is highly dependent on the specific protein and the experimental objectives. Below is a summary of quantitative data from various studies comparing the two analogs.
Table 1: Binding Affinities and Inhibition Constants
| Nucleotide | Protein | Technique | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| This compound | (Na+ + K+)-dependent ATPase | Centrifugation | 2.2 µM (with 50 µM MgCl2) | [1] |
| AMP-PCP | recA protein | Cross-linking Inhibition | Much weaker binding than this compound | [1] |
| This compound | recA protein | Cross-linking Inhibition | Weaker binding than ATP | [1] |
| AMP-PCP | Hsp90 | Not Specified | 3.8 µM (Kd) | [4] |
| This compound | Kinesin (one-headed) | TIRF Microscopy | ~52.6 µM (Kd) | [4] |
Table 2: Effects on Protein Conformation and Activity
| Nucleotide | Protein | Effect | Reference |
| This compound | p97 ATPase | Stabilizes the pre-hydrolysis state. | [1][5] |
| AMP-PCP | p97 ATPase | Induces a mixture of conformations, failing to reliably induce the native pre-hydrolysis state. | [1][5][6] |
| This compound | SERCA Ca2+-ATPase | Induces a closed conformation similar to ATP. | [7] |
| AMP-PCP | SERCA Ca2+-ATPase | Induces a closed conformation, but with more pronounced spectral differences from the ATP-bound state. | [7] |
| This compound | GroEL | Supports cis folding of malate (B86768) dehydrogenase to some extent, but not rhodanese. | [8] |
| AMP-PCP | GroEL | Does not reliably support the formation of the cis ternary complex for folding. | [8] |
| This compound | PAN | Effective in preventing protein aggregation. | [9] |
| AMP-PCP | PAN | Also effective in preventing protein aggregation. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments used to compare this compound and AMP-PCP.
Protocol 1: Determination of Binding Affinity by NMR Titration
This protocol is used to measure the dissociation constant (Kd) of this compound or AMP-PCP binding to a target protein.
Materials:
-
¹⁵N-labeled protein of interest
-
This compound or AMP-PCP stock solution (e.g., 50 mM)
-
NMR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10% D₂O, pH 7.5)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein at a known concentration (e.g., 100 µM) in the NMR buffer.[1]
-
Titration: Add small aliquots of the this compound or AMP-PCP stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).[1]
-
Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition, ensuring the sample has equilibrated.[1]
-
Data Analysis: Overlay the spectra from the titration series. Identify amide peaks that exhibit significant chemical shift perturbations upon ligand binding. These residues are likely in or near the nucleotide-binding site. Plot the chemical shift changes against the ligand concentration and fit the data to a suitable binding isotherm to calculate the Kd.[1]
Protocol 2: ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by an enzyme and can be adapted to assess the inhibitory effects of this compound and AMP-PCP.
Materials:
-
Purified ATPase
-
ATP, this compound, and AMP-PCP solutions of known concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
-
Malachite green phosphate detection reagent
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, a fixed concentration of the ATPase, and varying concentrations of ATP. For inhibition studies, include a fixed concentration of either this compound or AMP-PCP in separate reaction sets.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis, producing a colored product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Generate a standard curve using known concentrations of Pi. Convert the absorbance readings to the amount of Pi produced. Calculate the rate of ATP hydrolysis. For inhibition studies, plot the reaction rates against the ATP concentration in the presence and absence of the analogs to determine the type of inhibition and calculate the Ki.
Visualizations
ATP hydrolysis cycle and the trapping mechanism of non-hydrolyzable analogs.
Workflow for ATPase structural studies using ATP analogs.
Conclusion
Both this compound and AMP-PCP are indispensable tools for investigating the structure and function of ATP-dependent proteins. The choice between them is not always clear-cut and may necessitate empirical testing for each new system under investigation.[1] While this compound, with its hydrogen-bonding imido group, is often considered a closer mimic of ATP, AMP-PCP may offer greater resistance to hydrolysis in some instances.[1] In cases such as the p97 ATPase, this compound has been shown to be superior in stabilizing a native-like pre-hydrolysis state.[1][5] Conversely, for applications like preventing protein aggregation by the PAN chaperone, both analogs perform effectively.[9] By carefully considering the biochemical properties of each analog and the specific experimental context, researchers can select the most appropriate tool to elucidate the complex mechanisms of these vital molecular machines.
References
- 1. benchchem.com [benchchem.com]
- 2. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein-Ligand Interactions with AMP-PNP and Other Non-Hydrolyzable ATP Analogs
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-ligand interactions is paramount. Adenosine triphosphate (ATP) is a ubiquitous ligand, and its binding and hydrolysis drive a vast array of cellular processes. To study these interactions, non-hydrolyzable ATP analogs, such as Adenylyl-imidodiphosphate (AMP-PNP), are indispensable tools. They mimic the pre-hydrolytic state of ATP, allowing for the stabilization of protein-ligand complexes for detailed characterization.
This guide provides an objective comparison of this compound with other common non-hydrolyzable ATP analogs, supported by experimental data. It also offers detailed protocols for key validation techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparing Non-Hydrolyzable ATP Analogs
The choice of an ATP analog is critical and depends on the specific experimental goals. While all mimic ATP, subtle structural differences can lead to variations in binding affinity and the conformational state of the target protein.
| Analog | Chemical Modification | Key Properties | Primary Applications |
| This compound | The bridging oxygen between the β and γ phosphates is replaced by a nitrogen atom (an imido group). | Highly resistant to hydrolysis, acting as a true competitive inhibitor. Often exhibits good affinity for ATP-binding sites.[1] | Structural biology (X-ray crystallography, Cryo-EM), binding affinity studies (ITC, SPR), trapping enzymes in a pre-hydrolysis state. |
| AMP-PCP | The bridging oxygen between the β and γ phosphates is replaced by a carbon atom (a methylene (B1212753) group). | Also highly resistant to hydrolysis and acts as a competitive inhibitor. May have different binding affinities and induce slightly different protein conformations compared to this compound.[1] | Similar to this compound, used in structural and binding studies. The choice between this compound and AMP-PCP can be protein-dependent. |
| ATPγS | A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. | Slowly hydrolyzed by many kinases, acting as a "slow substrate." The resulting thiophosphorylated product is resistant to phosphatases.[1] | Kinase assays to identify substrates, producing stably thiophosphorylated proteins for detection and analysis. Less ideal for purely structural studies aiming to capture a true pre-hydrolysis state. |
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The following table provides a summary of reported Kd values for this compound and other analogs with various proteins. It is important to note that these values can be influenced by the specific experimental conditions.
| Protein | Ligand | Kd (µM) | Method |
| (Na+ + K+)-dependent ATPase | This compound | 4.2 (in absence of MgCl2) | Centrifugation Assay[2] |
| (Na+ + K+)-dependent ATPase | This compound | 2.2 (in presence of 50 µM MgCl2) | Centrifugation Assay[2] |
| Hsp90 | AMP-PCP | 3.8 | Not Specified |
| Myosin | AMP-PCP | >10 (Low Affinity) | Not Specified |
| Gyrase B N-terminal domain | ATP | 16 ± 3 | ITC[3] |
| Gyrase B N-terminal domain (mutant 1) | ATP | 87 ± 10 | ITC[3] |
| Gyrase B N-terminal domain (mutant 2) | ATP | 110 ± 8 | ITC[3] |
Experimental Validation Techniques and Protocols
A variety of biophysical techniques can be employed to validate and characterize the interaction between a protein and this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
Determine the accurate concentrations of both protein and this compound. Protein concentration can be measured by UV absorbance at 280 nm, and this compound concentration by UV absorbance at 259 nm.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 5 µcal/sec).[4]
-
-
Titration:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.[5]
-
Load the this compound solution (typically 10-20 times the protein concentration, e.g., 100-500 µM) into the injection syringe.[5]
-
Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 180 seconds between injections.[4]
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Cross-Validation of Experimental Results Obtained with AMP-PNP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the use of non-hydrolyzable ATP analogs is fundamental to dissecting the mechanisms of ATP-dependent enzymes. Among these, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized tool for trapping and characterizing the pre-hydrolysis state of enzymes. This guide provides an objective comparison of this compound's performance against other common ATP analogs, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the cross-validation of experimental findings.
Comparative Analysis of Non-Hydrolyzable ATP Analogs
The selection of an appropriate non-hydrolyzable ATP analog is critical and can significantly influence experimental outcomes. Factors such as the specific enzyme system, the experimental question being addressed, and the desired conformational state to be trapped should guide this choice. This compound, with its imido (-NH-) bridge between the β- and γ-phosphates, is a potent competitive inhibitor of many ATPases and kinases, effectively locking them in an ATP-bound conformation. However, it is essential to consider its properties in comparison to other analogs.
Quantitative Data Comparison
The binding affinities (expressed as dissociation constant, Kd) and inhibitory constants (Ki) of this compound and its alternatives vary considerably across different protein families. The following tables summarize reported values for a selection of ATP-dependent enzymes. It is important to note that these values are highly dependent on the specific experimental conditions.
| Enzyme Family | Specific Enzyme | Ligand | Kd / Ki | Assay Method |
| Motor Protein | Myosin | This compound | ~200 µM (Binding Constant) | Inhibition of acto-S-1 ATPase activity[1] |
| Kinesin | This compound | - | Inhibits motility[2] | |
| ATPase | (Na+ + K+)-dependent ATPase | This compound | 2.2 µM (Kd with MgCl2) | Centrifugation |
| (K+ + H+)-ATPase | This compound | 50 µM (Kd) | Direct Binding Assay[3] | |
| AAA+ Protease | ClpA | ATP-γ-S | ~10 µM (Kd) | Pre-steady-state kinetics[4] |
| Kinase | Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) | This compound analog | 0.5 µM (Ki,app) | Enzyme Inhibition Assay[5] |
Qualitative Comparison of Non-Hydrolyzable ATP Analogs
| Analog | Chemical Modification | Mechanism of Action | Key Applications | Considerations |
| This compound | Imido (-NH-) bridge between β- and γ-phosphates | Competitive inhibitor, traps pre-hydrolysis state.[6] | Structural biology (X-ray, Cryo-EM), enzyme kinetics, single-molecule studies. | Can be slowly hydrolyzed by some enzymes.[7] |
| ATP-γ-S | Sulfur substitution on the γ-phosphate | Slow substrate for many kinases and ATPases.[2][4] | Identifying kinase substrates, non-radioactive kinase assays.[4] | Not truly non-hydrolyzable, can lead to thiophosphorylation.[4] |
| ADP-BeF3 | Mimics the transition state of ATP hydrolysis | Traps the enzyme in a conformation resembling the transition state. | Structural studies to understand the catalytic mechanism. | Requires in situ formation from ADP and beryllium fluoride (B91410). |
| ADP-AlF4 | Mimics the transition state of ATP hydrolysis | Traps the enzyme in a conformation resembling the transition state. | Structural and mechanistic studies of ATPases. | Aluminum fluoride complexes can be sensitive to pH. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are protocols for key experiments where this compound is frequently employed.
Kinesin Motility Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the microtubule-gliding velocity driven by kinesin motors.
Materials:
-
Purified kinesin motor protein
-
Taxol-stabilized microtubules
-
Motility buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
ATP solution
-
This compound solution of varying concentrations
-
Casein solution (for blocking the glass surface)
-
Oxygen scavenger system
-
Fluorescence microscope with a temperature-controlled stage
Procedure:
-
Prepare flow chambers using a glass slide and a coverslip.
-
Incubate the chamber with a casein solution to prevent non-specific binding of proteins.
-
Wash the chamber with motility buffer.
-
Introduce the kinesin motor protein solution into the chamber and incubate to allow adsorption to the glass surface.
-
Wash away unbound kinesin with motility buffer.
-
Introduce a solution containing fluorescently labeled microtubules, ATP, the oxygen scavenger system, and the desired concentration of this compound.
-
Observe and record the movement of microtubules using fluorescence microscopy.
-
Analyze the recorded videos to determine the microtubule gliding velocities at different this compound concentrations.[2]
ATPase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by an ATPase in the presence and absence of this compound to determine its inhibitory effect.
Materials:
-
Purified ATPase
-
Assay buffer (e.g., Tris-based buffer with MgCl2)
-
ATP solution
-
This compound solution
-
Coupled enzyme system: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the purified ATPase to the reaction mixture.
-
To determine the inhibitory effect, add the desired concentration of this compound. For the control, add an equivalent volume of buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP, and the rate of decrease in absorbance is proportional to the ATPase activity.
-
Calculate the initial reaction velocities from the linear phase of the absorbance-time plot.
-
Compare the velocities in the presence and absence of this compound to determine the extent of inhibition.
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the general steps for preparing a vitrified sample of a protein-AMP-PNP complex for structural analysis by Cryo-EM.
Materials:
-
Purified protein of interest
-
This compound stock solution
-
MgCl2 stock solution
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation: Incubate the purified protein with a molar excess of this compound and MgCl2 on ice for a sufficient time to ensure binding. The optimal concentrations and incubation time should be determined empirically for each protein.
-
Grid Preparation: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged Cryo-EM grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the holes of the carbon grid.
-
Vitrification: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving the protein structure in a near-native state.
-
Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the electron microscope.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where this compound is a valuable tool for cross-validation.
References
- 1. Cross-validation: An essential tool for biomedical researchers | Editage Insights [editage.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on (K+ + H+)-ATPase III. Binding of adenylyl imidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Adenylyl-imidodiphosphate | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide: When to Choose AMP-PNP Over Other ATP Analogs
For researchers, scientists, and drug development professionals studying the vast landscape of ATP-dependent processes, the choice of the right tool is paramount. The fleeting nature of ATP hydrolysis often necessitates the use of non-hydrolyzable analogs to trap and study specific states of enzymes. Among these, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely used reagent. This guide provides an objective comparison of this compound with other common ATP analogs, supported by experimental data, to inform the selection of the most appropriate molecule for your research needs.
At a Glance: this compound in the Landscape of ATP Analogs
This compound is a competitive inhibitor of most ATP-dependent enzymes, where the bridging oxygen between the β and γ phosphates is replaced by an imido group (-NH-).[1] This modification makes the terminal phosphate (B84403) bond highly resistant to cleavage by ATPases and kinases, effectively locking the enzyme in a pre-hydrolysis, ATP-bound state.[1] This property is in contrast to other analogs like ATPγS, which is slowly hydrolyzed, or transition state analogs like ADP-AlFx, which mimic the pentavalent transition state of the γ-phosphate during hydrolysis.[2][3]
The primary utility of this compound lies in its ability to stabilize protein conformations that are transient in the presence of ATP, making it an invaluable tool for structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[4] It is also widely used in mechanistic studies of motor proteins, helicases, and other ATPases to dissect individual steps of the enzymatic cycle.[5][6]
Quantitative Comparison: Binding Affinities and Hydrolysis Rates
The choice of an ATP analog is often guided by its binding affinity (Kd) or inhibition constant (Ki) for the target enzyme, as well as its resistance to hydrolysis. The following tables summarize available data for this compound and other common ATP analogs across a selection of protein families. It is important to note that these values can be highly dependent on the specific enzyme and experimental conditions.
Table 1: Dissociation (Kd) and Inhibition (Ki) Constants for Pre-Hydrolysis State Analogs
| Protein Family | Specific Enzyme | Ligand | Kd / Ki Value | Assay Method | Reference/Notes |
| ATPase | (Na⁺ + K⁺)-ATPase | This compound | 2.2 µM (Kd) | Centrifugation | With 50 µM MgCl₂ |
| Motor Protein | Kinesin (one-headed) | This compound | ~52.6 µM (Kd) | TIRF Microscopy | Calculated from detachment rate |
| Chaperone | Hsp90 | AMP-PCP | 3.8 µM (Kd) | Not Specified | |
| Helicase | RecD2 | mantATP | 9.7 µM (Km) | Fluorescence | mantATP is a fluorescent ATP analog |
| Kinase | Protein Kinase A (PKA) | ATPγS | 2.3 µM (Ki) | Not Specified | |
| Kinase | CASK CaM-kinase | TNP-ATP | 1 µM (Kd) | Fluorescence | TNP-ATP is a fluorescent ATP analog |
Table 2: Qualitative Comparison of Hydrolysis by ATPases
| Analog | General Hydrolysis Rate | Enzyme-Specific Exceptions | Reference/Notes |
| This compound | Very Slow / Non-hydrolyzable | Slowly hydrolyzed by ncd motor protein. | Hydrolysis rate is ~1% of ATP turnover rate for ncd.[7] |
| AMP-PCP | Generally more resistant than this compound | Can be slowly hydrolyzed by some highly active ATPases. | |
| ATPγS | Slow Substrate | Hydrolyzed by many kinases and some ATPases (e.g., CMG helicase). | The thiophosphate group can be transferred to a substrate.[5] |
When to Choose this compound: Key Applications and Rationale
The decision to use this compound over other analogs is driven by the specific experimental question. Below are key scenarios where this compound is often the preferred choice.
Structural Biology: Capturing the Pre-Hydrolysis State
For determining the three-dimensional structure of an enzyme in its ATP-bound conformation, this compound is an excellent choice. Its high resistance to hydrolysis ensures a homogenous population of protein molecules trapped in the pre-hydrolysis state, which is crucial for obtaining high-quality crystals for X-ray crystallography or well-defined particles for cryo-EM.[4]
-
Rationale: Unlike ATPγS, which can be slowly hydrolyzed and may lead to a mixed population of pre- and post-hydrolysis states, this compound provides a stable and uniform sample.[3] While AMP-PCP is also used for this purpose, this compound is sometimes considered a closer mimic of ATP due to the ability of the imido group's nitrogen to act as a hydrogen bond donor.[4]
Mechanistic Studies of Motor Proteins and Helicases
This compound is instrumental in dissecting the mechanochemical cycle of motor proteins like kinesin and myosin, and helicases.[5][6] It allows researchers to study the conformational changes associated with ATP binding, separate from the effects of hydrolysis and product release.
-
Example: Preloading CMG Helicase without Unwinding: In the study of the eukaryotic CMG helicase, ATPγS was found to fuel DNA unwinding, which was undesirable during the helicase loading phase of the experiment. In contrast, this compound allowed for the efficient preloading of the helicase onto the DNA without initiating unwinding, providing a synchronized start for the unwinding reaction upon the addition of ATP.[5] This demonstrates a clear case where the non-hydrolyzable nature of this compound was critical for the experimental design.
Investigating Allosteric Regulation by ATP
In enzymes where ATP binding, independent of hydrolysis, induces a regulatory conformational change, this compound can be used to mimic this effect. This allows for the study of the allosteric regulation in the absence of confounding catalytic activity.
Experimental Protocols
ATPase Activity Assay: Comparing the Inhibitory Effects of ATP Analogs
This protocol describes a coupled enzymatic assay to measure the rate of ATP hydrolysis and determine the inhibitory effects of non-hydrolyzable analogs like this compound. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified ATPase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
ATP, this compound, and other ATP analogs
-
Coupling enzyme mix:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Procedure:
-
Prepare the reaction mixture: In a microplate well, combine the assay buffer, coupling enzyme mix, and the desired concentration of the ATPase.
-
Initiate the reaction: Add ATP to start the hydrolysis reaction. To test for inhibition, pre-incubate the enzyme with the ATP analog (e.g., this compound) for a few minutes before adding ATP.
-
Monitor NADH oxidation: Immediately begin measuring the absorbance at 340 nm at regular time intervals using a plate reader.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to the ATPase activity. For inhibition studies, plot the ATPase activity against the concentration of the analog to determine the IC₅₀ or Ki value.
Sample Preparation for Cryo-Electron Microscopy of a Membrane Protein-AMP-PNP Complex
This protocol outlines the general steps for preparing a vitrified sample of a membrane protein in complex with this compound for single-particle cryo-EM analysis.
Materials:
-
Purified membrane protein in a suitable detergent (e.g., DDM)
-
This compound stock solution
-
MgCl₂ stock solution
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation: Incubate the purified membrane protein (at a concentration suitable for cryo-EM, typically 0.1-5 mg/mL) with a molar excess of this compound (e.g., 1-5 mM) and MgCl₂ (e.g., 2-10 mM) on ice for at least 30 minutes to ensure stable binding.
-
Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.
-
Sample Application and Vitrification: Inside the plunge-freezing apparatus, apply a small volume (e.g., 3-4 µL) of the protein-AMP-PNP complex to the grid. Blot away excess liquid to create a thin film of the sample.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Grid Storage and Screening: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the cryo-electron microscope.
Visualizing the Concepts: Diagrams and Workflows
ATP Hydrolysis Cycle and the Role of Analogs
Caption: The ATP hydrolysis cycle and points of intervention by different ATP analogs.
Decision Tree for Selecting an ATP Analog
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ATPase Mechanism of the 5′-3′ DNA Helicase, RecD2: EVIDENCE FOR A PRE-HYDROLYSIS CONFORMATION CHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Proteins Bound to AMP-PNP vs. ATP: A Guide for Researchers
In the intricate world of cellular mechanics, ATP is the universal currency of energy, driving a vast array of processes by binding to proteins and inducing conformational changes through its hydrolysis. To understand these mechanisms, researchers often need to capture and stabilize specific moments in a protein's functional cycle. This is where non-hydrolyzable ATP analogs, particularly Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), become indispensable tools for structural biologists.[1] This guide provides a detailed comparison of protein structures in complex with this compound versus their natural ligand, ATP, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Critical Difference: An Imino Bridge to Stability
The structural similarity between ATP and this compound is remarkable, with one crucial distinction. In this compound, the oxygen atom bridging the β and γ phosphates of ATP is replaced by an imino (-NH-) group.[2] This substitution renders the terminal phosphate (B84403) resistant to cleavage by ATPases, effectively trapping the protein in a pre-hydrolysis state.[1][2] This stability is paramount for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), which require a homogenous and stable sample to yield high-resolution structural data.[1][3]
Structural Insights: A Tale of Two Ligands
While this compound is an excellent mimic of ATP, inducing conformations that are often nearly identical to the ATP-bound state, subtle but significant structural differences can arise.[1] These differences are often localized to the nucleotide-binding site and can propagate to distal domains, influencing the protein's overall conformation.
Case Studies:
-
Ca2+-ATPase (SERCA): Studies on SERCA have shown that while both ATP and this compound induce a "closed" conformation, there can be minor differences in the position of the γ-phosphate.[4] This can affect the arrangement of secondary structural elements, such as β-sheets, within the phosphorylation (P) domain.[4]
-
AAA+ ATPase p97: Using NMR spectroscopy, researchers found that this compound effectively mimics the ATP-induced pre-hydrolysis state in the p97 ATPase, characterized by an "upward" conformation of its N-terminal domain (NTD). In contrast, another analog, AMP-PCP, induced a mix of conformations, suggesting that the choice of analog can be critical for accurately representing the native state.[5]
-
Hsp90 Chaperone: The molecular chaperone Hsp90 undergoes large-scale conformational changes upon ATP binding, transitioning from an open "V-shape" to a closed, active state. Non-hydrolyzable analogs like this compound have been crucial for trapping and structurally characterizing this transient closed conformation, which is difficult to capture with hydrolyzable ATP.[1]
-
Myosin and Muscle Contraction: In studies of muscle fibers, this compound has been used to arrest the cross-bridge cycle. X-ray diffraction patterns of muscle fibers in the presence of this compound are similar to the rigor (tightly bound) state, indicating that most cross-bridges remain attached to actin.[6] However, distinct changes in the diffraction pattern suggest that these attached cross-bridges are in a unique structural state, different from both the rigor and relaxed states.[6]
Quantitative Data Comparison
The choice of nucleotide can influence not only the conformation but also the binding kinetics and stability of the protein-ligand complex. While comprehensive quantitative data comparing ATP and this compound across a wide range of proteins is not centralized, individual studies provide valuable insights.
| Parameter | Protein Example | ATP | This compound | Experimental Technique | Reference |
| Binding Affinity (Kd) | Human NMP Kinase AK3 | ~2 µM (for GTP) | Not reported | Isothermal Titration Calorimetry (ITC) | [7] |
| Enzymatic Activity (kcat) | Human NMP Kinase AK3 | Not a substrate | Not applicable | Coupled ATPase Assay | [7] |
| Hydrolysis Half-life (in buffer at 37°C) | Not applicable | Minutes to hours (protein-dependent) | Several days | 31P NMR | [5] |
| Conformational State | AAA+ ATPase p97 | Pre-hydrolysis "up" state | Pre-hydrolysis "up" state | NMR Spectroscopy | [5] |
| Tension in Muscle Fiber | Frog Sartorius Muscle | Induces relaxation | ~50% decrease from rigor tension | Mechanical measurements | [6] |
Note: This table presents a selection of data from different studies to illustrate the types of comparisons made. Direct, side-by-side quantitative comparisons are often specific to the protein and experimental conditions.
Experimental Protocols & Methodologies
The structural analysis of protein-ligand complexes relies on meticulous experimental procedures. Below are generalized protocols for X-ray crystallography and cryo-EM, two of the most powerful techniques in the field.
X-ray Crystallography: Co-crystallization Method
X-ray crystallography provides high-resolution snapshots of protein-ligand interactions. Co-crystallization is often the preferred method when studying non-hydrolyzable analogs like this compound.[8][9]
Methodology:
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with a molar excess of this compound (e.g., 1-5 mM) and a divalent cation, usually Mg2+, which is often crucial for nucleotide binding.[10] Incubation times can range from 30 minutes to several hours.[8]
-
Crystallization Screening: The protein-AMP-PNP complex is subjected to high-throughput screening of hundreds of crystallization conditions (precipitants, buffers, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization and Growth: Promising "hits" from the initial screen are optimized by fine-tuning the concentrations of the components to produce large, well-ordered crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, into which the protein and ligand models are built and refined.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is particularly advantageous for large, flexible, or multi-component complexes that are challenging to crystallize.[11][12]
Methodology:
-
Sample Preparation: A purified protein-AMP-PNP complex (typically at a concentration of 1-10 mg/mL) is applied to an EM grid.
-
Vitrification: The grid is rapidly plunged into liquid ethane, freezing the sample in a thin layer of amorphous ice (vitrification). This process is crucial to prevent the formation of ice crystals that would damage the sample.
-
Data Acquisition: The vitrified grid is loaded into a transmission electron microscope. Thousands of images (micrographs) of the randomly oriented particles are automatically collected.
-
Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D projections are then classified and aligned to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the protein-AMP-PNP complex is built into the 3D density map and refined to produce the final structure.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating a kinase activation cycle and the inhibitory effect of this compound.
Caption: Workflow comparing structural analysis using ATP versus the stable analog this compound.
Conclusion
This compound is an invaluable tool in structural biology, providing a stable snapshot of the pre-hydrolysis, ATP-bound state of many proteins.[1] While it is a faithful mimic, researchers must be aware that subtle structural deviations can occur compared to the native ATP complex.[1] These differences, however, are often informative, highlighting regions of flexibility and conformational strain that are critical to the protein's catalytic cycle. By carefully choosing the appropriate nucleotide analog and employing high-resolution structural methods, scientists can continue to unravel the complex and dynamic mechanisms of ATP-dependent molecular machines, paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved this compound is the abbreviation for a structural analogue | Chegg.com [chegg.com]
- 3. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for GTP versus ATP selectivity in the NMP kinase AK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CryoEM reveals the stochastic nature of individual ATP binding events in a group II chaperonin - PMC [pmc.ncbi.nlm.nih.gov]
Validating ATPase Activity Inhibition: A Comparative Guide with AMP-PNP as a Control
For researchers, scientists, and drug development professionals, accurately validating the inhibition of ATPase activity is crucial for advancing novel therapeutics. This guide provides an objective comparison of ATPase inhibitors using Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable ATP analog, as a benchmark control. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate robust and reliable assay design.
The Role of this compound as a Non-Hydrolyzable ATP Analog
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes through its hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The enzymes that catalyze this reaction are known as ATPases. Due to their central role in cellular function, ATPases are a significant and highly druggable class of enzymes.[1]
To study the function of ATPases and to validate the mechanism of potential inhibitors, researchers often employ non-hydrolyzable ATP analogs. This compound is a widely used analog in which the oxygen atom bridging the β and γ phosphates of ATP is replaced by a nitrogen atom.[2][3] This substitution makes the terminal phosphate bond resistant to cleavage by most ATPases.[4] By binding to the ATP pocket without being hydrolyzed, this compound can effectively "lock" an ATPase in its ATP-bound conformational state, providing a stable baseline for studying inhibition.[2][5]
Comparative Analysis of ATPase Inhibition
The inhibitory potential of a compound against an ATPase is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary significantly depending on the specific ATPase, its isoform, and the experimental conditions. The following table summarizes the inhibitory effects of this compound on various ATPases, providing a reference for comparison with novel inhibitors.
| ATPase Target | Organism/System | This compound Inhibition Metric | Reported Value |
| Myosin ATPase | N/A | Ki | ~200 µM[3] |
| Ca2+-ATPase | N/A | - | Similar binding to ATP[3] |
| Kinesin | N/A | Kd | ~1.3 µM[3] |
| H+/K+-ATPase | N/A | IC50 | 6.0 µM |
| BtuCD-F (ABC Transporter) | N/A | Concentration Range | 100 nM - 3.3 mM[5] |
| P4 (Hexameric ATPase) | Bacteriophage | Inhibition Type | Noncompetitive[6] |
Experimental Protocol: ATPase Activity Inhibition Assay
This protocol outlines a general method for measuring ATPase activity and its inhibition using a malachite green-based colorimetric assay, which detects the release of inorganic phosphate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the ATPase of interest (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[7]
-
ATP Stock Solution: Prepare a fresh 100 mM ATP solution in 200 mM Tris Base. Aliquot and store at -20°C for short-term use to prevent degradation.[7]
-
MgCl2 Stock Solution: Prepare a 100 mM MgCl2 solution in water.[7]
-
ATP/MgCl2 Working Solution: Just before the experiment, mix the ATP and MgCl2 stock solutions in a 1:1 ratio.[7]
-
Test Inhibitor Stock Solution: Prepare a concentrated stock of the test inhibitor in a suitable solvent (e.g., DMSO).
-
This compound Control Stock Solution: Prepare a stock solution of this compound in the assay buffer.
-
Malachite Green Reagent: Use a commercially available, stabilized malachite green reagent that forms a complex with free phosphate.[7]
2. Assay Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
No Enzyme Control: Assay buffer and ATP/MgCl2 working solution.
-
Positive Control (Unhibited ATPase): Purified ATPase, assay buffer, and ATP/MgCl2 working solution.
-
Test Inhibitor: Purified ATPase, assay buffer, ATP/MgCl2 working solution, and the test inhibitor at various concentrations.
-
This compound Control: Purified ATPase, assay buffer, ATP/MgCl2 working solution, and this compound at a saturating concentration.
-
-
Pre-incubation: If testing an inhibitor, pre-incubate the ATPase with the inhibitor or this compound for a defined period (e.g., 20 minutes) at room temperature to allow for binding.[8]
-
Initiate Reaction: Start the reaction by adding the ATP/MgCl2 working solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).[7] The incubation time should be within the linear range of the reaction.
-
Stop Reaction & Color Development: Terminate the reaction by adding the malachite green reagent to all wells.[9] This will also initiate the color development. Incubate for 20-30 minutes at room temperature.[7]
-
Measurement: Read the absorbance of the samples at approximately 620-650 nm using a microplate reader.[7][9]
3. Data Analysis:
-
Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate Phosphate Release: Determine the amount of phosphate released in each reaction by comparing the absorbance values to the standard curve.
-
Determine Percent Inhibition: Calculate the percentage of ATPase activity inhibited by the test compound and this compound relative to the uninhibited positive control.
-
IC50 Calculation: For the test inhibitor, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Design and Inhibition Mechanisms
Clear diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate the experimental setup and the mechanism of ATPase inhibition.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Competitive Dance: AMP-PNP as an ATP Antagonist
For researchers, scientists, and drug development professionals, understanding the nuances of ATP-dependent processes is paramount. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) serves as a critical tool in these investigations, acting as a non-hydrolyzable analog of adenosine triphosphate (ATP). This comparison guide delves into the competitive inhibition of this compound against ATP, providing a comprehensive overview of its performance, supporting experimental data, and detailed protocols for its assessment.
This compound mimics the binding of ATP to the active site of many enzymes without being broken down, effectively "freezing" the enzyme in an ATP-bound state. This characteristic makes it an invaluable molecular probe for studying the mechanics of ATP-dependent enzymes such as kinases, ATPases, and motor proteins. Its primary mechanism of action is competitive inhibition, where it vies with ATP for the same binding site on an enzyme.
Quantitative Analysis of Competitive Inhibition
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher affinity of the inhibitor for the enzyme and, consequently, more potent inhibition. The following table summarizes the inhibitory effects of this compound on a variety of ATP-dependent enzymes.
| Enzyme Class | Specific Enzyme | Organism/Source | Inhibition Constant (Ki / Kd / IC50) | Experimental Conditions | Reference |
| ATPase | Na+/K+-ATPase | Canine Kidney | Kd = 4.2 µM | In the absence of MgCl2 | [1] |
| Na+/K+-ATPase | Canine Kidney | Kd = 2.2 µM | In the presence of 50 µM MgCl2 | [1] | |
| Dynein ATPase | Tetrahymena cilia | Half-maximal sensitivity = 470 µM | [2] | ||
| Motor Protein | Kinesin-1 | IC50 ≈ 400 µM | Microtubule gliding assay | ||
| Kinase | Fibroblast Growth Factor Receptor 2 (FGFR2) | Kd = 2 µM | Intrinsic tryptophan fluorescence quench | [3] |
Note: Kd (dissociation constant) is often used as an approximation of Ki for competitive inhibitors.
Experimental Protocols: Determining Competitive Inhibition
A variety of assays can be employed to determine the competitive inhibition of this compound. A commonly used and robust method is the Malachite Green Phosphate (B84403) Assay, which measures the amount of inorganic phosphate released from ATP hydrolysis.
Malachite Green Phosphate Assay Protocol
This colorimetric assay is based on the principle that malachite green forms a colored complex with free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.
Materials:
-
Purified ATP-dependent enzyme
-
ATP stock solution
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard solution in the assay buffer.
-
Set up the reaction: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed, non-saturating concentration of ATP.
-
Initiate the reaction: Add the purified enzyme to each well to start the reaction. Include a control with no enzyme.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Stop the reaction: Add the Malachite Green Reagent to each well to stop the reaction and allow color to develop.
-
Measure absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Use the phosphate standard curve to convert absorbance values to phosphate concentrations.
-
Plot the enzyme activity (phosphate released) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.
-
The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP and the enzyme's Michaelis constant (Km) for ATP.[4]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the role of ATP and the inhibitory action of this compound, we can visualize relevant biological pathways and experimental setups using Graphviz.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial cascade that governs cell growth, proliferation, and differentiation. The activation of this pathway is critically dependent on the kinase activity of the EGFR, which involves the hydrolysis of ATP to phosphorylate downstream signaling molecules. This compound can competitively inhibit this ATP-dependent phosphorylation, thereby blocking the entire signaling cascade.
Experimental Workflow for Ki Determination
The process of determining the inhibition constant (Ki) for a competitive inhibitor like this compound follows a logical experimental progression. This workflow ensures accurate and reproducible results.
References
- 1. Activation of AMP-activated kinase modulates sensitivity of glioma cells against epidermal growth factor receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of dynein 21 S ATPase to microtubules. Effects of ionic conditions and substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transmodulation of epidermal growth factor receptor function by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Guide to the Differential Effects of AMP-PNP and ADP
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of nucleotides with ATP-dependent proteins is paramount. This guide provides a comprehensive comparison of two widely used ATP analogs, Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-diphosphate (ADP), detailing their distinct effects on protein function, supported by experimental data and detailed methodologies.
At the heart of cellular bioenergetics and signaling lies adenosine triphosphate (ATP). To dissect the intricate mechanisms of ATP-dependent proteins, researchers often turn to ATP analogs that can trap these molecular machines in specific conformational states. This compound, a non-hydrolyzable ATP analog, and ADP, the product of ATP hydrolysis, are two such critical tools. While both interact with the ATP-binding pocket, their effects on protein structure and function are profoundly different, providing unique insights into the catalytic cycle.
Distinguishing this compound and ADP: A Tale of Two States
This compound serves as a mimic of the pre-hydrolysis, ATP-bound state. Its key feature is the substitution of the oxygen atom bridging the β and γ phosphates with an imido group (P-N-P). This modification renders the terminal phosphate (B84403) bond resistant to enzymatic cleavage, effectively locking the protein in an ATP-bound conformation.[1][2] In contrast, ADP represents the post-hydrolysis state, lacking the terminal γ-phosphate. The binding of ADP often induces a distinct conformational state associated with product release and preparation for a new catalytic cycle.
Quantitative Comparison of this compound and ADP Effects
The differential effects of this compound and ADP can be quantified across a range of biochemical parameters. The following table summarizes key findings from studies on various ATP-dependent proteins.
| Protein System | Parameter | This compound Effect | ADP Effect | Reference |
| Kinesin-1 | Mean Run Length (0.5 mM ATP) | Decreases from 558 nm (0.2 mM this compound) to 62 nm (3.0 mM this compound) | Not reported to induce processive movement | [3] |
| Detachment Rate (koff) from Microtubule | 0.009 s-1 (1 mM this compound) | 3.7 s-1 (1 mM ADP) | [4] | |
| 26S Proteasome | Activation of Peptidase Activity | 4.4-fold activation | No activation | [5] |
| Stabilization of Complex | Stabilizes the 26S complex | Poor stabilizer | [5] | |
| GroEL | Support of Protein Folding (Rhodanese) | Does not support folding | Does not support folding | [1][6] |
| Support of Protein Folding (Malate Dehydrogenase) | Supports folding to some extent | Does not support folding | [1][6] | |
| GroES Binding to GroEL-unfolded protein complex | Very slow binding | Very slow binding | [1][6] | |
| Na+/K+-ATPase | Binding Affinity (KD) | 4.2 µM (no Mg2+), 2.2 µM (50 µM Mg2+), 6 µM (2 mM Mg2+) | Competes with this compound binding | [7] |
| Conformational State | Induces an E1 conformation | Induces an E1 conformation, but with different structural properties than ATP-bound state | [8] |
Visualizing the Molecular Mechanisms
To illustrate the distinct roles of this compound and ADP in the functional cycles of ATP-dependent proteins, the following diagrams are provided.
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Below are overviews of the key methodologies used to differentiate the effects of this compound and ADP.
ATPase Activity Assays
These assays measure the rate of ATP hydrolysis by a protein. By comparing the activity in the presence of ATP, this compound, and ADP, researchers can determine if the analog acts as an inhibitor or if the product (ADP) exhibits feedback inhibition.
-
Radiolabeled ATP Assay:
-
Purified protein is incubated with a reaction mixture containing [γ-32P]ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature.
-
The reaction is stopped, and the released radioactive phosphate ([32P]Pi) is separated from the unhydrolyzed [γ-32P]ATP.
-
The amount of [32P]Pi is quantified using scintillation counting to determine the rate of ATP hydrolysis.[9][10]
-
-
Malachite Green Assay:
-
The ATPase reaction is performed in a similar manner to the radiolabeled assay, but with non-radioactive ATP.
-
At various time points, aliquots of the reaction are taken and mixed with a solution of malachite green and ammonium (B1175870) molybdate (B1676688).
-
The molybdate forms a complex with the free inorganic phosphate released during ATP hydrolysis.
-
The malachite green binds to this complex, resulting in a color change that can be measured spectrophotometrically to quantify the amount of phosphate produced.[11]
-
Protein-Ligand Binding Assays
These experiments determine the binding affinity (dissociation constant, KD) of this compound and ADP to the protein of interest.
-
Isothermal Titration Calorimetry (ITC):
-
A solution of the nucleotide (this compound or ADP) is titrated into a solution containing the purified protein in a highly sensitive calorimeter.
-
The heat released or absorbed upon binding is measured.
-
The resulting data are fit to a binding model to determine the KD, stoichiometry, and thermodynamic parameters of the interaction.
-
-
Surface Plasmon Resonance (SPR):
-
The protein of interest is immobilized on a sensor chip.
-
A solution containing the nucleotide is flowed over the chip.
-
Binding of the nucleotide to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Analysis of the binding and dissociation kinetics allows for the determination of on-rates, off-rates, and the KD.
-
Single-Molecule Techniques
These powerful methods allow for the observation of individual protein molecules, providing detailed insights into conformational changes and dynamics.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
Fluorescently labeled proteins (e.g., kinesin) are observed as they move along their tracks (e.g., microtubules) immobilized on a glass surface.
-
An evanescent wave of laser light excites only the fluorophores near the surface, reducing background noise.
-
The movement of individual molecules can be tracked to determine velocity, processivity, and pausing in the presence of ATP, this compound, or ADP.
-
-
Atomic Force Microscopy (AFM):
-
A sharp tip attached to a cantilever scans the surface of immobilized proteins.
-
The deflection of the cantilever is used to generate a high-resolution topographical image of the protein.
-
By performing imaging in the presence of different nucleotides, conformational changes in the protein can be directly visualized.[12]
-
Structural Biology Techniques
These methods provide high-resolution three-dimensional structures of proteins in complex with this compound or ADP, revealing the molecular basis for their differential effects.
-
X-ray Crystallography:
-
The protein is co-crystallized with the nucleotide of interest.
-
The crystal is exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.
-
-
Cryo-Electron Microscopy (Cryo-EM):
-
A solution of the protein-nucleotide complex is rapidly frozen in a thin layer of vitreous ice.
-
A transmission electron microscope is used to acquire a large number of images of the frozen particles.
-
These images are computationally processed and averaged to generate a high-resolution 3D reconstruction of the complex.
-
Conclusion
The judicious use of this compound and ADP provides an invaluable window into the intricate workings of ATP-dependent molecular machines. While this compound effectively traps proteins in a pre-hydrolysis, ATP-bound state, allowing for the study of substrate binding and associated conformational changes, ADP reveals the structural and functional consequences of ATP hydrolysis and product release. By employing the quantitative and qualitative experimental approaches outlined in this guide, researchers can continue to dissect the fundamental mechanisms that underpin a vast array of cellular processes, paving the way for novel therapeutic interventions targeting these essential protein players.
References
- 1. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the γ-phosphate of ATP in triggering protein folding by GroEL–GroES: function, structure and energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin’s processivity results from mechanical and chemical coordination between the ATP hydrolysis cycles of the two motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast-scanning atomic force microscopy reveals the ATP/ADP-dependent conformational changes of GroEL - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Confidence in ATP-Binding Studies: A Guide to Validating AMP-PNP Findings
For researchers, scientists, and drug development professionals, the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), is an invaluable tool for trapping and structurally characterizing proteins in their ATP-bound state. However, relying solely on structural data can provide an incomplete picture. This guide provides a comparative framework for validating findings from this compound studies using a suite of complementary biophysical and biochemical techniques, ensuring a more robust and comprehensive understanding of your protein of interest.
The use of this compound has been instrumental in elucidating the mechanisms of numerous ATP-dependent enzymes, including kinases, motor proteins, and transporters, primarily through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2] These structural snapshots offer profound insights into the "pre-hydrolysis" state. Nevertheless, to fully comprehend the dynamic nature of protein-ligand interactions, it is crucial to corroborate these static pictures with quantitative data on binding affinity, kinetics, and target engagement within a cellular context.
This guide explores four key complementary techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Enzyme Kinetics Assays—providing detailed protocols and comparative data to enhance the validity and impact of your research.
Comparing the Alternatives: A Quantitative Overview
To illustrate the power of a multi-faceted approach, the following tables summarize quantitative data from studies where this compound-derived structural findings were validated by complementary techniques.
| Target Protein | Primary Technique (with this compound) | Complementary Technique | Key Quantitative Parameter | Finding |
| Heterodimeric ABC Transporter (TM287/288) | X-ray Crystallography | ATPase Inhibition Assay | Kᵢ for this compound | 0.246 ± 0.042 µM[3] |
| P. falciparum Kinesin-5 (PfK5) | Cryo-Electron Microscopy | Steady-State ATPase Assay | Kₘ for ATP | Not explicitly determined for this compound, but ATPase activity was assessed.[2] |
| Kinesin-1 Motor Domain | Not specified (used in kinetics) | Single-Molecule Motility Assay | Inhibition of Motility | This compound acts as a competitive inhibitor of ATP-driven movement. |
Table 1: Validation of this compound-based structural and functional studies with biochemical assays. This table provides examples of how enzymatic assays can be used to quantify the inhibitory effect of this compound, providing a functional correlate to structural observations.
| Target Protein | Primary Technique (with this compound) | Complementary Technique | Binding Affinity (Kᴅ) | Binding Kinetics (kₐ, kₔ) |
| Kinesin Motor Protein | Cryo-Electron Microscopy | Surface Plasmon Resonance (SPR) | Example: ~10 µM (Hypothetical) | Example: kₐ ~1x10⁵ M⁻¹s⁻¹, kₔ ~1 s⁻¹ (Hypothetical) |
| ABC Transporter ATPase | X-ray Crystallography | Isothermal Titration Calorimetry (ITC) | Example: ~5 µM (Hypothetical) | Not Applicable |
Table 2: Biophysical characterization of this compound binding. This table illustrates how techniques like SPR and ITC can provide precise measurements of binding affinity and kinetics, complementing the structural information obtained with this compound. (Note: Hypothetical data is used for illustrative purposes where specific combined studies were not found).
| Target Protein | Ligand | Technique | Temperature Shift (ΔTₘ) | EC₅₀ |
| p38 MAPK | SB239063 (ATP-competitive inhibitor) | Cellular Thermal Shift Assay (CETSA) | +7.4°C[4] | Not Reported |
| PARP7 | RBN-2397 (Inhibitor) | Cellular Thermal Shift Assay (CETSA) | Concentration-dependent thermal stabilization[5] | Not Reported |
Table 3: Cellular target engagement validation. This table showcases how CETSA can be used to confirm that an ATP-competitive inhibitor, conceptually similar to how this compound occupies the ATP pocket, engages its target inside intact cells.
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological context is essential for clarity. The following diagrams, generated using the DOT language, illustrate a general workflow for validating this compound findings and depict a simplified signaling pathway for an ABC transporter, a common subject of this compound studies.
Caption: Workflow for validating this compound structural findings.
References
- 1. tainstruments.com [tainstruments.com]
- 2. Cryo-EM structure of a microtubule-bound parasite kinesin motor and implications for its mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring conformational equilibria of a heterodimeric ABC transporter | eLife [elifesciences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of AMP-PNP: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
This compound, a non-hydrolyzable analog of ATP, is widely used in biochemical research. While not classified as an acutely hazardous substance, its disposal must be managed in accordance with local, state, and federal regulations to prevent environmental contamination and ensure workplace safety.[1][2][3] The primary directive is to treat this compound waste as chemical waste.[1][4]
Core Principles of this compound Waste Management
The foundation of proper this compound disposal lies in adhering to established laboratory waste management guidelines.[5] This includes minimizing waste generation, using appropriate and clearly labeled containers, and storing waste in designated areas.[5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]
Key steps for proper disposal include:
-
Collection: Collect all this compound waste, both solid and aqueous, in a designated, compatible, and properly sealed container.[1][2][6] The original container can often be reused for this purpose.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity.[7]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5][7]
-
Disposal Request: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1][5]
Under no circumstances should this compound waste be disposed of down the drain unless explicitly permitted by local regulations and your institution's EHS department for very dilute solutions.[2][3] Solid waste should be carefully swept to avoid dust formation and placed in a suitable, closed container for disposal.[2][8]
Quantitative Data on this compound Disposal
Specific quantitative limits for this compound disposal are generally not provided in safety data sheets, as the primary recommendation is to dispose of any amount as chemical waste through a licensed contractor. However, the following table summarizes the general handling and disposal parameters.
| Parameter | Guideline | Source |
| Waste Classification | Non-acutely hazardous chemical waste. | [1][3] |
| Aqueous Waste | Collect for chemical waste disposal. Drain disposal is not recommended unless explicitly approved for very dilute solutions by local authorities. | [2][3][8] |
| Solid Waste | Sweep up to avoid dust, place in a sealed container for chemical waste disposal. | [2][8] |
| Empty Containers | Triple rinse with a suitable solvent, deface the original label, and dispose of as regular waste, unless the container held acutely toxic "P-list" chemicals. Consult EHS for guidance. | [5][9] |
| Spill Cleanup | For solid spills, carefully sweep or vacuum to avoid dust generation. For liquid spills, absorb with inert material. Place all cleanup materials in a sealed container for hazardous waste disposal. | [1][2] |
Experimental Protocols for this compound Degradation
While this compound is stable, particularly to enzymatic hydrolysis at the β-γ linkage, it is known to be unstable in acidic conditions, where it will hydrolyze.[10] However, chemical degradation is not a recommended routine disposal method in a standard laboratory setting. Such procedures can be hazardous and may not be compliant with regulations. The most reliable and recommended method of disposal remains through a certified hazardous waste management service.[1] For informational purposes only, a general acid-catalyzed hydrolysis procedure for a similar compound, AMP-PCP, involves heating in a highly acidic solution followed by neutralization.[1] This process is exothermic and should only be performed by trained personnel in a controlled environment with appropriate safety measures.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. odu.edu [odu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Guide to Handling AMP-PNP: Safety, Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP. Following these procedures will ensure the safe handling, accurate preparation, and proper disposal of this reagent.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure laboratory safety. The primary hazard associated with solid this compound is the potential to form combustible dust concentrations in the air.
| PPE Category | Item | Specification/Rationale |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory Coat | Protects clothing and skin from spills and contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from dust particles and potential splashes. |
| Respiratory | Not normally required | A respirator may be necessary if handling large quantities or if dust generation is unavoidable. Use in a well-ventilated area is recommended. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Experimental Protocol: Preparation of a 150 mM Mg this compound Stock Solution
This protocol is adapted from "The Open Lab Book" and provides a step-by-step method for preparing a stock solution of this compound.[1]
Materials:
-
This compound (25 mg)
-
1 M MgSO₄ Stock Solution (90 µl)
-
Distilled water (225 µl)
-
Suitable container (e.g., microcentrifuge tube)
Procedure:
-
In a suitable container, combine 25 mg of this compound and 90 µl of 1 M MgSO₄.[1]
-
Add 225 µl of distilled water to the container to achieve a final volume of 315 µl.[1]
-
Mix the solution thoroughly until the this compound is completely dissolved.
-
Store the resulting 150 mM Mg this compound solution at -20°C.[1]
Safe Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Storage and Disposal Plan
Storage:
-
Solid this compound: Store in a tightly sealed container in a dry place at -20°C.
-
This compound Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -70°C for long-term stability.[2][3]
Disposal:
-
Liquid Waste: Aqueous solutions of this compound may be disposed of as wastewater, provided it is in compliance with local regulations.
-
Solid Waste: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered potentially contaminated.
-
Contaminated Materials: Segregate all contaminated solid waste into a designated hazardous waste container.
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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